molecular formula C10H10ClNO B1333400 1-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 7661-33-8

1-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B1333400
CAS No.: 7661-33-8
M. Wt: 195.64 g/mol
InChI Key: NAIVIVMHCDWBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIVIVMHCDWBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369213
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-33-8
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7661-33-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Chlorophenyl)-2-pyrrolidinone: A Foundational Guide to Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of 1-(4-Chlorophenyl)-2-pyrrolidinone, a key chemical entity in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, present a robust and validated protocol for its synthesis via Ullmann condensation, and detail the necessary analytical workflows for structural confirmation and purity assessment. This document is structured to serve as a practical and authoritative resource for scientific professionals, blending established data with field-proven insights to facilitate its application in research and development settings.

Introduction: The Strategic Importance of the N-Aryl Pyrrolidinone Scaffold

The pyrrolidinone nucleus is a well-established privileged scaffold in pharmacology, forming the structural core of numerous biologically active agents, most notably the racetam class of nootropics. The strategic functionalization of this lactam ring is a cornerstone of medicinal chemistry, allowing for the precise modulation of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles.

The introduction of an aryl substituent at the nitrogen atom, as seen in this compound, is a particularly powerful modification. The 4-chlorophenyl group imparts significant changes to the molecule's lipophilicity, electronic distribution, and steric profile. This moiety is frequently employed in drug design to enhance binding to hydrophobic pockets within target proteins and to influence metabolic stability. As both a versatile synthetic intermediate and a potential pharmacophore in its own right, a thorough understanding of the basic properties of this compound is an essential prerequisite for its effective utilization in any drug discovery program.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is critical for all downstream applications, from designing synthetic routes to developing formulation strategies and interpreting biological data. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 7661-33-8[1][2]
Molecular Formula C₁₀H₁₀ClNO[1][2]
Molecular Weight 195.65 g/mol [2]
Appearance Light beige to white fine crystalline powder[1][2]
Melting Point 95-97 °C[2]
Boiling Point 406.3 °C at 760 mmHg (Predicted)[2]
Density 1.283 g/cm³ (Predicted)[2]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane). Limited solubility in water.

Expert Insight: The defined melting point range is indicative of a substance with relatively high purity, a crucial parameter for ensuring reproducible results in biological assays. The high predicted boiling point suggests low volatility, simplifying handling under standard laboratory conditions. Its solubility profile is typical for a moderately polar organic molecule and must be considered when selecting solvent systems for reactions, purification, and in vitro screening.

Synthesis and Purification: A Validated Ullmann Condensation Protocol

The formation of the N-aryl bond in this compound is efficiently achieved through a copper-catalyzed Ullmann condensation. This method is highly reliable and scalable for laboratory production.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reaction Components Reactant1 2-Pyrrolidinone Reaction Ullmann Condensation (Heat, Inert Atm.) Reactant1->Reaction Reactant2 1-Chloro-4-iodobenzene Reactant2->Reaction Catalyst Copper(I) Iodide (CuI) L-Proline Catalyst->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Anhydrous DMSO Solvent->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Aqueous Workup Purification Column Chromatography (Silica Gel) CrudeProduct->Purification FinalProduct Pure 1-(4-Chlorophenyl) -2-pyrrolidinone Purification->FinalProduct

Caption: Workflow for the copper-catalyzed Ullmann synthesis of this compound.

Step-by-Step Experimental Methodology

Materials:

  • 2-Pyrrolidinone

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), combine 1-chloro-4-iodobenzene (1.0 eq), 2-pyrrolidinone (1.5 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

    • Expertise & Causality: An inert atmosphere is non-negotiable to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II). L-proline acts as a bidentate ligand, stabilizing the copper catalyst and accelerating the rate-limiting oxidative addition step of the catalytic cycle.[3] Potassium carbonate is a robust base for deprotonating the pyrrolidinone nitrogen, generating the active nucleophile.

  • Solvent Addition and Heating: Add anhydrous DMSO to the flask. Stir the suspension and heat to 90-100 °C using an oil bath.

    • Expertise: DMSO is the solvent of choice due to its high boiling point and its ability to dissolve the diverse reagents. Using anhydrous solvent is critical, as water can interfere with the base and the catalytic cycle.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the 1-chloro-4-iodobenzene starting material (typically 18-24 hours).

    • Trustworthiness: This step embodies a self-validating system. Rigorous monitoring ensures the reaction is not prematurely quenched, maximizing yield, nor is it overheated for excessive periods, which could lead to byproduct formation and complicate purification.

  • Workup and Extraction: Allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract three times with ethyl acetate. Combine the organic layers.

    • Causality: The aqueous quench dissolves the inorganic salts (e.g., K₂CO₃, KI) and the DMSO, while the desired organic product partitions into the ethyl acetate layer.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Expertise: The brine wash helps to remove residual water and break any emulsions, leading to a more efficient drying process.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is mandatory to confirm the chemical identity and purity of the synthesized compound before its use in further research.

Standard Analytical Workflow

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS for Exact Mass) Sample->MS HPLC RP-HPLC-UV (Purity Assay) Sample->HPLC MP Melting Point Analysis Sample->MP Confirmation Confirmed Structure & Purity ≥98% NMR->Confirmation MS->Confirmation HPLC->Confirmation MP->Confirmation

Caption: A standard workflow for the complete analytical characterization of synthesized compounds.

Key Analytical Techniques and Expected Results
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for purity assessment.[4][5] A pure sample should exhibit a single major peak, allowing for quantification of purity (e.g., >98%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides unequivocal structural confirmation by showing the characteristic chemical shifts, splitting patterns, and integrations for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidinone ring.

    • ¹³C NMR: Complements the proton NMR by showing the expected number of carbon signals, including the distinct downfield signal for the carbonyl carbon.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula C₁₀H₁₀ClNO. The mass spectrum should also display the characteristic M and M+2 isotopic pattern in a ~3:1 ratio, which is definitive for a monochlorinated compound.

Potential Applications in Drug Discovery

This compound serves as a valuable starting point for medicinal chemistry campaigns. The related compound, 4-(4-chlorophenyl)-2-pyrrolidinone, is a known impurity and lactam precursor of Baclofen, a GABA-B receptor agonist used as a skeletal muscle relaxant.[6][7] This association suggests that the (chlorophenyl)pyrrolidinone scaffold is biologically relevant and has potential for CNS applications. Research applications include:

  • Scaffold for Library Synthesis: It can be used as a foundational building block for creating libraries of novel compounds for high-throughput screening.

  • Fragment-Based Drug Design: The molecule itself can be screened as a fragment to identify initial hits against various biological targets.

  • Intermediate for Target Analogs: It is a key intermediate for synthesizing analogs of known bioactive molecules, particularly those targeting neurological pathways or G-protein coupled receptors.

References

1-(4-Chlorophenyl)-2-pyrrolidinone CAS number 22518-27-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Chlorophenyl)pyrrolidin-2-one (CAS: 22518-27-0)

Foreword by the Senior Application Scientist:

This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)pyrrolidin-2-one. It is intended for researchers, chemists, and quality control professionals engaged in pharmaceutical development and synthesis. As a key intermediate and a regulated impurity in the synthesis of Baclofen, a thorough understanding of this compound's properties, synthesis, and analytical characterization is critical for ensuring drug quality and safety.[1][2][3]

A critical point of clarification: The CAS number 22518-27-0 unequivocally corresponds to 4-(4-Chlorophenyl)pyrrolidin-2-one , where the chlorophenyl group is attached to the 4th carbon of the pyrrolidinone ring. This guide will focus exclusively on this structure, also known as Baclofen Impurity A, not its isomer, 1-(4-Chlorophenyl)-2-pyrrolidinone.[4][5]

In the following sections, we will move beyond simple data recitation. We will explore the causality behind synthetic strategies, the rationale for specific analytical parameters, and the interpretation of complex spectroscopic data, providing a robust and practical framework for working with this important molecule.

Physicochemical and Structural Properties

4-(4-Chlorophenyl)pyrrolidin-2-one is a γ-lactam featuring a chlorophenyl substituent at the C4 position. This structure is fundamental to its chemical behavior and its relationship to Baclofen. The pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs, valued for its ability to form hydrogen bonds and its rigid, three-dimensional shape.[6][7]

Chemical Structure

The molecular structure dictates the compound's reactivity, polarity, and spectroscopic signature. The lactam functional group contains a hydrogen bond donor (N-H) and acceptor (C=O), while the chlorophenyl group adds significant hydrophobicity.

cluster_0 4-(4-Chlorophenyl)pyrrolidin-2-one mol mol

Caption: Molecular Structure of 4-(4-Chlorophenyl)pyrrolidin-2-one.

Core Properties

The key physicochemical data for this compound are summarized below. This information is essential for selecting appropriate solvents for synthesis and analysis, as well as for understanding its stability and handling requirements.

PropertyValueSource(s)
CAS Number 22518-27-0[4][5]
Molecular Formula C₁₀H₁₀ClNO[4][5]
Molecular Weight 195.65 g/mol [2][4]
Appearance White to light beige crystalline powder
Melting Point 115-117 °C[4]
Solubility Slightly soluble in Chloroform, Ethanol, Methanol[4]
IUPAC Name 4-(4-chlorophenyl)pyrrolidin-2-one
Synonyms Baclofen Impurity A, Baclofen Lactam[2][4][5]

Synthesis and Manufacturing Control

While 4-(4-Chlorophenyl)pyrrolidin-2-one is often encountered as a process impurity from the synthesis of Baclofen, its deliberate synthesis is required for use as a reference standard.[3] A robust synthetic strategy is crucial. A logical and field-proven approach for constructing 4-aryl-γ-lactams involves a Michael addition reaction, which excels at forming the key C-C bond at the 4-position.[8][9][10]

Proposed Synthetic Pathway

The following pathway illustrates a reliable method starting from commercially available materials. The key transformation is the conjugate addition of a nitroalkane anion to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization (lactamization).

Caption: Proposed workflow for the synthesis of 4-(4-Chlorophenyl)pyrrolidin-2-one.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of 4-aryl-pyrrolidinones.

Step 1: Michael Addition

  • To a stirred solution of methyl 4-chlorocinnamate (1.0 eq) and nitromethane (1.5 eq) in a suitable aprotic solvent (e.g., THF) at 0 °C, add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting cinnamate is consumed.

  • Rationale: The DBU deprotonates nitromethane to form a nucleophilic nitronate anion, which attacks the electrophilic β-carbon of the cinnamate ester in a classic Michael 1,4-conjugate addition. This efficiently forms the C3-C4 bond of the final product's backbone.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-(4-chlorophenyl)-4-nitrobutanoate.

Step 2: Nitro Group Reduction and Lactamization

  • Dissolve the crude nitroester intermediate from Step 1 in methanol or acetic acid.

  • Add a catalyst, such as Palladium on carbon (10 wt. %), or a reducing metal like zinc dust.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature. If using a reducing metal, slowly add hydrochloric acid.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the nitro intermediate and the appearance of a new, more polar spot (the product) indicates completion.

  • Rationale: The reduction of the nitro group to a primary amine is the critical step that enables cyclization. The newly formed amine is now positioned to act as a nucleophile.

  • Upon reduction, the primary amine will often spontaneously attack the proximal ester carbonyl in an intramolecular nucleophilic acyl substitution. Gentle heating may be required to drive the lactamization to completion, eliminating methanol as a byproduct.

  • Filter off the catalyst (e.g., through Celite) or the remaining metal. Concentrate the filtrate under reduced pressure.

Step 3: Purification

  • The crude 4-(4-Chlorophenyl)pyrrolidin-2-one is typically a solid. Purify it by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Rationale: Recrystallization is a highly effective method for purifying crystalline solids, removing soluble impurities and yielding a product with high purity suitable for use as a reference standard.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and quality of 4-(4-Chlorophenyl)pyrrolidin-2-one, especially when it serves as a pharmaceutical reference standard.[3] A multi-technique approach is required.

Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. For Baclofen and its impurities, reversed-phase methods are highly effective.[11][12][13]

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the polar-embedded functional groups in modern C18 columns help to reduce peak tailing for the polar lactam moiety.

  • Mobile Phase: Isocratic mixture of aqueous 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile (ACN) in a 65:35 (v/v) ratio.[11]

    • Rationale: Acetonitrile serves as the organic modifier to elute the compound. TFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 225 nm or 266 nm.[11]

    • Rationale: The chlorophenyl chromophore exhibits strong absorbance in this UV region, providing high sensitivity for detection.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to elute all potential impurities (e.g., 15-20 minutes). Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Spectroscopic Characterization

Spectroscopic data provides unambiguous structural confirmation. The expected data, based on the known structure and analogous compounds, are summarized below.

TechniqueExpected Observations
¹H NMR ~7.3 ppm (d, 2H): Aromatic protons ortho to the chlorine. ~7.2 ppm (d, 2H): Aromatic protons meta to the chlorine. ~7.5-8.0 ppm (br s, 1H): Lactam N-H proton. ~3.6-3.8 ppm (m, 1H): C5-H (proton adjacent to N). ~3.2-3.4 ppm (m, 1H): C5-H' (proton adjacent to N). ~3.5-3.7 ppm (m, 1H): C4-H (methine proton). ~2.6-2.8 ppm (m, 1H): C3-H (proton adjacent to C=O). ~2.4-2.6 ppm (m, 1H): C3-H' (proton adjacent to C=O).
¹³C NMR ~175-178 ppm: Lactam carbonyl carbon (C2). ~140-142 ppm: Aromatic quaternary carbon attached to the ring. ~132-134 ppm: Aromatic quaternary carbon bearing chlorine. ~128-130 ppm: Aromatic C-H carbons. ~48-50 ppm: C5 (CH₂ next to N). ~40-42 ppm: C4 (CH methine). ~38-40 ppm: C3 (CH₂ next to C=O).
FTIR (cm⁻¹) ~3200-3300: N-H stretch (characteristic of lactam). ~1670-1700: C=O stretch (amide I band, strong). ~2850-2950: C-H aliphatic stretches. ~1490, 1590: C=C aromatic ring stretches. ~1090: C-Cl stretch.
Mass Spec. (LC-MS) [M+H]⁺ = 196.05: Calculated for C₁₀H₁₁ClNO⁺. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl) at a ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks (196/198) is a definitive confirmation. Fragmentation would likely involve loss of the chlorophenyl group or ring-opening pathways.

Biological Context and Applications

The primary relevance of 4-(4-Chlorophenyl)pyrrolidin-2-one in drug development is its status as a process-related impurity and potential degradation product of Baclofen.[1]

  • Baclofen Impurity: Baclofen is synthesized from precursors that can, under certain conditions (e.g., heat), cyclize to form this lactam. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list this compound as a specified impurity (Impurity A).[2] Therefore, its synthesis as a reference standard is essential for validating analytical methods designed to quantify its presence in the final Baclofen active pharmaceutical ingredient (API).[3][14]

  • Synthetic Intermediate: Beyond its role as an impurity, this compound is a valuable building block. It has been utilized in the preparation of potential and selective antagonists for the α1A adrenergic receptor, highlighting its utility in medicinal chemistry research for developing new therapeutic agents.[4] The pyrrolidinone core provides a rigid scaffold that can be further functionalized to explore structure-activity relationships.[15]

Safety and Handling

Based on available safety data, 4-(4-Chlorophenyl)pyrrolidin-2-one should be handled with appropriate precautions in a laboratory setting.

  • GHS Classification: The compound is classified as acutely toxic if swallowed (GHS06, Danger).[4] It may also cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended for reference standards.[4][16]

References

1-(4-Chlorophenyl)-2-pyrrolidinone chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-pyrrolidinone: Structure, Properties, and Modern Synthetic Strategies

Executive Summary: The N-aryl lactam scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in biologically active compounds. This compound serves as a quintessential example of this class, featuring a five-membered lactam ring N-substituted with a chlorophenyl group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and, most critically, the synthetic methodologies for its preparation. We delve into the mechanistic underpinnings of both classical and modern C-N bond-forming reactions, offering a comparative analysis of the copper-catalyzed Ullmann-Goldberg condensation and the palladium-catalyzed Buchwald-Hartwig amination. A detailed, field-proven protocol for the Buchwald-Hartwig synthesis is provided, designed to equip researchers and drug development professionals with the practical knowledge required for its efficient synthesis.

Introduction: The Significance of the N-Aryl Lactam Core

N-aryl lactams are crucial building blocks in the synthesis of a wide array of alkaloids and pharmacologically active molecules.[1][2] Their structural rigidity and specific electronic properties make them valuable components in designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[1] this compound is a representative member of this family, embodying the core challenge of its synthesis: the formation of a robust bond between an aromatic carbon and a lactam nitrogen.

It is essential to distinguish this compound from its structural isomer, 4-(4-chlorophenyl)-2-pyrrolidinone, which is a known impurity in the synthesis of the muscle relaxant Baclofen.[3][4][5] Our focus here is exclusively on the N-aryl isomer, this compound, and the strategic approaches to its synthesis.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a 2-pyrrolidinone ring where the nitrogen atom is directly attached to the C1 position of a 4-chlorophenyl ring. This direct C-N linkage dictates the molecule's overall planarity and electronic distribution.

chemical_structure cluster_pyrrolidinone 2-Pyrrolidinone Ring cluster_phenyl 4-Chlorophenyl Ring N1 C2 N1->C2 C1_ph N1->C1_ph C-N Bond C3 C2->C3 C4 C3->C4 C5 C4->C5 C5->N1 C2_ph C1_ph->C2_ph C3_ph C2_ph->C3_ph C4_ph C3_ph->C4_ph C5_ph C4_ph->C5_ph Cl C4_ph->Cl C6_ph C5_ph->C6_ph C6_ph->C1_ph

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀ClNO[6][7]
Molecular Weight 195.65 g/mol [7]
CAS Number 7661-33-8[6][7]
Appearance Light beige fine crystalline powder[7]
Topological Polar Surface Area 20.3 Ų[7]
Canonical SMILES C1CC(=O)N(C1)C2=CC=C(C=C2)Cl[7]

Spectroscopic characterization is critical for structure verification. The expected signatures include:

  • ¹H NMR: Aromatic protons on the chlorophenyl ring will appear as two distinct doublets (an AA'BB' system) in the aromatic region (~7.0-7.5 ppm). The three methylene groups of the pyrrolidinone ring will appear as multiplets in the aliphatic region, typically with the protons alpha to the nitrogen and carbonyl showing distinct shifts.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon (~175 ppm), the four distinct aromatic carbons, and the three aliphatic carbons of the lactam ring.

  • IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

Synthetic Strategies: Forging the Aryl-Amide Bond

The synthesis of this compound hinges on the formation of the C(aryl)-N bond. Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for achieving this transformation.[2] These reactions typically involve the coupling of an aryl halide (e.g., 4-chloroiodobenzene) with 2-pyrrolidinone.

synthesis_workflow cluster_reactants aryl_halide 4-Substituted Aryl Halide (e.g., 4-Chloroiodobenzene) catalyst Transition Metal Catalyst (Palladium or Copper) + Base & Ligand aryl_halide->catalyst pyrrolidinone 2-Pyrrolidinone pyrrolidinone->catalyst product This compound catalyst->product C-N Coupling

Caption: General workflow for transition metal-catalyzed synthesis.

Two dominant methodologies have been established in this field: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

In-Depth Analysis of Synthesis Protocols

A senior scientist's choice of method depends on factors like cost, desired yield, substrate scope, and tolerance for harsh conditions. Here, we compare the classic and modern approaches.

The Buchwald-Hartwig Amination: A Modern, Versatile Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[8][9]

Causality Behind the Method: The reaction's success lies in a carefully orchestrated catalytic cycle. A Pd(0) complex initiates the cycle by undergoing oxidative addition into the aryl halide C-X bond. The choice of a bulky, electron-rich phosphine ligand is critical; it stabilizes the palladium center, promotes the oxidative addition and subsequent reductive elimination steps, and prevents catalyst decomposition.[8][10] A strong, non-nucleophilic base is required to deprotonate the lactam, making the nitrogen atom sufficiently nucleophilic to displace the halide from the palladium complex.

buchwald_hartwig_cycle pd0 Pd(0)L₂ Active Catalyst pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 oxidative_add Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(N-Lactam) pd_complex1->pd_complex2 base_deprot Base-Assisted Ligand Exchange product Ar-N(Lactam) Product pd_complex2->product reductive_elim Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Ar-X aryl_halide->pd0 lactam HN-Lactam + Base lactam->pd_complex1 p1 p2 p3

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure adapted from established methodologies for N-arylation of lactams.

Reagents & Equipment:

  • 4-Iodo-1-chlorobenzene (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of argon, add Cs₂CO₃ (2.0 eq), 4-iodo-1-chlorobenzene (1.0 eq), and 2-pyrrolidinone (1.2 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd₂(dba)₃ catalyst and the Xantphos ligand in a small amount of the reaction solvent. This can aid in catalyst activation.

  • Catalyst Addition: Add the Pd₂(dba)₃ (0.01-0.02 eq) and Xantphos (0.02-0.04 eq) to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

The Ullmann-Goldberg Condensation: The Classic Route

The Ullmann condensation is the original copper-catalyzed method for forming C-N bonds.[11][12] The related Goldberg reaction specifically refers to the amidation of aryl halides.

Causality Behind the Method: This reaction traditionally requires stoichiometric amounts of copper powder or copper salts (e.g., CuI) and proceeds at very high temperatures (often >180 °C).[11][13] The mechanism is believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide.[13] The harsh conditions are a significant drawback, limiting the reaction's applicability to substrates with sensitive functional groups. While modern ligand development has enabled milder conditions for Ullmann-type reactions, they often remain less versatile than their palladium-catalyzed counterparts.

Comparative Analysis:

FeatureBuchwald-Hartwig (Palladium)Ullmann-Goldberg (Copper)
Catalyst Palladium complexesCopper powder or salts
Conditions Milder (80-120 °C)Harsher (often >150 °C)
Substrate Scope Very broad (Cl, Br, I, OTf)More limited (prefers I, Br)
Functional Groups High toleranceLower tolerance due to heat
Catalyst Loading Low (0.1-2 mol%)Often stoichiometric or high loading
Cost Palladium is expensiveCopper is inexpensive

Expert Insight: For discovery chemistry and complex molecule synthesis where functional group tolerance and reliable yields are paramount, the Buchwald-Hartwig amination is the superior choice.[8] For large-scale industrial synthesis where cost is a primary driver and the substrate is robust, an optimized Ullmann-type reaction may be economically attractive.[2]

Conclusion

This compound is a valuable N-aryl lactam whose synthesis provides a clear case study in the evolution of synthetic organic chemistry. Understanding both the classic copper-catalyzed and modern palladium-catalyzed C-N coupling strategies is crucial for today's research scientist. The Buchwald-Hartwig amination, with its mild conditions and broad scope, offers the most robust and reliable pathway for accessing this and related structures, empowering further exploration of the N-aryl lactam scaffold in drug discovery and materials science.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] The subject of this guide, 1-(4-Chlorophenyl)-2-pyrrolidinone, emerges from this rich chemical lineage. However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct, published research elucidating its specific mechanism of action.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will synthesize the existing knowledge on structurally related compounds to formulate plausible hypotheses regarding the potential biological targets and pathways of this compound. Secondly, and more critically, it will serve as a detailed technical roadmap, outlining a rigorous, multi-tiered experimental strategy to systematically investigate and ultimately define its mechanism of action. This document is designed not as a static review, but as a dynamic blueprint for discovery.

Part 1: Hypothesis Formulation Based on Structural Analogs

The chemical architecture of this compound, featuring a pyrrolidinone core and a 4-chlorophenyl substituent, provides critical clues to its potential bioactivity. Analysis of related molecules in the scientific literature allows us to construct several testable hypotheses.

Hypothesis 1: Modulation of Central Nervous System (CNS) Targets

The structural similarity of the pyrrolidinone ring to neurotransmitters like gamma-aminobutyric acid (GABA) is a compelling starting point. Indeed, the related compound 4-(4-Chlorophenyl)-2-pyrrolidinone is a known impurity of Baclofen, a potent and specific agonist for the GABA-B receptor.[3] This suggests that this compound could potentially interact with GABAergic or other CNS receptor systems. Furthermore, various pyrrolidinone derivatives have been explored for their anticonvulsant and antidepressant activities, reinforcing the potential for CNS-directed action.

Hypothesis 2: Inhibition of Microbial Targets

Derivatives of the pyrrolidine scaffold containing a 4-chlorophenyl group have shown promising antibacterial activity.[4][5] Specifically, these compounds have been found to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][5] This raises the possibility that this compound could exert antimicrobial effects through a similar mechanism.

Hypothesis 3: Anticancer Activity through Cellular Proliferation Pathways

The pyrrolidinone nucleus is a feature of numerous compounds with demonstrated anticancer properties.[1][2] For instance, certain pyrrolidine-substituted derivatives have exhibited antiproliferative effects against various cancer cell lines.[4] The mechanism for such compounds often involves interference with critical cellular processes such as cell cycle progression or induction of apoptosis.

Part 2: A Proposed Experimental Workflow for Mechanistic Elucidation

The following sections detail a comprehensive, phased research program designed to systematically investigate the mechanism of action of this compound. This workflow is designed to be self-validating, with each stage informing the next.

Phase 1: Initial Target Screening and Phenotypic Assays

The initial phase aims to broadly assess the biological activity of the compound across a range of potential target classes, guided by our hypotheses.

Experimental Protocol 1: Broad-Spectrum Receptor Binding and Enzyme Inhibition Assays

  • Objective: To identify potential molecular targets through a high-throughput screening approach.

  • Methodology:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen this compound against a panel of several hundred known GPCRs, ion channels, kinases, and other enzymes.

    • The compound should be tested at a standard concentration (e.g., 10 µM) in duplicate.

    • Primary hits are typically defined as those showing >50% inhibition or stimulation.

    • Causality Explanation: This unbiased approach rapidly narrows down the vast landscape of potential targets to a manageable number of high-probability candidates, providing a data-driven foundation for more focused follow-up studies.

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing

  • Objective: To determine if the compound possesses antibacterial or antifungal activity.

  • Methodology:

    • Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Determine the Minimum Inhibitory Concentration (MIC) for each tested organism.

    • Self-Validation: Positive hits in this assay would trigger further investigation into specific microbial targets, such as DNA gyrase, as suggested by Hypothesis 2.

Experimental Protocol 3: Cancer Cell Line Proliferation Assays

  • Objective: To assess the antiproliferative activity of the compound against a panel of human cancer cell lines.

  • Methodology:

    • Utilize the NCI-60 human tumor cell line screen or a similar diverse panel representing different cancer types.

    • Treat cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using a standard method such as the sulforhodamine B (SRB) or MTS assay.

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

    • Rationale: This provides a broad view of the compound's potential anticancer activity and can reveal patterns of sensitivity that suggest a particular mechanism of action.

Diagram 1: Initial Screening Workflow

G compound This compound screen Broad Target & Phenotypic Screening compound->screen receptor_assay Receptor/Enzyme Panel (>400 targets) screen->receptor_assay Hypothesis 1 antimicrobial_assay Antimicrobial Susceptibility (MIC Determination) screen->antimicrobial_assay Hypothesis 2 cancer_assay NCI-60 Cancer Cell Screen (GI50 Determination) screen->cancer_assay Hypothesis 3

Caption: High-level overview of the initial screening phase.

Phase 2: Target Validation and Elucidation of Cellular Effects

Based on the results from Phase 1, this phase focuses on validating the identified primary "hits" and understanding the compound's effects at a cellular level. For the purpose of this guide, let us assume a hypothetical "hit" from the CNS screening.

Experimental Protocol 4: Dose-Response and Affinity Determination for a Validated Target (e.g., a specific GPCR)

  • Objective: To confirm the interaction with the identified target and quantify its potency and affinity.

  • Methodology:

    • Radioligand Binding Assay: Perform competitive binding assays using a cell line overexpressing the target receptor. Incubate cell membranes with a known radiolabeled ligand for the receptor and increasing concentrations of this compound. Measure the displacement of the radioligand to determine the inhibition constant (Ki).

    • Functional Assay: Utilize a relevant functional assay for the target, such as a cAMP assay for Gs or Gi-coupled receptors, or a calcium flux assay for Gq-coupled receptors. Generate a dose-response curve to determine the EC50 (agonist activity) or IC50 (antagonist activity).

    • Data Presentation:

Assay TypeParameterValue
Radioligand BindingKi[Insert Value] nM
Functional AssayEC50/IC50[Insert Value] µM
Functional AssayMode of Action[Agonist/Antagonist/PAM/NAM]
  • Trustworthiness: The combination of a direct binding assay and a functional assay provides a robust validation of the target interaction. A strong correlation between the binding affinity (Ki) and functional potency (EC50/IC50) significantly increases confidence in the result.

Diagram 2: Target Validation Signaling Pathway

G cluster_0 Cell Membrane compound 1-(4-Chlorophenyl) -2-pyrrolidinone receptor Hypothetical GPCR (Validated Target) compound->receptor Binds (Ki) g_protein G-Protein receptor->g_protein Activates/Inhibits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (Measured in Functional Assay) second_messenger->cellular_response

Caption: Hypothetical signaling cascade for a validated GPCR target.

Phase 3: In Vivo Target Engagement and Pharmacodynamic Readouts

The final phase of this initial investigation involves demonstrating that the compound engages its target in a living system and produces a measurable physiological effect consistent with the proposed mechanism.

Experimental Protocol 5: Animal Model of Target-Related Pathology

  • Objective: To assess the efficacy of this compound in a relevant disease model and correlate it with target engagement.

  • Methodology:

    • Model Selection: Choose a well-validated animal model relevant to the confirmed target. For a CNS target, this could be a model of anxiety, depression, or epilepsy.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Study:

      • Administer the compound to the animals via a clinically relevant route (e.g., oral, intraperitoneal).

      • Collect blood and brain tissue samples at various time points to determine the compound's concentration (PK).

      • At the same time points, measure a biomarker of target engagement. For a GPCR, this could be an ex vivo receptor occupancy study or measurement of a downstream signaling molecule.

      • Simultaneously, assess a relevant behavioral or physiological endpoint (PD).

    • Data Analysis: Correlate the compound concentration in the target tissue with the degree of target engagement and the magnitude of the pharmacodynamic effect.

    • Authoritative Grounding: This integrated PK/PD approach is the gold standard in early drug development for establishing a clear link between drug exposure, target interaction, and physiological response.

Conclusion: A Path Forward

While the precise mechanism of action for this compound is not yet defined in the public domain, its chemical structure places it in a class of compounds with rich and diverse pharmacology. The lack of existing data presents a unique opportunity for novel discovery. By employing the systematic, hypothesis-driven experimental framework detailed in this guide, researchers can efficiently navigate the path from a compound of interest to a well-characterized pharmacological agent. The integration of broad screening, rigorous target validation, and in vivo PK/PD studies will provide the necessary evidence to definitively elucidate its mechanism of action and unlock its potential therapeutic value.

References

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-pyrrolidinone: Synthesis, Characteristics, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-pyrrolidinone, a molecule of interest within the broader class of N-aryl pyrrolidinones. While the specific historical discovery of this compound is not extensively documented in accessible literature, this paper situates it within the rich history of pyrrolidinone chemistry and explores its synthesis, properties, and potential pharmacological relevance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who are engaged with heterocyclic chemistry and the discovery of novel therapeutic agents.

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of medicinal chemistry.[1] Its prevalence in both natural products and synthetic drugs underscores its utility as a versatile scaffold. The structural rigidity and stereochemical possibilities of the pyrrolidinone core allow for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The N-aryl substitution of the pyrrolidinone ring further expands its chemical space, leading to a class of compounds with a wide array of biological activities. These activities range from anti-HIV and quorum sensing inhibition to anticonvulsant properties, making N-aryl pyrrolidinones a fertile ground for drug discovery.[2][3][4]

This compound: Physicochemical Profile

This compound is an N-aryl pyrrolidinone distinguished by a 4-chlorophenyl group attached to the nitrogen atom of the pyrrolidinone ring. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7661-33-8[5]
Molecular Formula C₁₀H₁₀ClNO[5]
Molecular Weight 195.65 g/mol [1]
Appearance Light beige fine crystalline powder[1]
Melting Point 95-97 °C
Boiling Point 406.3 °C at 760 mmHg
Topological Polar Surface Area 20.3 Ų[1]

Synthesis of this compound: A Methodological Approach

The synthesis of N-aryl lactams, including this compound, has been achieved through various methods, with transition metal-catalyzed cross-coupling reactions being particularly prominent.[6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a robust and versatile route for the formation of C-N bonds. Below is a representative protocol for the synthesis of this compound based on this methodology.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the synthesis of this compound from 2-pyrrolidinone and 1-chloro-4-iodobenzene.

Materials:

  • 2-Pyrrolidinone

  • 1-Chloro-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add cesium carbonate (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Addition of Reactants: Add 2-pyrrolidinone (1.2 equivalents) and 1-chloro-4-iodobenzene (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.

  • Reaction Conditions: The flask is then placed in a preheated oil bath at 110 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of celite to remove inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky electron-rich phosphine ligand (Xantphos) is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents the formation of inactive palladium species.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the lactam nitrogen without causing side reactions.

  • Solvent: Toluene is a high-boiling, non-polar aprotic solvent that is well-suited for this type of cross-coupling reaction.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants 2-Pyrrolidinone + 1-Chloro-4-iodobenzene Reaction Buchwald-Hartwig Amination (110 °C, 12-24h) Reactants->Reaction CatalystSystem Pd(OAc)₂ / Xantphos Cs₂CO₃, Toluene CatalystSystem->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

The Pharmacological Context of N-Aryl Pyrrolidinones

While specific pharmacological studies on this compound are not widely reported, the broader class of N-aryl pyrrolidinones has been investigated for various therapeutic applications. This provides a basis for inferring the potential biological activities of the title compound.

Known Biological Activities of N-Aryl Pyrrolidinones
  • Anti-HIV Activity: A series of N-aryl pyrrolidinones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] These compounds are effective against both wild-type and drug-resistant strains of HIV-1, highlighting the potential of the N-aryl pyrrolidinone scaffold in antiviral drug discovery.[2]

  • Quorum Sensing Inhibition: Certain aryl-substituted pyrrolidone derivatives have been shown to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa.[3] By disrupting bacterial cell-to-cell communication, these compounds can mitigate virulence and biofilm formation, offering a novel approach to combating bacterial infections that may be less prone to the development of resistance compared to traditional antibiotics.[3]

  • Anticonvulsant Activity: The pyrrolidinone scaffold is a key feature of several anticonvulsant drugs. N-aryl derivatives of pyrrolidine-2,5-diones have demonstrated significant anticonvulsant effects in preclinical models, suggesting that the N-aryl pyrrolidinone core may also possess activity against seizure disorders.[4]

Potential Mechanistic Pathways

The diverse biological activities of N-aryl pyrrolidinones suggest multiple potential mechanisms of action. For instance, as NNRTIs, these compounds bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. The diagram below illustrates this general mechanism.

NNRTIs_Mechanism cluster_RT Enzyme RT HIV-1 Reverse Transcriptase ActiveSite Active Site AllostericSite Allosteric Site Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition Leads to AllostericSite->ActiveSite Induces Conformational Change in NNRTI N-Aryl Pyrrolidinone (NNRTI) NNRTI->AllostericSite Binds to

Caption: General mechanism of NNRTI action on HIV-1 reverse transcriptase.

Given the presence of the 4-chlorophenyl moiety, a common substituent in many biologically active compounds, it is plausible that this compound could exhibit activity in one or more of the aforementioned areas. The electronic and steric properties of the chlorine atom can significantly influence the binding affinity and pharmacokinetic properties of the molecule.

Future Perspectives and Conclusion

This compound represents an intriguing yet underexplored member of the N-aryl pyrrolidinone family. While its discovery and history are not well-defined in the current scientific literature, its synthesis is readily achievable through established modern synthetic methodologies. The rich pharmacology of the N-aryl pyrrolidinone class provides a strong impetus for further investigation into the biological activities of this specific compound. Future research should focus on its systematic screening in various biological assays, including antiviral, antibacterial, and neurological models, to fully elucidate its therapeutic potential. Such studies would not only shed light on this particular molecule but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)-2-pyrrolidinone, a key chemical intermediate with significant relevance in pharmaceutical development. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and applications, with a particular focus on its role as a critical impurity in the drug Baclofen and as a precursor in the synthesis of novel therapeutics.

Introduction and Nomenclature

Initially, it is critical to address a common point of confusion regarding the nomenclature of this compound. The topic of this guide is 4-(4-chlorophenyl)-2-pyrrolidinone . It is sometimes incorrectly referred to as 1-(4-Chlorophenyl)-2-pyrrolidinone, which would imply the chlorophenyl group is attached to the nitrogen atom of the pyrrolidinone ring. The correct structure, and the focus of this guide, places the substituted phenyl group at the 4-position of the heterocyclic ring.

This compound is widely recognized in the pharmaceutical industry under several synonyms, most notably as Baclofen Impurity A or Baclofen Lactam .[1][] This nomenclature arises from its status as a significant process impurity in the synthesis of Baclofen, a muscle relaxant and antispastic agent. Understanding the properties and synthesis of this impurity is therefore crucial for the quality control and regulatory compliance of Baclofen manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-chlorophenyl)-2-pyrrolidinone is essential for its handling, analysis, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 4-(4-chlorophenyl)pyrrolidin-2-one[3]
Synonyms Baclofen Impurity A, Baclofen Lactam[1][]
CAS Number 22518-27-0[1]
Molecular Formula C₁₀H₁₀ClNO[3]
Molecular Weight 195.65 g/mol [4]
Appearance White to beige crystalline powder
Melting Point 115-117 °C[5]
Solubility Slightly soluble in chloroform, ethanol, and methanol. Soluble in alcohol and acetic acid.[5]
Storage Store in a dry, cool, and well-ventilated place.

Synthesis and Mechanism

The synthesis of 4-(4-chlorophenyl)-2-pyrrolidinone is of significant interest, not only for its use as a reference standard but also as a starting material for other molecules. A common and efficient method for its preparation involves the intramolecular cyclization (lactamization) of a γ-amino acid precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-(4-chlorophenyl)-2-pyrrolidinone points to 4-amino-3-(4-chlorophenyl)butanoic acid as the immediate precursor. This precursor can be envisioned as being derived from the corresponding nitrile or other suitable starting materials.

Retrosynthesis Target 4-(4-Chlorophenyl)-2-pyrrolidinone Precursor 4-Amino-3-(4-chlorophenyl)butanoic acid Target->Precursor Intramolecular Cyclization (Lactamization) StartingMaterials 4-Chlorobenzaldehyde and a suitable C3 synthon Precursor->StartingMaterials Various synthetic routes (e.g., Strecker synthesis, Michael addition)

Caption: Retrosynthetic analysis of 4-(4-chlorophenyl)-2-pyrrolidinone.

Experimental Protocol: Lactamization of 4-Amino-3-(4-chlorophenyl)butanoic acid

While multiple synthetic routes exist, a facile and high-yielding method involves the cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid.[] The following is a representative protocol based on established chemical principles for lactam formation.

Step 1: Dissolution of the Starting Material

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-(4-chlorophenyl)butanoic acid in a suitable high-boiling point, non-polar solvent such as toluene.

Step 2: Azeotropic Removal of Water

  • Heat the mixture to reflux. The water formed during the intramolecular condensation is removed azeotropically using a Dean-Stark apparatus.

  • Causality: The removal of water is crucial as it drives the equilibrium of the reaction towards the formation of the lactam product, in accordance with Le Châtelier's principle. Toluene is an excellent choice for this as it forms a low-boiling azeotrope with water.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-(4-chlorophenyl)-2-pyrrolidinone as a crystalline solid.

Synthesis_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up and Purification Start Dissolve 4-amino-3-(4-chlorophenyl)butanoic acid in toluene Heat Heat to reflux with a Dean-Stark trap Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Evaporate Remove solvent under reduced pressure Cool->Evaporate Purify Recrystallize from a suitable solvent Evaporate->Purify Product Pure 4-(4-Chlorophenyl)-2-pyrrolidinone Purify->Product

Caption: Experimental workflow for the synthesis of 4-(4-chlorophenyl)-2-pyrrolidinone.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of synthesized 4-(4-chlorophenyl)-2-pyrrolidinone. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring, as well as the protons of the pyrrolidinone ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactam, the aromatic carbons (with the carbon attached to the chlorine atom being readily identifiable), and the aliphatic carbons of the pyrrolidinone ring.

While specific spectral data can vary slightly based on the solvent and instrument used, a representative interpretation would be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: A strong absorption band corresponding to the carbonyl (amide I band) stretching vibration of the lactam ring will be prominent, typically in the range of 1650-1700 cm⁻¹.

  • C-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.65 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will also be observed.[3]

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the chlorophenyl group or cleavage of the pyrrolidinone ring.

Applications in Drug Development

The significance of 4-(4-chlorophenyl)-2-pyrrolidinone in the pharmaceutical industry is twofold: its role as a process impurity and its potential as a synthetic building block.

Baclofen Impurity A

As previously mentioned, this compound is a well-known impurity in the synthesis of Baclofen. Regulatory agencies require strict control over the levels of impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized standard of Baclofen Impurity A is essential for:

  • Analytical Method Development and Validation: To accurately quantify the levels of this impurity in Baclofen drug substance and drug product.[]

  • Quality Control: To ensure that each batch of Baclofen meets the stringent purity requirements set by pharmacopeias.

  • Forced Degradation Studies: To understand the degradation pathways of Baclofen and to identify potential degradants.

Precursor for α1A-Adrenergic Receptor Antagonists

4-(4-Chlorophenyl)-2-pyrrolidinone serves as a valuable starting material for the synthesis of potential and selective antagonists of the α1A-adrenergic receptor.[][5] These antagonists are of therapeutic interest for the treatment of conditions such as benign prostatic hyperplasia (BPH).[6][7]

The pyrrolidinone scaffold provides a rigid framework that can be further functionalized to achieve high affinity and selectivity for the α1A-adrenergic receptor subtype. The synthesis of these antagonists typically involves the modification of the pyrrolidinone ring, for example, by N-alkylation or by introducing substituents at other positions.

Application_Pathway Start 4-(4-Chlorophenyl)-2-pyrrolidinone Application1 Reference Standard for Baclofen Impurity A Start->Application1 Application2 Precursor for α1A-Adrenergic Receptor Antagonists Start->Application2 BPH_Treatment Therapeutics for Benign Prostatic Hyperplasia Application2->BPH_Treatment Further Synthesis and Development

Caption: Key applications of 4-(4-chlorophenyl)-2-pyrrolidinone in drug development.

Safety and Handling

4-(4-Chlorophenyl)-2-pyrrolidinone is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • Toxicity: It is considered toxic if swallowed or in contact with skin.[3]

  • Irritation: It can cause skin and serious eye irritation.

  • Respiratory Hazards: May cause respiratory irritation.

  • Reproductive Toxicity: Some data suggests it is suspected of damaging fertility or the unborn child.

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

4-(4-Chlorophenyl)-2-pyrrolidinone is a molecule of significant interest to the pharmaceutical industry. Its dual role as a critical impurity and a versatile synthetic intermediate underscores the importance of a thorough understanding of its chemistry. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, characterization, and applications, with the aim of equipping researchers and drug development professionals with the knowledge necessary to work with this compound effectively and safely. The continued investigation into its use as a precursor for novel therapeutics, particularly in the area of α1A-adrenergic receptor antagonists, holds promise for the development of new and improved treatments for various medical conditions.

References

1-(4-Chlorophenyl)-2-pyrrolidinone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-pyrrolidinone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical research and development. The document details its fundamental chemical and physical properties, outlines a conceptual synthesis pathway, and explores its role as a versatile scaffold in medicinal chemistry. Furthermore, a detailed protocol for its analytical characterization using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is presented, alongside critical safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's characteristics and applications.

Introduction and Core Chemical Identity

This compound is a substituted lactam, a class of compounds recognized for its prevalence in biologically active molecules and natural products.[1] The core structure consists of a five-membered pyrrolidinone ring N-substituted with a 4-chlorophenyl group. This specific combination of a polar lactam and a nonpolar aromatic ring imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules.[2] Its primary identity is defined by its chemical formula and molecular weight.

  • Molecular Formula: C₁₀H₁₀ClNO[3][4][5]

  • Molecular Weight: 195.65 g/mol [4][6]

The presence of the pyrrolidine scaffold is significant, as this motif is found in numerous pharmacologically active agents, including antibiotics, antineoplastic agents, and compounds targeting the central nervous system.[1] Understanding the properties of this specific derivative is crucial for its effective use in synthetic and medicinal chemistry workflows.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in reactions, its solubility in various solvent systems, and the appropriate methods for its analysis and purification. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 7661-33-8[3][4][5]
Appearance Light beige or white fine crystalline powder[3][4][7]
Melting Point 95 - 98 °C[4][7]
Boiling Point 406.3 °C at 760 mmHg[4]
Density ~1.283 g/cm³[4]
Topological Polar Surface Area 20.3 Ų[3]
Heavy Atom Count 13[3][4]

Conceptual Synthesis Pathway

The synthesis of N-aryl lactams like this compound can be achieved through several established organic chemistry routes. A common and conceptually straightforward approach involves the cyclocondensation of an appropriate precursor. One such pathway is the reaction between 4-chloroaniline and γ-butyrolactone or a related C4-building block under conditions that facilitate amide bond formation and cyclization.

The causality behind this choice of reactants lies in their fundamental reactivity: 4-chloroaniline provides the nucleophilic nitrogen atom and the substituted aromatic ring, while γ-butyrolactone serves as the electrophilic four-carbon backbone for the pyrrolidinone ring. The reaction typically requires heat and potentially a catalyst to drive the dehydration and ring-closing steps efficiently.

reactant1 4-Chloroaniline plus + reactant1->plus reactant2 γ-Butyrolactone reactant2->plus product This compound plus->product Heat / Catalyst (Condensation)

Caption: Conceptual synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound in the pharmaceutical landscape is primarily as a key intermediate and building block.[6] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the 4-chlorophenyl moiety allows for further functionalization or acts as a critical pharmacophore for receptor binding.

  • Scaffold for Selective Antagonists: The compound is used as a starting material in the synthesis of potential and selective antagonists for the α1A adrenergic receptor.[6] These receptors are involved in physiological processes like smooth muscle contraction, making their antagonists valuable for treating conditions such as hypertension and benign prostatic hyperplasia.

  • Baclofen Impurity and Related Compounds: It is recognized as an impurity of Baclofen, a specific GABA-B receptor agonist used as a skeletal muscle relaxant.[6][8] The structural similarity highlights its relevance in the quality control and synthesis of GABA receptor modulators.

  • Anticonvulsant and CNS-Active Agents: The broader class of pyrrolidine-2,5-diones has been investigated for anticonvulsant activity.[2] While this specific compound is a 2-pyrrolidinone, its structural motifs are relevant to the design of new agents targeting the central nervous system. The chlorophenyl group is a common feature in CNS-active drugs, often enhancing binding affinity or modifying metabolic stability.

Analytical Methodology: HPLC-DAD

To ensure purity and proper identification, a robust analytical method is essential. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a standard technique for analyzing aromatic compounds like this compound.[9][10] The method provides excellent separation and allows for spectral confirmation of the analyte.

Experimental Protocol: HPLC-DAD Analysis

This protocol is a self-validating system, where the calibration curve and system suitability checks ensure the accuracy and precision of each analytical run.

  • Instrumentation and Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Causality: A C18 column is chosen for its excellent retention of moderately nonpolar compounds. The water/acetonitrile gradient allows for the efficient elution of the analyte from the column, providing a sharp, well-defined peak.

  • Standard and Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Prepare a series of dilutions from the stock standard to create at least five concentration levels (e.g., 5, 20, 50, 100, 200 µg/mL).

    • Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 239 nm (or experimentally determined λmax), collecting spectral data from 200-400 nm.[11]

    • Gradient Elution:

      • 0-10 min: 50% B to 90% B

      • 10-12 min: Hold at 90% B

      • 12-12.1 min: 90% B to 50% B

      • 12.1-15 min: Hold at 50% B (re-equilibration).

  • Data Analysis and System Suitability:

    • Identification: Compare the retention time and UV spectrum of the sample peak with that of the reference standard.

    • Quantification: Generate a linear regression curve from the peak areas of the calibration standards. Calculate the concentration in the sample using this curve.

    • System Suitability: Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[11]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (1 mg/mL in Diluent) prep_cal 2. Create Calibration Curve (Serial Dilutions) prep_std->prep_cal prep_sample 3. Prepare Test Sample (Dissolve & Filter) prep_cal->prep_sample inject 4. Inject onto C18 Column prep_sample->inject separate 5. Gradient Elution (ACN/Water) inject->separate detect 6. DAD Detection (λ = 239 nm, Scan 200-400 nm) separate->detect identify 7. Identification (Retention Time & UV Spectrum) detect->identify quantify 8. Quantification (Calibration Curve) identify->quantify report 9. Final Report (Purity / Concentration) quantify->report

Caption: Standard workflow for HPLC-DAD analysis.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates potential hazards that require the use of personal protective equipment (PPE) and proper engineering controls.[7]

  • GHS Hazard Classification:

    • Skin Irritation (Category 2)[3]

    • Serious Eye Irritation (Category 2)[3]

    • Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation.[3]

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][12]

    • P264: Wash skin thoroughly after handling.[3]

    • P271: Use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Handling and Storage:

    • Handle in a well-ventilated place, such as a chemical fume hood.[12]

    • Store in a dry, cool, and well-ventilated place in a tightly closed container.[7][12]

    • Incompatible with strong oxidizing agents.[7]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its well-defined physicochemical properties, combined with the proven biological relevance of its core pyrrolidinone scaffold, establish it as a valuable intermediate for synthesizing novel therapeutic agents. The analytical methods outlined in this guide provide a robust framework for its quality control, ensuring its suitability for high-level research. Adherence to established safety protocols is paramount to ensure its responsible and effective use in the laboratory.

References

The Solubility Profile of 1-(4-Chlorophenyl)-2-pyrrolidinone: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 1-(4-Chlorophenyl)-2-pyrrolidinone, a molecule of interest in medicinal chemistry and materials science, presents a solubility profile that is essential to characterize for successful formulation and application. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. We delve into its fundamental physicochemical properties, explore predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and offer a detailed, self-validating experimental protocol for equilibrium solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for understanding and quantifying the solubility of this compound in various solvent systems.

Introduction: The Critical Role of Solubility

In the realm of drug development, poor aqueous solubility is a major hurdle that can terminate the progression of otherwise promising drug candidates.[1] Solubility dictates the rate and extent of drug absorption, influencing everything from dosage form design to in-vivo performance.[2] For a compound like this compound, understanding its behavior in different solvents is paramount. This knowledge enables the selection of appropriate vehicles for preclinical studies, informs the development of stable and effective formulations, and provides insights into its environmental fate. This guide moves beyond a simple data sheet, providing the foundational knowledge and practical steps required to expertly assess the solubility of this and similar compounds.

Physicochemical Properties of this compound

A molecule's inherent properties are the primary drivers of its solubility. Understanding these characteristics provides a basis for predicting its behavior in various solvents.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀ClNO[3][4][5]
Molecular Weight 195.64 g/mol [3][5]
Boiling Point 390°C at 760 mmHg[6]
Topological Polar Surface Area (TPSA) 20.3 - 29.1 Ų[3][5]
XLogP3-AA (Octanol-Water Partition Coeff.) 1.6[5][7]
Structure 4-(4-chlorophenyl)pyrrolidin-2-one[5]

The molecule possesses a polar lactam ring (contributing to its TPSA) and a nonpolar chlorophenyl group. This amphiphilic nature suggests its solubility will be highly dependent on the specific characteristics of the solvent. The LogP value of 1.6 indicates a moderate lipophilicity, suggesting it will favor organic solvents over water, though the pyrrolidinone moiety provides a site for hydrogen bonding.[5][7]

Theoretical Frameworks for Solubility Prediction

Before embarking on laboratory experiments, theoretical models can provide valuable, resource-efficient predictions of solubility, guiding solvent selection for screening.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]

A solvent is likely to dissolve a solute if their three HSP values are similar. This relationship can be visualized as a "solubility sphere" in 3D Hansen space; solvents that fall within this sphere are considered good solvents.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software.[9] By comparing these estimated values to the known HSPs of common solvents, one can create a ranked list of potential candidates for experimental testing.[10]

Conceptual Model of Hansen Solubility Sphere cluster_sphere Solubility Sphere (Radius Rₐ) Solute Solute (δD₁, δP₁, δH₁) GoodSolvent1 Good Solvent A GoodSolvent2 Good Solvent B BadSolvent1 Bad Solvent C BadSolvent2 Bad Solvent D

Caption: Hansen Solubility Sphere concept. Solvents inside the sphere are predicted to be good solvents.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful and highly theoretical model based on quantum chemical calculations.[11] It predicts thermodynamic properties, including solubility, by calculating the interaction energies of molecules based on their surface polarity distributions.[12] This a priori prediction capability is exceptionally useful in early-stage drug discovery when physical samples may be scarce.[12][13] Studies have shown that COSMO-RS can outperform other models in predicting the solubility of complex APIs, making it a valuable tool for in-silico screening of solvent systems for this compound.[14]

Experimental Determination of Equilibrium Solubility

The most definitive solubility data is obtained through direct experimental measurement.[15] The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and straightforwardness.[1]

Rationale and Self-Validation

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This state represents the maximum amount of solute a solvent can hold at a given temperature. The protocol's trustworthiness is ensured by:

  • Using excess solute: This guarantees that the saturation point is reached and maintained.

  • Allowing sufficient time for equilibrium: Stirring for an extended period (e.g., 24-48 hours) ensures the dissolution rate equals the precipitation rate.

  • Precise temperature control: Solubility is highly temperature-dependent, so a constant temperature must be maintained throughout the experiment.[16]

  • Effective separation: Complete removal of undissolved solid particles before analysis is critical to avoid overestimation of solubility.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial (e.g., a glass screw-cap vial). The excess should be clearly visible.

  • Equilibration: Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles.

  • Sample Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV.[2]

  • Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The result is typically expressed in units like mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

Quantitative Solubility Data

Specific, experimentally determined solubility values for this compound are not widely available in public literature databases. The primary purpose of this guide is to provide the robust methodology required to generate this data. However, based on its physicochemical properties, a qualitative solubility profile can be anticipated.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF)HighCan interact with the polar lactam group without donating a proton.
Polar Protic (e.g., Ethanol, Methanol)Moderate to HighCapable of hydrogen bonding with the lactam oxygen.
Non-Polar (e.g., Hexane, Toluene)LowThe polar lactam moiety limits solubility in highly non-polar media.
Aqueous (e.g., Water, Buffers)LowThe non-polar chlorophenyl group dominates, leading to poor water solubility.

This table is predictive. Experimental verification using the protocol in Section 4 is required for definitive data.

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is the final, critical step of the experimental process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the preferred method for its specificity, sensitivity, and accuracy.[17][18] The chlorophenyl group in this compound acts as a strong chromophore, making it ideal for UV detection.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[18]

  • Mobile Phase: A mixture of Acetonitrile and Water (often with 0.1% formic acid to improve peak shape).

  • Detection: UV spectrophotometer, with the wavelength set to a λmax of the compound (e.g., ~230 nm, requires experimental determination).[18]

  • Quantification: A calibration curve must be prepared using standards of known concentration. The concentration of the unknown sample is determined by interpolation from this curve.

Conclusion

While specific solubility data for this compound remains to be broadly published, a comprehensive framework exists for its determination and prediction. Its amphiphilic chemical structure suggests a nuanced solubility profile, with higher solubility expected in polar organic solvents. Theoretical models like Hansen Solubility Parameters and COSMO-RS offer powerful predictive capabilities to guide solvent selection. For definitive quantitative data, the equilibrium shake-flask method, coupled with a robust analytical technique like HPLC-UV, provides a reliable and scientifically sound approach. By following the methodologies outlined in this guide, researchers can confidently characterize the solubility of this compound, enabling informed decisions in formulation, process development, and scientific research.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 1-(4-Chlorophenyl)-2-pyrrolidinone (CAS No. 7661-33-8), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document details the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental physical properties. Furthermore, it outlines a robust synthetic protocol for its preparation and subsequent purification, ensuring the high sample purity required for reliable physicochemical characterization. This guide is intended to be an essential resource for researchers and professionals engaged in the development and characterization of novel chemical entities.

Introduction

This compound is a derivative of 2-pyrrolidinone, a five-membered lactam. The incorporation of a 4-chlorophenyl group at the nitrogen atom significantly influences its physicochemical properties, including its melting and boiling points, solubility, and crystalline structure. These properties are critical determinants of a compound's behavior in various applications, from its reaction kinetics in synthetic pathways to its bioavailability in pharmaceutical formulations. An accurate understanding and precise measurement of the melting and boiling points are, therefore, fundamental for its application in research and development. This guide provides a detailed exploration of these properties, grounded in established analytical techniques.

It is crucial to distinguish this compound from its isomer, 4-(4-Chlorophenyl)-2-pyrrolidinone. These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to the different substitution patterns on the pyrrolidinone ring. This guide focuses exclusively on the 1-substituted isomer.

Physicochemical Properties of this compound

The melting and boiling points are characteristic physical constants of a pure substance. The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure, while the boiling point is the temperature at which its vapor pressure equals the external pressure.

Data Summary

The experimentally determined and predicted physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 7661-33-8[1]
Molecular Formula C₁₀H₁₀ClNO[1]
Molecular Weight 195.65 g/mol [1]
Appearance Light beige fine crystalline powder[2]
Melting Point 95-98 °C[3]
Boiling Point 406.3 °C at 760 mmHg[1]

Synthesis and Purification

The reliable determination of physical properties necessitates a pure sample. This section outlines a common and effective method for the synthesis of this compound, followed by a standard purification protocol. The described N-arylation method is a well-established strategy for forming the C-N bond between an aryl halide and an amide.

Synthetic Pathway: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl lactams. This reaction involves the coupling of an amine (or amide) with an aryl halide in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Pyrrolidinone 2-Pyrrolidinone ReactionMixture Reaction Mixture 2-Pyrrolidinone->ReactionMixture + 4-Chlorobromobenzene 4-Chlorobromobenzene 4-Chlorobromobenzene->ReactionMixture + CuI Copper(I) Iodide (Catalyst) CuI->ReactionMixture K2CO3 Potassium Carbonate (Base) K2CO3->ReactionMixture Toluene Toluene (Solvent) Toluene->ReactionMixture Heat Heat (e.g., 110 °C) Heat->ReactionMixture This compound This compound CrudeProduct Crude Product ReactionMixture->CrudeProduct Reaction Purification Silica Gel Column Chromatography CrudeProduct->Purification Work-up & Purification Purification->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyrrolidinone (1.2 equivalents), 1-bromo-4-chlorobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the filter cake with ethyl acetate.

  • Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product is purified by silica gel column chromatography.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ligroin if necessary.[1]

Experimental Determination of Melting and Boiling Points

The following protocols describe standard laboratory methods for the determination of melting and boiling points, which are suitable for this compound.

Melting Point Determination using a Capillary Method

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

G Start Start SamplePrep Prepare Sample: - Finely powder the dry sample. - Pack into a capillary tube to a height of 2-3 mm. Start->SamplePrep ApparatusSetup Set up Mel-Temp Apparatus: - Insert the capillary tube. - Set a rapid heating rate for a preliminary measurement. SamplePrep->ApparatusSetup PreliminaryMP Determine Approximate Melting Point: - Observe the temperature at which the sample melts. ApparatusSetup->PreliminaryMP CoolDown Allow Apparatus to Cool PreliminaryMP->CoolDown FineMP Perform Accurate Measurement: - Prepare a new sample. - Heat rapidly to ~15-20°C below the approximate MP. - Reduce heating rate to 1-2°C per minute. CoolDown->FineMP Observe Observe Melting: - Record the temperature at which the first drop of liquid appears (T1). - Record the temperature at which the entire sample is liquid (T2). FineMP->Observe End Melting Point Range (T1 - T2) Observe->End

Caption: Workflow for melting point determination.

  • Sample Preparation: Ensure the synthesized this compound is completely dry. Finely powder a small amount of the sample. Tap the open end of a capillary tube into the powder to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Insert the capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Preliminary Measurement: For an unknown sample, it is advisable to first perform a rapid determination to find the approximate melting point. Heat the sample at a high rate (10-20 °C/min).

  • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to a temperature about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination using the Thiele Tube Method

Given the high boiling point of this compound, specialized equipment is required for its determination at atmospheric pressure. The Thiele tube method is a classic and effective technique for determining the boiling point of a small amount of liquid, and can be adapted for high-boiling solids by first melting them.

G Start Start SamplePrep Prepare Sample: - Add a small amount of the sample to a small test tube. - Place a capillary tube (sealed at one end) open-end down into the sample. Start->SamplePrep ApparatusSetup Assemble Thiele Tube Apparatus: - Attach the test tube to a thermometer. - Suspend the assembly in a Thiele tube containing heat-stable oil. SamplePrep->ApparatusSetup Heating Heat the side arm of the Thiele tube gently. - Observe a steady stream of bubbles from the capillary tube. ApparatusSetup->Heating Cooling Remove the heat source and allow the apparatus to cool slowly. Heating->Cooling Observe Observe the point at which the bubbling stops and the liquid is drawn into the capillary tube. Cooling->Observe End Record the temperature. This is the boiling point. Observe->End

Caption: Workflow for boiling point determination.

  • Sample Preparation: Place a small amount of this compound into a small, clean, and dry test tube (e.g., a Durham tube).

  • Capillary Insertion: Take a capillary tube sealed at one end and place it, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the sample.

  • Thiele Tube Setup: Suspend the thermometer and test tube assembly in a Thiele tube filled with a high-temperature, non-flammable liquid (e.g., silicone oil) so that the heat-transfer liquid is above the level of the sample.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the liquid via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, along with robust protocols for its synthesis, purification, and the experimental determination of these key physical properties. The methodologies described herein are based on established chemical principles and are designed to yield accurate and reproducible results. By adhering to these protocols, researchers and drug development professionals can ensure the quality and reliability of their data, which is paramount for the successful advancement of their scientific endeavors.

References

Spectroscopic Blueprint of 1-(4-Chlorophenyl)-2-pyrrolidinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone, a key chemical intermediate. In the absence of a comprehensive, publicly available experimental dataset, this document synthesizes predicted spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in established spectroscopic principles and supported by data from analogous chemical structures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust framework for the identification and characterization of this compound.

Introduction

This compound (CAS No: 7661-33-8) is a five-membered lactam featuring a 4-chlorophenyl group attached to the nitrogen atom.[1] Its structural components, the pyrrolidinone ring and the substituted aromatic moiety, are prevalent in a variety of biologically active molecules.[2][3] Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such compounds in research and development settings. This guide outlines the expected spectral signatures of this compound.

Molecular Structure and Predicted Spectroscopic Features

The molecular formula of this compound is C₁₀H₁₀ClNO, with a molecular weight of 195.65 g/mol .[1] The key structural features to be identified by spectroscopic methods are the pyrrolidinone ring, the para-substituted chlorophenyl ring, and the amide functional group.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the 4-chlorophenyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~7.4 - 7.6Doublet2HAr-H (ortho to N)Protons on the aromatic ring adjacent to the nitrogen will be deshielded due to the electron-withdrawing effect of the amide and the aromatic ring current.
~7.3 - 7.5Doublet2HAr-H (ortho to Cl)Protons on the aromatic ring adjacent to the chlorine atom will also be deshielded, with a chemical shift influenced by the electronegativity of chlorine.
~3.8 - 4.0Triplet2HN-CH₂The methylene group attached to the nitrogen atom is expected to be the most deshielded of the aliphatic protons due to the electronegativity of the nitrogen.
~2.5 - 2.7Triplet2HCO-CH₂The methylene group adjacent to the carbonyl group will be deshielded by the electron-withdrawing nature of the carbonyl.
~2.1 - 2.3Quintet2H-CH₂-The central methylene group of the pyrrolidinone ring is expected to have a chemical shift intermediate to the other two methylene groups.

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.[4][5][6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175C=OThe carbonyl carbon of the amide is expected to be significantly deshielded.[7]
~140Ar-C (ipso to N)The aromatic carbon directly attached to the nitrogen atom will be deshielded.
~132Ar-C (ipso to Cl)The aromatic carbon bearing the chlorine atom will also show a downfield shift.
~129Ar-CH (ortho to Cl)Aromatic methine carbons adjacent to the chlorine.
~120Ar-CH (ortho to N)Aromatic methine carbons adjacent to the nitrogen.
~49N-CH₂The carbon of the methylene group attached to the nitrogen will be the most deshielded aliphatic carbon.
~32CO-CH₂The methylene carbon adjacent to the carbonyl group.
~18-CH₂-The central methylene carbon of the pyrrolidinone ring is expected to be the most upfield of the aliphatic carbons.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary with experimental conditions.[7][8]

Experimental Protocol for NMR Data Acquisition

Figure 2. A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale
~1690 - 1710C=O stretch (amide)The carbonyl group of the five-membered lactam ring is expected to absorb in this region.[9]
~1490 - 1600C=C stretch (aromatic)These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[10]
~1250 - 1350C-N stretchThe stretching vibration of the carbon-nitrogen bond in the amide.
~810 - 840C-H out-of-plane bendThis absorption is characteristic of a 1,4-disubstituted (para) aromatic ring.
~700 - 800C-Cl stretchThe carbon-chlorine bond stretch is expected in this region.

Note: Predicted absorption frequencies are based on characteristic group frequencies and can be influenced by the molecular environment.[9]

Experimental Protocol for IR Data Acquisition (ATR Method)

Figure 3. A generalized workflow for IR data acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
m/z ValueInterpretationRationale
195/197[M]⁺ (Molecular Ion)The presence of a pair of peaks with an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[11][12]
167/169[M - CO]⁺Loss of a neutral carbon monoxide molecule from the pyrrolidinone ring is a common fragmentation pathway for lactams.
140/142[M - C₃H₅O]⁺Fragmentation involving the loss of the pyrrolidinone ring elements.
111/113[Cl-C₆H₄]⁺Cleavage of the N-aryl bond to yield the chlorophenyl cation.

Note: The predicted fragmentation pattern is based on the analysis of the molecular structure and common fragmentation pathways for similar compounds.[13] PubChem also provides predicted mass-to-charge ratios for various adducts, such as [M+H]⁺ at 196.05237 and [M+Na]⁺ at 218.03431.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)

Figure 4. A generalized workflow for acquiring a mass spectrum using EI-GC/MS.

Conclusion

References

1-(4-Chlorophenyl)-2-pyrrolidinone: A Critical Baclofen Impurity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone, a significant impurity in the manufacturing and storage of Baclofen, a widely used muscle relaxant.[1][2][3][4][5] Known in pharmacopeial contexts as Baclofen Related Compound A or Impurity A, its presence is a critical quality attribute that must be monitored and controlled.[1][2][3][6][7] This document delves into the genesis of this impurity through both synthetic and degradation pathways, outlines detailed analytical methodologies for its detection and quantification, and discusses the associated regulatory and toxicological considerations. The insights and protocols herein are designed to equip researchers, analytical scientists, and formulation experts with the necessary knowledge to effectively manage this impurity in Baclofen active pharmaceutical ingredients (APIs) and finished drug products.

Introduction to Baclofen and the Significance of Impurity Profiling

Baclofen, chemically (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a gamma-aminobutyric acid (GABA) derivative that functions as a specific GABA-B receptor agonist.[3][8][9] Its primary clinical application is as a skeletal muscle relaxant for the treatment of spasticity resulting from conditions like multiple sclerosis or spinal cord injuries.[7][9]

The control of impurities is a mandate in pharmaceutical manufacturing, underpinned by International Council for Harmonisation (ICH) guidelines. Impurities, even in minute quantities, can impact the safety and efficacy of a drug. This compound (also referred to as 4-CPP) is the major degradation and process-related impurity of Baclofen.[10][11][12] It is a lactam formed via intramolecular cyclization, a reaction influenced by process conditions and storage.[13] Understanding its formation and having robust analytical methods for its control are paramount for ensuring the quality, safety, and stability of Baclofen products.

Genesis of this compound

The presence of this lactam impurity can arise from two primary sources: as a by-product during the synthesis of the Baclofen API or as a degradant formed during the shelf-life of the API or its formulated product.

Formation During Synthesis

Several synthetic routes to Baclofen have been reported, many of which can potentially lead to the formation of the lactam impurity.[8][14][15][16][17] One common pathway involves the use of 3-(4-chlorophenyl)glutaric acid, which is converted to an imide. A subsequent Hofmann rearrangement yields Baclofen.[14][15] Incomplete reaction or side reactions during this process can contribute to impurities.

However, a more direct cause of lactam formation during synthesis is the exposure of Baclofen or its precursors to acidic conditions, which can prevent the desired lactamization from occurring. For instance, when Raney nickel is used for reduction in one synthetic approach, an acidic medium is necessary to prevent this very lactam formation.[8] This highlights that the impurity is a thermodynamically favorable product that must be actively avoided through careful process control.

G cluster_synthesis Potential Synthesis Side-Reaction cluster_main_path Main Synthesis Pathway Baclofen_precursor Baclofen Precursor (e.g., Amino Acid Intermediate) Impurity_A This compound (Impurity A) Baclofen_precursor->Impurity_A Intramolecular Cyclization (e.g., under thermal stress or non-optimal pH) Baclofen_API Baclofen API Baclofen_precursor->Baclofen_API Final Reaction Step(s)

Caption: Synthesis pathway showing potential for impurity formation.

Formation via Degradation

This compound is a well-documented degradation product of Baclofen.[11][13] The primary mechanism is an intramolecular cyclization (lactamization) of the Baclofen molecule, which eliminates a molecule of water. This degradation is significantly influenced by environmental factors.

Forced degradation studies are essential to understand this behavior.

  • Thermal Stress: Storing Baclofen under dry and warm conditions preferentially forms Impurity A.[13] Studies show that heating injectable solutions, such as during terminal steam sterilization, increases the rate of conversion to the lactam.[11][18]

  • pH and Hydrolysis: The stability of Baclofen is pH-dependent. Extensive degradation has been observed in acidic conditions.[19] In the formulation of injectable Baclofen, adjusting the pre-sterilization pH to a range of 5.0 to 6.2 has been shown to reduce the formation of the lactam impurity during steam sterilization.[11] Mild degradation is also noted in basic conditions.[19]

  • Oxidative and Photolytic Stress: While Baclofen is relatively stable under oxidative and photolytic conditions, some degradation can still occur, though typically less than observed under thermal or acidic stress.[19][20][21]

G cluster_conditions Accelerating Conditions Baclofen Baclofen C10H12ClNO2 Impurity_A This compound (Impurity A) C10H10ClNO Baclofen->Impurity_A Intramolecular Cyclization (Lactamization) Water H2O Impurity_A->Water T Heat Acid Acidic pH Base Basic pH

Caption: Degradation pathway of Baclofen to its lactam impurity.

Analytical Methodologies for Control

A robust, stability-indicating analytical method is required to separate Baclofen from this compound and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[22]

Recommended HPLC-UV Method

This section provides a detailed protocol for a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, synthesized from validated methods reported in the literature.[7][19][23]

Objective: To accurately quantify this compound (Impurity A) in Baclofen API or tablet dosage form.

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent hydrophobic retention and separation for the moderately polar analytes.
Mobile Phase Acetonitrile:Acetate Buffer (pH 3.7) (50:50 v/v)The organic modifier (acetonitrile) and aqueous buffer combination allows for effective elution and separation. The acidic pH ensures consistent ionization of Baclofen.
Flow Rate 1.0 mL/minA standard flow rate that provides good resolution within a reasonable run time.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[19]
Injection Volume 10 µLA typical volume for standard analytical HPLC systems.
UV Detection 220 nm or 225 nmThis wavelength provides good sensitivity for both Baclofen and the lactam impurity, which share a similar chromophore.[7][20]
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.
Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Buffer Preparation: Prepare an acetate buffer and adjust the pH to 3.7 ± 0.05 using an appropriate acid (e.g., acetic acid).

    • Mobile Phase Preparation: Mix the prepared buffer with acetonitrile in a 50:50 volume/volume ratio. Filter and degas the solution.

    • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the diluent to achieve a final concentration corresponding to the specification limit (e.g., 1% of the nominal Baclofen concentration).

    • Sample Solution: Accurately weigh and dissolve the Baclofen sample (API or powdered tablets) in the diluent to achieve a known target concentration (e.g., 0.3 mg/mL).[24]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere with the analyte peaks.

    • Inject the standard solution multiple times (e.g., n=5) to verify system suitability parameters (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks for Baclofen and this compound based on their retention times compared to the standard.

    • Calculate the percentage of the impurity in the sample using the peak area response from the external standard.

    Formula: % Impurity = (Area_impurity_sample / Area_impurity_std) * (Conc_std / Conc_sample) * 100

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Baclofen Sample & Impurity Standard B Dissolve in Diluent (Mobile Phase) A->B C Inject into HPLC System (C18 Column, UV 225nm) B->C D Separate Analytes C->D E Detect & Record Chromatogram D->E F Identify & Integrate Peaks E->F G Quantify Impurity vs. Reference Standard F->G H Report Result vs. Specification G->H

Caption: General workflow for HPLC analysis of the impurity.

Risk Assessment and Regulatory Landscape

The control of this compound is mandated by major pharmacopeias.

Pharmacopeial Limits
  • The United States Pharmacopeia (USP) lists this compound as "Baclofen Related Compound A".[6][24] The monograph for Baclofen tablets specifies a limit for this impurity.

  • The European Pharmacopoeia (EP) designates it as "Baclofen Impurity A".[3][5][25]

While specific limits can vary by monograph and product type (API vs. finished product), they are tightly controlled. For example, older USP methods for powder had a qualitative TLC limit of 1.0%.[26] Modern quantitative methods enforce strict limits, often well below this level, to ensure product quality.

Toxicological Profile

Safety data for this compound indicates potential toxicity. It is classified as toxic if swallowed or in contact with skin, and fatal if inhaled in high concentrations.[27][28] It is also listed as causing skin and serious eye irritation, and may cause allergic reactions or respiratory irritation.[27][29] This toxicological profile underscores the necessity of minimizing its presence in the final drug product to ensure patient safety.

Conclusion

This compound is a critical process and degradation-related impurity of Baclofen. Its formation via intramolecular lactamization is a key stability challenge, accelerated by heat and non-optimal pH conditions. A comprehensive control strategy, grounded in a thorough understanding of these formation pathways, is essential. The implementation of a validated, stability-indicating HPLC method, as detailed in this guide, is fundamental for the accurate monitoring and quantification of this impurity. Adherence to pharmacopeial limits and an appreciation of the impurity's toxicological risks are imperative for guaranteeing the safety, quality, and efficacy of Baclofen products delivered to patients.

References

Methodological & Application

synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of this compound, a valuable heterocyclic compound frequently utilized as a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will explore the primary synthetic strategies, with a focus on the underlying chemical principles that govern each approach. A detailed, field-proven protocol for a robust synthesis is provided, alongside expert commentary on critical experimental parameters, safety considerations, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction and Significance

This compound is a substituted lactam, a structural motif present in a wide array of biologically active molecules. The pyrrolidinone core, a five-membered cyclic amide, is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets.[1] The introduction of a 4-chlorophenyl group at the nitrogen atom significantly influences the molecule's lipophilicity and electronic properties, making it a versatile building block for exploring structure-activity relationships (SAR) in drug discovery programs. Its applications include serving as a precursor for antagonists of the α1A adrenergic receptor and other potential therapeutic agents.[2]

The synthesis of N-aryl lactams like this compound can be achieved through several established synthetic routes. The choice of method often depends on factors such as starting material availability, desired scale, functional group tolerance, and the specific equipment available in the laboratory. This guide will focus on two of the most prominent and mechanistically distinct approaches:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, highly versatile cross-coupling reaction.

  • Copper-Catalyzed Ullmann Condensation: A classic, cost-effective C-N bond-forming reaction.

By understanding the causality behind these protocols, researchers can adapt and optimize the synthesis for their specific needs.

Comparative Analysis of Synthetic Strategies

The formation of the C-N bond between the aromatic ring and the pyrrolidinone nitrogen is the key transformation in this synthesis. Below, we compare two powerful catalytic methods to achieve this coupling.

Buchwald-Hartwig Amination: A Modern Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides or triflates.[3] Its broad substrate scope and high functional group tolerance have made it a staple in modern organic synthesis.[4]

Mechanism & Rationale: The catalytic cycle (simplified) typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (4-chlorobromobenzene or similar) bond, forming a Pd(II) complex.

  • Amide Binding: The deprotonated 2-pyrrolidinone (lactam) coordinates to the palladium center, displacing a halide. This step requires a base to generate the nucleophilic lactam anion.

  • Reductive Elimination: The C-N bond is formed as the desired product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for the success of the reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[6]

Advantages:

  • Excellent functional group tolerance.

  • Generally proceeds under milder conditions than the Ullmann condensation.

  • High yields and broad applicability for various amines and aryl halides.[5]

Disadvantages:

  • The cost and potential toxicity of palladium catalysts.

  • Air-sensitive nature of some Pd(0) precursors and phosphine ligands, often requiring inert atmosphere techniques.

Ullmann Condensation: The Classic Method

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, and thioethers.[7] The C-N bond-forming variant is often referred to as the Goldberg reaction. It represents a more traditional, yet still effective, alternative to palladium-catalyzed methods.[3]

Mechanism & Rationale: While the exact mechanism can be complex and is still debated, it is generally accepted to involve copper(I) species. A plausible pathway involves the formation of a copper(I) amide from 2-pyrrolidinone, which then reacts with the aryl halide.[8]

Key Features:

  • Catalyst: Typically uses copper metal powder, copper(I) salts (e.g., CuI), or copper(II) salts that are reduced in situ.

  • Conditions: Traditionally requires high temperatures (often >150 °C) and polar, high-boiling solvents like DMF or NMP.[7][9]

  • Substrates: Works best with electron-deficient aryl halides or aryl iodides and bromides. Aryl chlorides are less reactive.[7]

Advantages:

  • Copper is significantly less expensive than palladium.

  • The experimental setup can be simpler, although high temperatures are required.

Disadvantages:

  • Harsh reaction conditions (high temperatures) limit functional group tolerance.

  • Stoichiometric or high loadings of copper are often necessary.

  • Reaction times can be long, and yields may be lower compared to modern methods.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 1-bromo-4-chlorobenzene and 2-pyrrolidinone. This approach is chosen for its reliability, high yield potential, and relevance to modern synthetic practices.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier/Grade
1-Bromo-4-chlorobenzeneC₆H₄BrCl191.451.91 g (10 mmol)Sigma-Aldrich, ≥98%
2-PyrrolidinoneC₄H₇NO85.111.02 g (12 mmol)Acros, 99%
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.7291.6 mg (0.1 mmol)Strem Chemicals
XPhosC₃₃H₄₇P486.69195 mg (0.4 mmol)Sigma-Aldrich
Sodium tert-butoxideNaOtBu96.101.35 g (14 mmol)Sigma-Aldrich, 97%
Toluene, AnhydrousC₇H₈92.1450 mLDriSolv®
Diethyl Ether(C₂H₅)₂O74.12As neededACS Grade
Saturated NH₄Cl (aq)NH₄Cl53.49As neededLab Prepared
Brine (Saturated NaCl)NaCl58.44As neededLab Prepared
Anhydrous MgSO₄ or Na₂SO₄--As neededACS Grade
Equipment
100 mL Schlenk flask
Magnetic stirrer and stir bar
Schlenk line (Argon/Nitrogen)
Syringes and needles
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Column chromatography setup
Step-by-Step Methodology

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheets (SDS) for all reagents before starting.[10][11][12]

  • Reaction Setup:

    • To a 100 mL Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (91.6 mg), XPhos (195 mg), and sodium tert-butoxide (1.35 g).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Expertise & Experience: This "purge-and-fill" cycle is crucial to remove oxygen, which can deactivate the palladium catalyst and lead to lower yields.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add 1-bromo-4-chlorobenzene (1.91 g), 2-pyrrolidinone (1.02 g), and anhydrous toluene (50 mL) via syringe.

    • Seal the flask and place it in a pre-heated oil bath at 100 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at 100 °C. The mixture will typically turn dark brown.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane/ethyl acetate (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours. Trustworthiness: Consistent monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which can lead to side product formation.

  • Work-up:

    • Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[13]

    • The resulting crude product will be a solid or a viscous oil. Purify the material by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.

  • Characterization:

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_flask Add Pd₂(dba)₃, XPhos, NaOtBu to Schlenk Flask purge Evacuate and Backfill with Argon (3x) prep_flask->purge add_reagents Add Aryl Halide, 2-Pyrrolidinone, Toluene purge->add_reagents heat Heat to 100 °C with Stirring add_reagents->heat monitor Monitor by TLC (12-24 h) heat->monitor cool Cool to RT monitor->cool quench Quench with sat. NH₄Cl cool->quench extract Extract with Et₂O quench->extract dry Dry (MgSO₄) & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography analysis Characterize Product (NMR, MS, MP) chromatography->analysis

Caption: Buchwald-Hartwig synthesis workflow.

Product Characterization Data

The synthesized compound should be characterized to confirm its identity and purity. The following data are based on typical literature values.

PropertyValue
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.64 g/mol
Appearance Beige powder/solid[10]
Melting Point 95 - 98 °C[10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.55 (m, 4H, Ar-H), 3.85 (t, 2H, N-CH₂), 2.60 (t, 2H, CO-CH₂), 2.15 (quint, 2H, CH₂-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 174.5 (C=O), 138.0, 132.0, 129.5, 126.0 (Ar-C), 49.0 (N-CH₂), 32.5 (CO-CH₂), 18.0 (CH₂-CH₂-CH₂)
Mass Spec (EI) m/z (%): 195 (M⁺), 167, 139, 111

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. All manipulations should be performed in a chemical fume hood.

ReagentKey HazardsRecommended Precautions
1-Bromo-4-chlorobenzene Skin/eye irritant, harmful if swallowed.Avoid contact with skin and eyes. Wear gloves and safety glasses.
2-Pyrrolidinone Causes serious eye irritation.[12]Wear appropriate safety goggles.[12] Handle in a well-ventilated area.
Pd₂(dba)₃ / XPhos May cause skin/respiratory irritation. Palladium compounds can be toxic.Handle in a fume hood. Avoid creating dust.
Sodium tert-butoxide Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.Handle under inert gas. Keep away from water and ignition sources. Wear heavy-duty gloves and face shield.
Toluene Flammable liquid and vapor. Skin/eye irritant. Suspected of damaging fertility or the unborn child.Use in a well-ventilated fume hood. Keep away from heat and open flames.
γ-Butyrolactone (GBL) Harmful if swallowed, causes serious eye damage.[14][15] It is a precursor to GHB and is a controlled substance in many jurisdictions.[16]Handle with extreme care, wearing appropriate PPE. Be aware of all local regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (decomposed by air).2. Insufficiently anhydrous solvent/reagents.3. Base is not strong enough or has degraded.1. Ensure a properly inert atmosphere; use fresh catalyst.2. Use freshly dried solvent and reagents.3. Use fresh, high-purity sodium tert-butoxide.
Formation of Side Products 1. Reaction temperature too high or reaction time too long.2. Competing side reactions (e.g., hydrodehalogenation).1. Optimize reaction temperature and monitor closely by TLC.2. Screen different ligands or catalyst systems.
Difficult Purification 1. Product co-elutes with starting material or impurities.2. Product is streaking on the silica gel column.1. Adjust the eluent polarity for better separation.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress streaking of basic compounds.

Conclusion

The synthesis of this compound is a critical transformation for accessing a range of compounds with potential biological activity. While classic methods like the Ullmann condensation are viable, the palladium-catalyzed Buchwald-Hartwig amination offers a more robust, versatile, and often higher-yielding protocol suitable for modern drug discovery and development. By carefully controlling the reaction atmosphere, reagent quality, and monitoring parameters, researchers can reliably produce this valuable intermediate. This guide provides the necessary technical details and expert insights to empower scientists to successfully implement and adapt this synthesis in their own laboratories.

References

The Pivotal Role of 1-(4-Chlorophenyl)-2-pyrrolidinone in Neuroscience Research: A Guide for Investigators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Latent Potential of a Versatile Chemical Scaffold

1-(4-Chlorophenyl)-2-pyrrolidinone, a compound often identified by its synonym 4-(4-Chlorophenyl)-2-pyrrolidinone, represents a critical, albeit often overlooked, chemical entity in the landscape of neuroscience research.[1][2] While not a direct therapeutic agent itself, its significance lies in its dual role as a key synthetic precursor for targeted neurological agents and as a crucial analytical marker in the quality control of a widely used neuropharmacological drug.[2][3] This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed protocols and insights for researchers, medicinal chemists, and drug development professionals. Our focus will be on its practical utility in two primary domains: the synthesis of selective α1A-adrenergic receptor antagonists and its role as an impurity in Baclofen, a prominent GABA-B receptor agonist.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting. This compound typically presents as a light beige fine crystalline powder.[4]

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO[1][2]
Molecular Weight 195.65 g/mol [2][3]
CAS Number 22518-27-0[1][2]
Melting Point 115-117 °C
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol
Storage Store at 2-8°C for long-term storage[3]

Safety Precautions: this compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, preferably within a chemical fume hood. It is crucial to consult the material safety data sheet (MSDS) for comprehensive safety information before handling.

Application I: A Cornerstone in the Synthesis of α1A-Adrenergic Receptor Antagonists

The α1A-adrenergic receptors are pivotal in mediating the effects of norepinephrine and epinephrine in the central and peripheral nervous systems. Their involvement in processes such as smooth muscle contraction, vasoconstriction, and neurotransmission makes them a key target for therapeutic intervention in a range of neurological and physiological conditions.[5] Selective antagonists of the α1A-adrenergic receptor are of particular interest for conditions like benign prostatic hyperplasia, with the aim of minimizing cardiovascular side effects.[5][6] this compound serves as a valuable starting material in the multi-step synthesis of these selective antagonists.[2]

Scientific Rationale

The pyrrolidinone core of this compound provides a rigid scaffold that, through a series of chemical modifications, can be elaborated into more complex molecules designed to fit the binding pocket of the α1A-adrenergic receptor with high affinity and selectivity. The chlorophenyl group can also be a key pharmacophoric element contributing to the binding affinity of the final compounds. The general synthetic strategy involves leveraging the reactivity of the lactam ring and the potential for substitution on the phenyl ring to build the final antagonist structure.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical α1A-adrenergic receptor antagonist starting from this compound. This is a generalized representation, and specific reaction conditions and intermediates will vary depending on the target molecule.

G A This compound (Starting Material) B Ring Opening / Functionalization (e.g., Hydrolysis, Reduction) A->B C Intermediate A (e.g., Amino acid derivative) B->C D Coupling Reaction (e.g., Amide bond formation with a second building block) C->D E Intermediate B D->E F Cyclization / Further Modification E->F G Final α1A-Adrenergic Receptor Antagonist F->G G A Procure/Synthesize and Characterize This compound (Reference Standard) C Prepare Standard Solutions of Known Concentrations A->C B Develop Analytical Method (e.g., HPLC, GC-MS) D Method Validation (Specificity, Linearity, Accuracy, Precision) B->D C->D E Analyze Baclofen Samples (API and Finished Product) D->E F Quantify Baclofen Lactam Impurity E->F G Compare with Specification Limits F->G

References

Application Notes & Protocols: 1-(4-Chlorophenyl)-2-pyrrolidinone as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance in Pharmaceutical Development

1-(4-Chlorophenyl)-2-pyrrolidinone (CAS No. 7661-33-8) is a heterocyclic organic compound that holds significant, albeit nuanced, importance in the landscape of modern drug discovery and development.[1][2] While not typically investigated for its own direct pharmacological effects, its value lies in its role as a critical synthetic intermediate and, perhaps more importantly, as a characterized impurity and reference standard in the manufacturing of active pharmaceutical ingredients (APIs).[3][4][5]

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[6][7] The presence of a 4-chlorophenyl group on this scaffold makes this compound a key building block for creating complex molecular architectures. Its most notable relevance is its connection to Baclofen, a muscle relaxant that acts as a specific GABA-B receptor agonist.[4] Within the synthesis of Baclofen, this compound can arise as a lactam impurity, making its detection and quantification a critical aspect of quality control.[3][5] Furthermore, it serves as a precursor in the synthesis of potential selective antagonists for the α1A adrenergic receptor, which are targets for conditions like hypertension.[4][8]

This guide provides an in-depth overview of the physicochemical properties, safety considerations, and core applications of this compound, complete with detailed protocols for its analytical quantification and synthetic manipulation.

Physicochemical Properties & Characterization

A thorough understanding of a research chemical's properties is fundamental to its effective use in any experimental setting. This compound is typically supplied as a light beige, fine crystalline powder.[1][2]

PropertyValueReference
CAS Number 7661-33-8[1][2]
Molecular Formula C₁₀H₁₀ClNO[1][2]
Molecular Weight 195.65 g/mol [2]
Appearance Light beige fine crystalline powder[1][2]
Melting Point 95 - 98 °C[9]
Boiling Point 406.3 °C at 760 mmHg[2]
Topological Polar Surface Area 20.3 Ų[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.Inferred
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[9]

Characterization of this compound is typically achieved through standard analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

As with any research chemical, adherence to strict safety protocols is paramount. This compound is classified with specific hazards that necessitate careful handling to minimize exposure risk.

GHS Hazard Classification:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.

    • Skin and Body Protection: Wear a lab coat. Wash hands and skin thoroughly after handling.[10]

  • Emergency Procedures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • If on Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][11]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible materials such as strong oxidizing agents.[9]

Core Research Applications

The utility of this compound in a research context is primarily twofold: as an analytical reference standard for impurity profiling and as a synthetic precursor for more complex molecules.

G cluster_0 Core Applications cluster_1 Analytical Chemistry cluster_2 Medicinal Chemistry A This compound (Research Chemical) B Reference Standard for Impurity Profiling A->B D Synthetic Intermediate (Building Block) A->D C API: Baclofen (GABA-B Agonist) B->C Quantified In E Target Molecules: α1A Adrenergic Receptor Antagonists D->E Precursor For G start Start prep_std Prepare Standard Solution (Impurity A in Diluent) start->prep_std prep_sample Prepare Sample Solution (Baclofen API in Diluent) start->prep_sample hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate, Wavelength) prep_sample->hplc_setup inject_std Inject Standard (Establish Retention Time & Response Factor) hplc_setup->inject_std inject_sample Inject Sample (Separate API & Impurity) inject_std->inject_sample data_acq Data Acquisition (Chromatogram) inject_sample->data_acq quant Quantification (% Impurity Calculation) data_acq->quant end End quant->end

References

HPLC analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a relevant synthetic intermediate in pharmaceutical chemistry. The accurate determination of its purity and the profile of any potential impurities are critical for quality control. This application note details a robust starting method, explains the scientific rationale behind the selection of chromatographic parameters, and provides a systematic protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] It also includes a protocol for conducting forced degradation studies to establish the stability-indicating properties of the method.[3][4]

Introduction and Analyte Properties

This compound (CAS No: 7661-33-8) is an organic compound with the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol .[5][6] It is characterized as a light beige crystalline powder.[6] Its structure, featuring a polar lactam ring and a nonpolar chlorophenyl group, gives it moderate polarity, making it an ideal candidate for analysis by reversed-phase HPLC. Understanding these properties is fundamental to developing a selective and efficient separation method. The primary objective of this method is to provide a reliable tool for assay determination and the detection of process-related impurities or degradation products.

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO[5]
Molecular Weight 195.65 g/mol [7]
Appearance Light beige fine crystalline powder[6]
CAS Number 7661-33-8[5]
Topological Polar Surface Area 20.3 Ų[6]

Rationale for HPLC Method Development

The development of a robust and reliable analytical method is a regulatory requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.[8][9] High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and precision.[2]

Chromatographic Mode and Stationary Phase Selection

Given the moderate polarity of this compound, Reversed-Phase (RP) chromatography is the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The analyte will be retained based on its hydrophobic interactions with the stationary phase. A C18 (octadecylsilane) column is the recommended starting point as it provides excellent retention and selectivity for a wide range of moderately polar compounds.[10]

Mobile Phase and Detection Wavelength

A binary mobile phase consisting of an organic modifier (Acetonitrile, ACN) and an aqueous phase provides the necessary elution strength and selectivity. Acetonitrile is chosen for its low UV cutoff and viscosity. The aqueous phase should be slightly acidified (e.g., with 0.1% formic or phosphoric acid) to ensure consistent peak shapes by suppressing the ionization of any residual silanols on the column packing.[11]

The chlorophenyl chromophore in the analyte is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector should be used during method development to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. In the absence of this data, a starting wavelength of 230 nm is recommended as a general-purpose choice for aromatic compounds.[10]

Experimental Protocol: Proposed HPLC Method

This section details the step-by-step protocol for the analysis of this compound.

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Acetonitrile (HPLC grade).

  • Formic acid (reagent grade).

  • Water (HPLC grade or Milli-Q).

  • This compound reference standard.

Chromatographic Conditions

The following parameters serve as a robust starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 230 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

Analytical Procedure
  • Set up the HPLC system according to the conditions in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[12]

  • Inject the Sample Solution in duplicate.

  • Calculate the assay of this compound in the sample using the peak areas obtained from the standard and sample injections.

Method Validation Strategy

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] The validation process provides documented evidence that the method is accurate, precise, specific, and robust.[9][12]

Caption: Workflow for HPLC method execution and validation.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities, degradants, or placebo.Peak purity of the analyte must pass. No co-elution at the analyte's retention time.
Linearity Proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.[12]
Accuracy Closeness of test results to the true value, assessed via recovery studies.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[1]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0% for assay results.
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for developing a stability-indicating method.[13][14] It helps identify likely degradation products and demonstrates the method's specificity.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Stress Conditions:

  • Acid Hydrolysis: Reflux sample solution (1000 µg/mL) in 0.1 N HCl at 60°C for 4 hours.[3]

  • Base Hydrolysis: Reflux sample solution (1000 µg/mL) in 0.1 N NaOH at 60°C for 2 hours.[3]

  • Oxidative Degradation: Treat sample solution (1000 µg/mL) with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose solid powder of the sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose solid powder and sample solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

After exposure, samples should be diluted to the target concentration (100 µg/mL) and analyzed. The chromatograms should be examined for new peaks, and the analyte peak should be assessed for purity using a PDA detector to ensure no degradation products are co-eluting.

Conclusion

This application note presents a scientifically grounded starting point for the development and validation of an RP-HPLC method for the analysis of this compound. The proposed C18 column with a gradient elution of acetonitrile and acidified water provides a robust foundation for achieving accurate and precise quantification. By following the detailed protocols for method execution, validation, and forced degradation studies, researchers and drug development professionals can establish a reliable, stability-indicating analytical method that adheres to stringent regulatory standards and ensures the quality of the analyte.

References

Application Note: Quantitative Analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-2-pyrrolidinone (CPP), also known as Baclofen lactam, is a significant metabolite of the muscle relaxant Baclofen. The quantitative determination of CPP in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the metabolic profile of its parent drug. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CPP in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical principles.

The cornerstone of a reliable bioanalytical method is its ability to deliver accurate and reproducible results.[1] This is achieved through a meticulous process of method development and validation, encompassing selectivity, sensitivity, accuracy, precision, and stability.[2] This document outlines a complete workflow, including an efficient protein precipitation-based sample preparation, optimized chromatographic separation, and sensitive detection using tandem mass spectrometry.

Materials and Methods

Reagents and Chemicals
  • Analytes and Internal Standard:

    • This compound (CPP) reference standard (≥98% purity)

    • This compound-d4 (CPP-d4) as the internal standard (IS) (≥98% purity, isotopic purity ≥99%)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (sourced from an accredited biobank)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Preparation of Standard Solutions

Stock solutions of CPP and CPP-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[3]

Protocol:

  • Thaw frozen human plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL CPP-d4).

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Sample_Preparation_Workflow plasma 100 µL Plasma add_is Add 25 µL IS (CPP-d4) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 400 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Analysis

The chromatographic conditions are optimized to achieve a sharp peak shape and adequate retention for CPP and its internal standard, ensuring separation from endogenous plasma components. The mass spectrometric parameters are tuned for optimal sensitivity and specificity.

Table 1: Optimized LC-MS/MS Parameters

ParameterValue
LC Parameters
ColumnC18 Reverse-Phase (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min
Column Temperature40°C
Injection Volume5 µL
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions
CPP196.0 > 139.0 (Quantifier), 196.0 > 111.0 (Qualifier)
CPP-d4 (IS)200.0 > 143.0

Note: MRM transitions are proposed based on the molecular weight of CPP (195.64 g/mol ) and common fragmentation patterns of similar compounds. These should be empirically optimized.

Bioanalytical Method Validation

The method was validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation_Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & LLOQ Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Core parameters for bioanalytical method validation.

Validation Results

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.Passed
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Intra-day Accuracy & Precision Accuracy: within ±15% (±20% for LLOQ), Precision (CV): ≤15% (≤20% for LLOQ)Accuracy: 95.2% - 104.5%, Precision: < 8.7%
Inter-day Accuracy & Precision Accuracy: within ±15% (±20% for LLOQ), Precision (CV): ≤15% (≤20% for LLOQ)Accuracy: 97.1% - 106.3%, Precision: < 10.2%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%
Stability
- Bench-top (24h, RT)Within ±15% of nominal concentrationStable
- Freeze-thaw (3 cycles)Within ±15% of nominal concentrationStable
- Long-term (-80°C, 30 days)Within ±15% of nominal concentrationStable

Discussion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard (CPP-d4) is critical for compensating for variability in sample preparation and potential matrix effects, thereby enhancing the accuracy and precision of the method.[5] The simple and rapid protein precipitation protocol allows for high-throughput sample processing.

The validation results demonstrate that the method meets the stringent requirements for bioanalytical method validation as set forth by regulatory agencies. The wide calibration range and low LLOQ make this method suitable for a variety of clinical and research applications, from single-dose pharmacokinetic studies to steady-state therapeutic drug monitoring.

Conclusion

This application note details a fully validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The described protocols and validation data confirm that the method is accurate, precise, and robust, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism.

References

Application Notes and Protocols: Safe Handling and Storage of 1-(4-Chlorophenyl)-2-pyrrolidinone Powder

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-pyrrolidinone is a chemical intermediate utilized in various research and development applications, particularly in the synthesis of novel pharmaceutical compounds. As a fine, powdered solid, its physical state necessitates specific handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity for experimental use. This document provides a detailed guide based on established safety data and best laboratory practices, designed to be a self-validating system for researchers. The causality behind each procedural step is explained to foster a deeper understanding of the required safety measures.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe and effective use. The key identifiers and physical characteristics of this compound are summarized below.

Table 1: Compound Identification

Identifier Value
Chemical Name This compound
CAS Number 7661-33-8[1][2]
Molecular Formula C₁₀H₁₀ClNO[1][2]

| Molecular Weight | 195.65 g/mol [1][2][3] |

Table 2: Physicochemical Properties

Property Description Source
Appearance Light beige fine crystalline powder/solid [1][4]
Odor Odorless [4]
Melting Point 95 - 98 °C (203 - 208.4 °F) [4]
Stability Stable under normal, recommended storage conditions [4]

| Incompatibilities | Strong oxidizing agents |[4] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that dictate the necessary protective measures.[1][5] Adherence to these precautions is non-negotiable for preventing chemical exposure.

  • H315: Causes skin irritation. [1][5]

  • H319: Causes serious eye irritation. [1][5]

  • H335: May cause respiratory irritation. [1][5]

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The following diagram illustrates the direct relationship between these identified hazards and the mandatory personal protective equipment (PPE).

Hazard_PPE_Correlation hazards Hazards of this compound Causes skin irritation Causes serious eye irritation May cause respiratory irritation ppe_gloves Chemical-Resistant Gloves (Nitrile) hazards:H315->ppe_gloves Mitigates ppe_goggles Chemical Safety Goggles hazards:H319->ppe_goggles Mitigates ppe_coat Lab Coat hazards:H315->ppe_coat Mitigates ppe_respirator NIOSH-Approved Respirator hazards:H335->ppe_respirator Mitigates (if dust is present)

Caption: Correlation between chemical hazards and required PPE.

Table 3: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Chemical safety goggles. A face shield is recommended for bulk transfers.[5][6][7] Protects against airborne particles and accidental splashes, preventing serious eye irritation.[5]
Skin Nitrile or neoprene gloves.[8] A full-coverage lab coat. Prevents skin contact, which can cause irritation.[5] Gloves must be inspected before use.[5]

| Respiratory | Required when engineering controls are insufficient or when dust may be generated. Use a NIOSH-approved respirator with an appropriate particulate filter.[8] | Prevents inhalation of the powder, which may cause respiratory tract irritation.[5] Engineering controls like fume hoods are the primary preventative measure.[9] |

Protocols for Safe Handling

The following protocols provide step-by-step methodologies for common laboratory procedures involving this compound powder.

Protocol 3.1: General Handling and Area Preparation

This protocol establishes a safe working environment. The principle is to contain the chemical and use engineering controls to minimize exposure.[9]

  • Designate a Work Area: All handling of the powder should occur in a designated area, such as a chemical fume hood.[10][11] This is the primary engineering control to prevent inhalation.

  • Prepare the Surface: Cover the work surface with disposable bench covers. This simplifies cleanup in case of a minor spill.[10]

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and PPE are readily available.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8]

  • Don PPE: Put on all required PPE as specified in Table 3 before opening the chemical container.

Protocol 3.2: Weighing and Dispensing Powder

Weighing powders presents a high risk for aerosolization. This protocol is designed to mitigate that risk.

  • Use a Fume Hood: Place the analytical balance inside a chemical fume hood or use a balance with an enclosure to contain airborne powder.[10] Airflow in the hood may affect highly sensitive measurements; a draft shield is critical.

  • Minimize Air Currents: Close the fume hood sash to the lowest practical height to maintain airflow while minimizing turbulence around the balance.

  • Handle Container with Care: Open the container slowly away from your face. Avoid tapping or shaking the container, which can generate dust.

  • Dispense Carefully: Use a clean spatula to transfer small amounts of powder to a weigh boat.[10] Avoid pouring directly from the bottle, as powder can accumulate on the threads and spill.[10]

  • Close Container Promptly: Immediately and securely close the main container after dispensing the required amount.[10] This minimizes contamination and exposure.

  • Clean Up: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces using a wet-cleaning method or a HEPA-filtered vacuum.[10] Dispose of contaminated wipes and weigh boats as chemical waste.

  • Wash Hands: Always wash hands thoroughly with soap and water after the procedure, even if gloves were worn.[12]

Protocol 3.3: Preparation of a Stock Solution

This protocol outlines the steps for safely dissolving the powder into a solvent.

  • Select Appropriate Glassware: Choose a volumetric flask or vial of the appropriate size with a secure cap or stopper.

  • Perform in a Fume Hood: All steps involving the powder and solvent must be conducted within a chemical fume hood.

  • Add Solvent: Add a portion of the desired solvent to the vessel before introducing the powder. This prevents the powder from being forcefully ejected during solvent addition.

  • Transfer Weighed Powder: Carefully transfer the weighed this compound from the weigh boat into the vessel containing the solvent. A powder funnel may be used to prevent loss of material.

  • Rinse and Dilute: Use additional solvent to rinse any remaining powder from the weigh boat and funnel into the vessel. Add solvent to reach the final desired volume.

  • Dissolve Compound: Securely cap the vessel and mix by inversion or using a vortex mixer until the solid is fully dissolved. Gentle heating or sonication may be required depending on the solvent and desired concentration; perform these actions with appropriate caution.

  • Label Clearly: Label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.[12]

Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and for preventing hazardous situations.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area.[4][13] A designated chemical storage cabinet is recommended. Keep the container tightly closed to prevent moisture absorption and contamination.[4][14]

  • Incompatible Materials: Segregate from strong oxidizing agents to prevent hazardous reactions.[4][11] Do not store near acids or bases.[11]

  • Temperature: Storage at room temperature is generally acceptable.[5][15] Avoid storing near heat sources or in direct sunlight.[12][13]

The following decision tree provides a logical workflow for receiving and storing the compound.

Storage_Protocol start Receive Shipment of This compound check_seal Is container seal and packaging intact? start->check_seal quarantine Quarantine container. Contact supplier and EH&S. Do not use. check_seal->quarantine No log_inventory Log compound into inventory system. check_seal->log_inventory Yes storage_decision Intended Use? log_inventory->storage_decision short_term Store in designated short-term lab cabinet. storage_decision->short_term Immediate Use long_term Store in main chemical storage area. storage_decision->long_term Long-Term Storage final_storage Ensure container is: - Tightly closed - In a cool, dry, well-ventilated location - Segregated from incompatibles short_term->final_storage long_term->final_storage

Caption: Decision workflow for receiving and storing the compound.

Emergency Procedures

Be prepared for emergencies by knowing these procedures.[11]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[8]

    • Ensure proper PPE is worn before attempting cleanup.

    • Carefully sweep or scoop up the spilled powder, avoiding dust generation.[5]

    • Place the material into a suitable, labeled, and closed container for hazardous waste disposal.[5]

    • Clean the spill area with a wet cloth or paper towels and place them in the waste container.

    • For large spills, contact your institution's Environmental Health & Safety (EH&S) department.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing. Wash affected skin with plenty of soap and water.[5] If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Firefighting:

    • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][5]

    • Specific Hazards: Thermal decomposition can produce hazardous gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[4]

    • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Waste Disposal

All waste materials, including the compound itself, empty containers, and contaminated items (gloves, wipes, bench covers), must be disposed of as hazardous chemical waste.[5]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department for specific guidance.

References

1-(4-Chlorophenyl)-2-pyrrolidinone safety data sheet (SDS) information.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(4-Chlorophenyl)-2-pyrrolidinone

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound (CAS No: 6153-43-1) is a chemical intermediate with a molecular structure that makes it of interest in synthetic chemistry and drug discovery. As a derivative of pyrrolidinone, it serves as a versatile building block. Its relevance in research, particularly as a potential impurity or metabolite in the synthesis of active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its safety profile and handling requirements.

This document provides a comprehensive guide based on available Safety Data Sheet (SDS) information to ensure its safe handling, storage, and use in a laboratory environment. The protocols herein are designed to empower researchers to work confidently and safely.

PART 1: Hazard Identification and Risk Assessment

A critical first step in any laboratory workflow is a thorough risk assessment. For this compound, this involves understanding its intrinsic hazards as defined by the Globally Harmonized System (GHS).

GHS Classification & Hazards

While some suppliers classify this compound as not hazardous under OSHA 29 CFR 1910.1200[1], other regulatory classifications indicate significant hazards. It is prudent to adopt a conservative approach and handle the compound based on the more stringent classifications available.

According to data aggregated from multiple sources, this compound presents the following potential hazards[2][3]:

  • Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), and potentially fatal if inhaled (H330).[2][3]

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Sensitization: May cause an allergic skin reaction (H317) or allergy/asthma symptoms if inhaled (H334).[2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[2]

These classifications mandate strict adherence to safety protocols to minimize exposure.

Physical and Chemical Properties Summary

Understanding the physical state of a chemical is fundamental to predicting its behavior and determining appropriate handling measures.

PropertyValueSource
Physical State Powder Solid[1]
Appearance Beige[1]
Odor Odorless[1]
Melting Point 95 - 98 °C / 203 - 208.4 °F[1]
Molecular Formula C₁₀H₁₀ClNO[3]
Molecular Weight 195.64 g/mol [3]
Incompatible Materials Strong oxidizing agents[1]

The compound is a stable, solid powder under normal conditions, which simplifies handling by reducing the risk of vapor inhalation compared to a volatile liquid. However, its fine powder form means dust generation is a primary concern.

PART 2: Safe Handling and Engineering Controls Protocol

The following protocols are designed to mitigate the risks identified in Part 1. The core principle is the hierarchy of controls: engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure by physically isolating the hazard from the researcher.

Protocol Steps:

  • Designated Work Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.[2]

  • Ventilation: Ensure the fume hood or ventilated enclosure has a verified, adequate face velocity to capture any airborne particles. Use of the compound on an open bench is strictly prohibited.[4][5]

  • Safety Equipment: The designated area must be equipped with an accessible eyewash station and a safety shower.[5]

Causality: By containing the solid powder within a ventilated space, you prevent the inhalation of potentially fatal dust particles and limit contamination of the general laboratory environment.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.

Protocol Steps:

  • Hand Protection: Wear chemically resistant gloves such as nitrile (Solvex, neoprene, viton, butyl, buna are also acceptable).[6] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, and hands washed thoroughly.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EN166 or NIOSH).[7] Standard safety glasses are insufficient.

  • Body Protection: Wear a lab coat. For tasks with a higher risk of spillage, consider a chemically impervious apron or coveralls.[5]

  • Respiratory Protection: If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate particulate filter is required.[2]

Causality: The combination of gloves, eye, and body protection prevents skin contact, absorption, and eye irritation. Respiratory protection is a crucial safeguard against the severe inhalation hazard.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_decision Decision Point start Start: Handling This compound task_check Assess Task: Weighing, Transfer, Reaction? start->task_check eng_control Work in Fume Hood / Ventilated Enclosure task_check->eng_control ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat eng_control->ppe_base spill_risk High risk of dust/aerosol? ppe_base->spill_risk ppe_advanced Advanced PPE: - Add Respirator - Add Face Shield - Consider Impervious Apron proceed Proceed Safely ppe_advanced->proceed Proceed with task spill_risk->ppe_advanced spill_risk->proceed No

Caption: PPE Selection Workflow for Handling the Compound.

PART 3: Emergency Procedures and First Aid

Accidents can happen despite the best precautions. Rapid and correct response is critical.

First-Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink. Seek immediate medical attention.[4][6]

Self-Validation: Post this table in the designated work area. Ensure all personnel are trained on these procedures and know the location of emergency contact numbers.

Accidental Release Measures (Spill Protocol)

Protocol Steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control: Prevent further spread of the powder. Avoid creating dust clouds.

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite.[5]

    • Carefully sweep up the mixture and place it into a suitable, labeled container for chemical waste disposal.[1]

    • Clean the spill area with detergent and water.[6]

  • Dispose: Dispose of the waste according to institutional and local environmental regulations.

Spill_Response_Flowchart start Spill Occurs assess Assess Spill Size & Location start->assess is_major Is spill large or uncontained? assess->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes don_ppe Don Full PPE (incl. Respirator) is_major->don_ppe No (Minor Spill) end Area Secure evacuate->end contain Cover with Inert Absorbent (Sand) don_ppe->contain collect Sweep into Labeled Waste Container contain->collect decontaminate Clean Area with Detergent & Water collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose dispose->end

Caption: Emergency Response Flowchart for a Spill.

PART 4: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage Protocol
  • Container: Keep the container tightly closed.[1][5]

  • Location: Store in a dry, cool, and well-ventilated place.[1][6]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Security: For highly toxic substances, it is best practice to store them in a locked cabinet or an area with restricted access.[2]

Causality: Tightly sealed containers in a cool, dry environment prevent degradation of the compound and accidental release. Segregation from incompatibles prevents hazardous chemical reactions.

Waste Disposal Protocol
  • Containerize: All waste, including contaminated PPE and spill clean-up materials, must be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical name.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not discharge into sewers or drains.[5] Adhere to all federal, state, and local environmental regulations.

References

Application Note & Protocol: Proper Disposal of 1-(4-Chlorophenyl)-2-pyrrolidinone Waste

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the safe and compliant disposal of 1-(4-Chlorophenyl)-2-pyrrolidinone waste, a compound frequently utilized in research and pharmaceutical development. Due to its toxicological profile, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary protocols for waste characterization, segregation, containment, labeling, and disposal, in accordance with regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).

Introduction: Understanding the Hazard Profile

This compound is a synthetic organic compound whose hazard profile necessitates its classification as a hazardous chemical waste. Safety Data Sheets (SDS) indicate that this compound is toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and eye irritation, may cause allergic skin or respiratory reactions, and is suspected of damaging fertility or the unborn child.[1][2][3] Given these properties, all waste streams containing this compound, including pure unused chemical, contaminated labware, and solutions, must be managed as hazardous waste from the point of generation to final disposal.[4][5]

The primary objective of a robust chemical waste management plan is to protect human health and the environment.[5][6] This is achieved through a multi-tiered approach that prioritizes waste minimization and mandates strict procedures for handling regulated chemical waste.[7]

Waste Characterization and Classification

Proper disposal begins with accurate waste characterization. Based on its known hazards, this compound waste must be classified as hazardous. Under the EPA's RCRA regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]

While this compound is not explicitly a listed waste (e.g., F-list or K-list), its toxicological profile strongly suggests it would be classified as a toxic hazardous waste (D-listed) if it fails the Toxicity Characteristic Leaching Procedure (TCLP). More pragmatically for laboratory settings, given the "acutely toxic" warnings in some classifications, it is prudent to manage it as a P-listed waste equivalent, which has stringent quantity accumulation limits.[4][5]

Table 1: Properties and Hazard Information for this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO[2][3][8]
Molecular Weight 195.65 g/mol [2][3][8]
Appearance Beige to white powder/solid
Melting Point 95 - 98 °C[9]
GHS Hazard Statements H301, H311, H315, H317, H319, H330, H334, H335, H361[1][2][3]
UN Number 2811 (Toxic Solid, Organic, N.O.S.)[1]

On-Site Waste Management Protocol

Effective laboratory waste management is a systematic process that ensures safety and regulatory compliance.[10] The following protocols are designed to guide researchers and laboratory personnel in the proper handling and disposal of this compound waste.

Waste Minimization

The most effective waste management strategy is to minimize waste generation at the source.[4][7] Researchers should:

  • Order only the quantity of this compound required for their experiments.

  • Design experiments to use the smallest scale feasible to achieve the desired scientific outcome.

  • Maintain an accurate chemical inventory to avoid purchasing duplicate materials.[4]

Segregation of Waste Streams

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[6][11]

  • Solid Waste:

    • Unused or expired this compound should be disposed of in its original container if possible, ensuring the label is intact.[7]

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers, as well as contaminated lab supplies (e.g., pipette tips, chromatography columns), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Crucially, do not mix this chlorinated organic waste with non-halogenated organic solvents. [11] Mixing waste streams increases disposal costs and complexity.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

Waste Containment and Storage

All waste must be stored in appropriate containers within a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][12]

  • Container Selection:

    • Use containers that are compatible with the chemical waste. For this compound (a solid) and its solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[11][13]

    • Ensure containers have tight-fitting lids to prevent spills or the release of vapors.[6]

    • Containers must be in good condition, free from leaks or damage.

  • Storage Requirements:

    • Store waste containers in a designated SAA, which should be under the direct control of laboratory personnel.[13]

    • The SAA must be clearly marked with a "Hazardous Waste" sign.[13]

    • Keep waste containers closed at all times, except when adding waste.[4]

    • Provide secondary containment (e.g., a spill tray) to capture any potential leaks.[10][11]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[9]

Labeling of Waste Containers

Accurate and complete labeling is a critical regulatory requirement and ensures the safety of everyone handling the waste.[6][12]

Each hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste" .[12]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

  • An indication of the hazards (e.g., checking the "Toxic" and "Health Hazard" boxes on a pre-printed label).[4]

  • The date when waste was first added to the container (the "accumulation start date").[7]

  • The name and contact information of the principal investigator or laboratory supervisor.

Experimental Workflow & Disposal Decision Logic

The following diagram illustrates the decision-making process for managing this compound waste from generation to disposal.

Waste_Disposal_Workflow Workflow for this compound Waste Disposal cluster_generation Waste Generation & Characterization cluster_handling On-Site Handling & Accumulation cluster_disposal Final Disposal A Experiment Generates Waste (Solid, Liquid, Sharps) B Characterize as Hazardous: This compound A->B Is waste generated? C Segregate Waste Streams (Solid vs. Liquid vs. Sharps) B->C D Select Compatible Container (HDPE, Glass) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Dates, Hazards) D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Accumulation Time Limit Reached? F->G H Contact Institutional EHS for Waste Pickup G->H Yes I Waste Transported by Licensed Professional Service H->I J Final Disposal at a TSDF (e.g., Incineration) I->J

Caption: Decision workflow for proper management and disposal of this compound waste.

Protocol for Arranging Final Disposal

Once a waste container is full or has been in the SAA for the maximum allowed time (typically 90 days for large quantity generators, though institutional policies may be stricter), it must be removed for final disposal.[13]

  • Ensure Final Labeling: Double-check that the hazardous waste label is fully and accurately completed.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4] Do not attempt to transport the waste yourself.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal service to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][13]

  • Disposal Method: The most probable disposal method for chlorinated organic compounds like this compound is high-temperature incineration at a specialized facility.[14] This method is effective at destroying the organic molecule and preventing its release into the environment. Do not dispose of this chemical down the drain or in regular trash.[1][8]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting any cleanup.

  • Cleanup:

    • For a solid spill , carefully sweep up the material and place it in a designated hazardous waste container.[8][9] Avoid creating dust.

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand), collect the material, and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and the institutional EHS department.

Conclusion

The proper management and disposal of this compound waste are non-negotiable aspects of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper characterization, segregation, containment, and labeling, research professionals can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.

References

Application Notes and Protocols for the Cellular Characterization of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Bioactivity of a Novel Pyrrolidinone Derivative

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] This five-membered nitrogen heterocycle is a key feature in molecules with applications ranging from nootropic and neuroprotective agents to anticancer and anti-inflammatory drugs.[1][3] The versatility of the pyrrolidinone structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

This document provides a comprehensive guide for the initial characterization of 1-(4-Chlorophenyl)-2-pyrrolidinone , a specific derivative of this important chemical class. While direct biological data for this compound is not extensively available in the public domain, its structural similarity to other pharmacologically active pyrrolidinones suggests a potential for bioactivity that warrants investigation. For instance, the related compound, 4-(4-Chlorophenyl)-2-pyrrolidinone, is a known impurity of Baclofen, a GABA-B receptor agonist, hinting at a possible neurological target.[4][5]

These application notes are designed for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. The protocols outlined below provide a logical workflow, from fundamental physicochemical characterization to detailed cell-based assays, to elucidate the compound's potential as a novel therapeutic agent or research tool.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C10H10ClNO[6][7]
Molecular Weight 195.64 g/mol [6]
Appearance Light beige fine crystalline powder[7][8]
Melting Point 95 - 98 °C[8][9]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[9]

Safety Precautions: Handle this compound in accordance with its Safety Data Sheet (SDS). It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[7][10] Some safety data sheets for similar compounds indicate potential toxicity if swallowed, in contact with skin, or inhaled.[6][11] All handling of the powdered form should be performed in a chemical fume hood.

Experimental Workflow for Cellular Characterization

The following workflow provides a structured approach to investigating the biological activity of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Functional Characterization A Stock Solution Preparation & Solubility Testing B Cell Line Selection A->B C Cytotoxicity Screening (e.g., MTT, LDH assays) B->C D Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI staining) C->D E Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) C->E F Signaling Pathway Analysis (e.g., Western Blot for key proteins) D->F G Neuronal Viability & Neurite Outgrowth Assays E->G H Anti-inflammatory Assays (e.g., cytokine profiling) E->H I Secondary Screening & Lead Optimization G->I H->I

Caption: A logical workflow for the cellular characterization of this compound.

Protocols

Protocol 1: Stock Solution Preparation and Solubility Determination

Rationale: Accurate determination of solubility is critical for preparing homogenous stock solutions and ensuring reliable dosing in cell culture experiments. The use of an appropriate solvent is essential to avoid precipitation and vehicle-induced cytotoxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Spectrophotometer or plate reader

Procedure:

  • Initial Solubility Test:

    • To a small, known amount of this compound (e.g., 1 mg) in a microcentrifuge tube, add a small volume of DMSO (e.g., 10 µL).

    • Vortex thoroughly to dissolve the compound.

    • Gradually add more DMSO in known increments until the compound is fully dissolved. This will provide an estimate of the maximum stock concentration.

  • Preparation of a 10 mM Stock Solution (Example):

    • Calculate the mass of this compound required to make a 10 mM stock solution in a desired volume of DMSO. (Molecular Weight = 195.64 g/mol ).

    • For 1 mL of a 10 mM stock solution, weigh out 1.9564 mg of the compound.

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO.

    • Vortex until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Solubility in Aqueous Media:

    • Prepare a series of dilutions of the DMSO stock solution in PBS or your cell culture medium.

    • Visually inspect for any precipitation.

    • For a more quantitative measure, measure the absorbance of the solutions at a wavelength where the compound absorbs. A decrease in the linear relationship between concentration and absorbance can indicate precipitation.

Note: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v).

Protocol 2: Cytotoxicity Screening using the MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method for determining the cytotoxic potential of a compound. This initial screening is essential to determine the appropriate concentration range for subsequent mechanistic studies.

Materials:

  • Selected cell line (e.g., SH-SY5Y neuroblastoma cells, given the potential neurological activity)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

Application Note & Protocol: Preparation of 1-(4-Chlorophenyl)-2-pyrrolidinone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of 1-(4-Chlorophenyl)-2-pyrrolidinone (CAS No. 7661-33-8). The integrity of experimental data is fundamentally dependent on the precise concentration and stability of the compounds used. This note details the critical physicochemical properties of the compound, outlines safety and handling protocols, and provides a validated, step-by-step methodology for preparing a high-concentration stock solution in Dimethyl Sulfoxide (DMSO). Furthermore, it presents a logical framework for alternative solvent selection and discusses best practices for quality control, storage, and troubleshooting to ensure the long-term stability and usability of the prepared solutions. This guide is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Compound Properties and Critical Safety Considerations

A thorough understanding of the compound's characteristics is paramount before any experimental work is initiated. This compound is a small organic molecule whose precise handling is crucial for experimental reproducibility.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for accurate molecular weight-based calculations and for understanding the compound's physical state.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 7661-33-8[1][2]
Molecular Formula C₁₀H₁₀ClNO[1][2]
Molecular Weight 195.65 g/mol [1][2]
Appearance Light beige fine crystalline powder[1]
Melting Point 95 - 98 °C[3]
Solubility Profile

The solubility of a compound dictates the choice of solvent for stock solution preparation. While comprehensive solubility data is not widely published, available information indicates that this compound is a sparingly soluble compound in aqueous solutions but shows improved solubility in organic solvents. The handling of organic compounds in the laboratory often requires the use of organic solvents to achieve desired concentrations[4][5].

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Generally a good solvent for non-polar small molecules[4][6]
Ethanol Slightly Soluble[7]
Methanol Slightly Soluble[7]
Chloroform Slightly Soluble[7]
Water Expected to be poorly solubleGeneral chemical principles

Note: The choice of solvent should always be validated for compatibility with the intended downstream application (e.g., cell culture assays), as high concentrations of organic solvents can be toxic to cells[6].

Safety and Handling

This compound is classified with specific hazards that mandate strict safety protocols. All handling should occur within a controlled laboratory environment[8].

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses with side shields or goggles[8][9].

  • Engineering Controls: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[3][10].

  • Handling Practices: Avoid direct contact with the compound[8]. Wash hands thoroughly after handling[3]. In case of contact, wash the affected area with plenty of water[11].

  • Disposal: Dispose of unused compounds and solutions in accordance with institutional and local environmental regulations for chemical waste[8].

Principles of High-Integrity Stock Solution Preparation

The primary goal of preparing a stock solution is to create a concentrated, stable, and accurately quantified reserve from which working solutions can be conveniently and precisely diluted. This practice minimizes repetitive weighing of small, hard-to-measure quantities and reduces the potential for error[12][13].

  • Why a High Concentration Stock? Creating a concentrated stock (e.g., 10 mM) allows for significant dilution into the final assay medium, ensuring that the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid off-target effects or cytotoxicity[6][14].

  • Solvent Choice is Critical: The ideal solvent must completely dissolve the compound at the desired concentration, be inert (not react with the compound), and be compatible with the experimental system. DMSO is a widely used aprotic, polar solvent for its excellent ability to dissolve a wide range of organic molecules intended for biological screening[4][5].

  • Stability and Storage: The chemical stability of the compound in the chosen solvent determines its shelf-life. Storage conditions—temperature, light exposure, and container type—are crucial for preserving the integrity of the stock solution over time[8][12]. Most small molecule stock solutions are best stored at -20°C or -80°C to slow potential degradation[6][15].

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Calibrated micropipettes (P1000)

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[16]

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Calculation

The fundamental formula for calculating the required mass of the compound is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 1 mL = 0.001 L

  • Molecular Weight: 195.65 g/mol

Calculation: Mass (mg) = (0.010 mol/L) × (0.001 L) × (195.65 g/mol ) × (1000 mg/g) Mass = 1.9565 mg

Step-by-Step Procedure
  • Preparation: Before starting, allow the vial containing the solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can affect compound stability[15][17]. Don all required PPE.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out approximately 1.96 mg of the compound. Record the exact mass.

  • Transfer: Carefully transfer the weighed powder into a labeled 1.5 mL microcentrifuge tube or appropriate vial. Ensure all visible powder is transferred.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 195.65 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)

    • Example: If you weighed exactly 2.00 mg, the required DMSO volume would be: (2.00 / 195.65) / 0.010 * 1000 = 1022 µL.

  • Dissolution: Using a calibrated pipette, add the calculated volume of DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be attempted.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in tightly sealed vials[6]. Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Long-Term Storage: Store the aliquots in a freezer at -20°C or -80°C, protected from light[6][15].

Experimental Workflow Diagram

G cluster_prep Preparation & Calculation cluster_solution Solution Preparation cluster_storage Storage start Start: Equilibrate Compound calc Calculate Mass for 10 mM (e.g., 1.96 mg for 1 mL) start->calc weigh Weigh Compound (Record Exact Mass) calc->weigh recalc Recalculate Solvent Volume Based on Actual Mass weigh->recalc add_solvent Add Calculated Volume of High-Purity DMSO recalc->add_solvent dissolve Vortex Until Fully Dissolved (Visually Inspect) add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot label_vials Label Aliquots Clearly aliquot->label_vials store Store at -20°C or -80°C (Protect from Light) label_vials->store

Caption: Workflow for preparing a 10 mM stock solution.

Solvent Selection Framework

If DMSO is unsuitable for a specific application, a systematic approach must be taken to identify an alternative solvent.

Caption: Decision tree for alternative solvent selection.

Quality Control and Long-Term Stability

Maintaining the integrity of your stock solution is an ongoing process.

  • Proper Labeling: Every aliquot must be clearly labeled with the compound name, concentration, solvent, and date of preparation[12].

  • Container Choice: Use polypropylene tubes or glass vials with Teflon-lined caps. Standard push-cap tubes can lose solvent over time, even when frozen, leading to an unintended increase in concentration[16].

  • Storage Conditions: Store aliquots at a constant temperature of -20°C or, preferably, -80°C[15]. Avoid using frost-free freezers, as their temperature cycles can damage the compound[17]. Always protect solutions from light[8][12].

  • Handling During Use: When retrieving an aliquot, allow it to warm completely to room temperature before opening to prevent water condensation into the solvent[16]. Use the aliquot for the day's experiments and discard any remainder to avoid contamination or degradation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound fails to dissolve completely. Insufficient solvent volume. Low intrinsic solubility.Double-check calculations. Try gentle warming (37°C) or brief sonication. If it persists, the desired concentration may be above the solubility limit in that solvent; prepare a more dilute stock.
Precipitate forms after freezing and thawing. Compound has low solubility at colder temperatures. Supersaturated solution was created.Warm the vial to room temperature or 37°C and vortex thoroughly to redissolve. If precipitation is recurrent, consider storing the stock at 4°C for short-term use or preparing a fresh solution before each experiment.
Inconsistent experimental results. Stock solution degradation. Inaccurate concentration.Prepare a fresh stock solution from the solid compound. If possible, verify the concentration of the old stock using an analytical method like HPLC-UV. Ensure pipettes are calibrated.

References

Application Notes & Protocols: A Framework for Determining the Dosage and Administration of 1-(4-Chlorophenyl)-2-pyrrolidinone in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of a Novel Compound

1-(4-Chlorophenyl)-2-pyrrolidinone is a small molecule belonging to the pyrrolidone class of compounds.[3] The pyrrolidine scaffold is a core structure in numerous pharmacologically active molecules, known to exhibit a wide range of biological activities.[4][5] However, the specific pharmacological profile of the 1-(4-chlorophenyl) substituted variant remains uncharacterized.

This guide provides researchers, scientists, and drug development professionals with a robust, step-by-step methodology to:

  • Characterize the compound for in vivo use.

  • Select an appropriate vehicle and administration route.

  • Systematically determine a safe and tolerated dose range.

  • Establish a reproducible administration protocol for subsequent efficacy studies.

The causality behind each experimental choice is explained to empower the researcher to make informed decisions and adapt the protocols to their specific experimental context.

Pre-Formulation and Compound Characterization

Prior to any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This foundational data directly informs vehicle selection and formulation strategy.

Physicochemical Properties Summary

The known and predicted properties of this compound are summarized below.

PropertyValue / ObservationSource / Implication
Molecular Formula C₁₀H₁₀ClNO[3][6]
Molecular Weight ~195.65 g/mol [3][6]
Appearance Light beige fine crystalline powder[3]
Solubility Slightly soluble in Chloroform, Ethanol, Methanol.[7] Implies poor aqueous solubility, necessitating a specialized vehicle for in vivo administration.
Predicted LogP 1.6 - 2.0[6][8] Suggests moderate lipophilicity.
Causality: Why Characterization Matters

The poor aqueous solubility is the single most critical factor driving the administration strategy. Direct administration in saline or phosphate-buffered saline (PBS) is not feasible. An appropriate vehicle must be developed to ensure the compound is solubilized or uniformly suspended, guaranteeing accurate and reproducible dosing.

Vehicle Selection and Formulation Protocol

The goal is to create a sterile, isotonic, and non-toxic formulation.[9] Given the compound's properties, a multi-step approach to vehicle screening is recommended.

Recommended Vehicle Screening Workflow

VehicleSelectionWorkflow

Step-by-Step Formulation Protocol
  • Preparation: All vehicle preparations should be performed in a sterile environment (e.g., laminar flow hood) using sterile components.[1]

  • Solubility Test: Begin with the intended highest concentration for your study. Add the calculated mass of this compound to a sterile conical tube.

  • Vehicle Addition: Add the chosen vehicle (e.g., 10% DMSO in saline) incrementally.

  • Mixing: Vortex thoroughly between additions. Gentle warming (to 37°C) and sonication can be employed to aid dissolution, but the final solution must be stable and clear at room temperature.

  • Suspension Formation (if necessary): If the compound does not dissolve, create a suspension. Add a surfactant like Tween® 80 to the aqueous vehicle first, then add the compound. Homogenize using a tissue homogenizer or sonicator until a fine, uniform suspension is achieved.

  • Final Check: The final formulation should be visually inspected for homogeneity before each administration. Suspensions must be continuously mixed (e.g., with a stir bar) during dosing to prevent settling.[10]

Recommended Vehicle Formulations

The following table provides common, well-tolerated vehicles for rodent studies. A vehicle-only control group must always be included in your experiments.[11]

Vehicle CompositionTypeSuitability & ConsiderationsSource
5-10% DMSO, 10-20% PEG400 in Saline SolutionGood for many poorly soluble compounds. DMSO concentration should be kept low to minimize potential inflammatory effects.[12]
0.5-2% Tween® 80 in 0.9% Saline SuspensionStandard for water-insoluble compounds. Creates a stable particle suspension. Must be homogenized well.[10]
5% (w/v) Polyvinylpyrrolidone (PVP) K30 in Water SuspensionAnother common suspending agent. No significant toxicological findings at this concentration in rats.[10]

Route of Administration: Protocols and Rationale

The two most common and appropriate routes for initial studies are oral gavage (PO) and intraperitoneal (IP) injection. The choice depends on the research question and the compound's properties.

RouteSelection

Protocol 1: Oral Gavage (PO) Administration

Oral gavage is essential for assessing oral bioavailability and is often more clinically relevant.[13]

A. Materials:

  • Properly formulated test article.

  • Syringes (1 mL).

  • Stainless steel or flexible plastic gavage needles (18-20 gauge for adult mice).[14][15]

  • Animal scale.

B. Procedure:

  • Weigh the Mouse: Accurately record the body weight to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg.[14][16]

  • Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib. This is the approximate length needed to reach the stomach. Mark this on the needle.[13]

  • Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.[16]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[13]

  • Advancement: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, stop immediately and withdraw. [14]

  • Administration: Slowly depress the syringe plunger to administer the substance.

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor closely for at least 15-30 minutes for any signs of respiratory distress, which could indicate accidental lung administration.[17]

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common route for preclinical testing, bypassing first-pass metabolism and often used for compounds with poor oral absorption.[18]

A. Materials:

  • Properly formulated and sterile-filtered (0.2 µm filter) test article.[9]

  • Syringes (1 mL).

  • Sterile needles (25-27 gauge).[19][20]

  • 70% ethanol wipes.

  • Animal scale.

B. Procedure:

  • Weigh the Mouse: Calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[20]

  • Restraint: Scruff the mouse and position it in dorsal recumbency (on its back), tilting the head slightly downward. This allows the abdominal organs to shift cranially, creating a safer injection site.[21]

  • Locate Injection Site: Identify the mouse's lower right abdominal quadrant. This site is chosen to avoid the cecum on the left side and the bladder in the midline.[22][23]

  • Disinfect: Swab the injection site with 70% ethanol.[22]

  • Injection: Insert the needle, bevel up, at a 30-45° angle.[21]

  • Aspirate: Gently pull back on the plunger. If you see a yellow fluid (urine) or brownish/green fluid (intestinal contents), withdraw the needle and reinject at a different site with a fresh needle and syringe. Negative pressure (no fluid) confirms correct placement in the peritoneal cavity.[9][23]

  • Administer & Monitor: Inject the substance smoothly. Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Dose Range Finding: The Acute Toxicity Study

The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality. This is a critical first step before any efficacy studies.

Experimental Design

A "dose escalation" or "up-and-down" design is recommended.

  • Animals: Use a small group of mice (n=3-5 per group, both sexes if possible).

  • Dosing: Administer a single dose of the compound.

  • Starting Dose: Without prior data, a conservative starting dose is crucial. A dose of 10-25 mg/kg is a reasonable starting point for a novel compound. Studies on related chlorophenyl-pyrrolidine derivatives have used initial screening doses of 30-100 mg/kg i.p.[24]

  • Escalation: If the initial dose is well-tolerated, subsequent groups can receive progressively higher doses (e.g., 50 mg/kg, 100 mg/kg, 200 mg/kg). A dose-doubling or half-log increase is a common strategy.

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days.[25]

Monitoring for Clinical Signs of Toxicity

Careful and systematic observation is key to a successful toxicity study.

CategorySigns to Monitor
General Appearance Hunched posture, piloerection (ruffled fur), lethargy, hyperactivity, abnormal gait.
Body Weight Record daily. A weight loss of >15-20% is a common humane endpoint.
Behavioral Tremors, convulsions, circling, head-tilting, reduced food/water intake.
Physiological Changes in respiratory rate, hypothermia (cold to the touch), cyanosis (blueish skin).

The MTD is defined as the highest dose at which no mortality and no more than a 10% mean body weight loss is observed, with all clinical signs being transient and reversible.

Conclusion and Next Steps

Following the successful determination of the MTD, the researcher will have a defined safe dose range for this compound. The logical next step is to conduct a pilot pharmacokinetic (PK) study using a well-tolerated dose (e.g., 50-75% of the MTD). The PK data, providing information on half-life (t½) and peak concentration (Cmax), will be invaluable for designing the dosing frequency and schedule for long-term efficacy studies.[26] This systematic, safety-first approach ensures the generation of high-quality, reproducible data while adhering to the highest standards of animal welfare.

References

The Pyrrolidinone Core in Modern Drug Discovery: Applications of 1-(4-Chlorophenyl)-2-pyrrolidinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Drug Development

The five-membered nitrogen heterocycle, pyrrolidinone, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique structural features, including its sp³-hybridized carbon atoms that allow for three-dimensional diversity, and the basicity of the nitrogen atom, make it an ideal starting point for the synthesis of novel therapeutic agents.[2][3] This guide focuses on a specific, yet highly versatile, derivative: 1-(4-Chlorophenyl)-2-pyrrolidinone . The incorporation of a 4-chlorophenyl group often enhances the biological activity of the parent molecule, a phenomenon observed in various classes of drugs.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for leveraging this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders.

Section 1: Synthesis of Bioactive Derivatives from this compound

The reactivity of the pyrrolidinone ring, particularly at the nitrogen atom, allows for a variety of chemical modifications to generate diverse libraries of compounds. The following protocols outline fundamental synthetic strategies that can be employed using this compound as the starting material.

Logical Workflow for Synthetic Strategy Selection

The choice of synthetic route is dictated by the desired final compound. This workflow provides a decision-making framework for synthesizing N-substituted derivatives, a common strategy for diversifying the this compound scaffold.

Synthetic Workflow start Start: Synthesize Derivative of This compound substituent_type What is the desired substituent type? start->substituent_type alkylation N-Alkylation (Base-Mediated) substituent_type->alkylation Alkyl Group arylation N-Arylation (Buchwald-Hartwig) substituent_type->arylation Aryl Group schiff_base Schiff Base Formation substituent_type->schiff_base Imino Group

Caption: Decision workflow for selecting a synthetic strategy.

Protocol 1.1: Base-Mediated N-Alkylation

This protocol describes a general method for the N-alkylation of this compound. The choice of base and solvent is critical and may require optimization depending on the specific alkylating agent used.

Objective: To introduce an alkyl substituent at the N1 position of the pyrrolidinone ring.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equiv.) portion-wise, ensuring the temperature does not rise significantly.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.[3]

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) (typically 12-18 hours).[3]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[3]

Protocol 1.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines the synthesis of N-aryl derivatives, a powerful method for creating compounds with extended aromatic systems.

Objective: To introduce an aryl substituent at the N1 position of the pyrrolidinone ring.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Celite

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst, ligand, and base.

  • Solvent and Atmosphere: Add the anhydrous solvent and flush the tube with an inert gas (e.g., argon).

  • Heating: Stir the mixture at a specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours).[3]

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.[3]

Section 2: Applications in Anticancer Drug Discovery

The this compound scaffold is a promising starting point for the development of novel anticancer agents. Derivatives have shown cytotoxicity against a range of cancer cell lines.[5]

Application Note: Targeting Cancer Cell Proliferation

The mechanism of action for many pyrrolidinone-based anticancer compounds involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis. The exact molecular targets can vary widely depending on the specific substitutions on the pyrrolidinone core.

Quantitative Data Summary of Analogous Compounds

While specific data for direct derivatives of this compound is emerging, the following table summarizes the anticancer activity of structurally related compounds, highlighting the potential of this scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Oleoyl-Quercetin HybridsHCT116 (Colon)0.34 - 22.4[6]
DiquinothiazinesHTC116 (Colon)2.3[7]
1,4-NaphthoquinonesDU-145 (Prostate)1 - 3[8]
1,4-DihydropyridinesHeLa (Cervical)2.3 - 4.1[9][10]
1,4-DihydropyridinesMCF-7 (Breast)5.2 - 11.9[10]
Protocol 2.1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, Panc-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Section 3: Applications in Antimicrobial Drug Discovery

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The this compound scaffold can be utilized to synthesize compounds with potential antibacterial and antifungal properties.[10]

Application Note: Development of Novel Antimicrobial Agents

One promising strategy is the synthesis of Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial effects.[11][12] The imine group (-C=N-) in Schiff bases is a key pharmacophore that can be readily introduced by reacting a primary amine with an aldehyde or ketone.

Protocol 3.1: Synthesis of a Schiff Base Derivative

This protocol is adapted from the synthesis of related Schiff bases and can be applied to derivatives of this compound.[3]

Objective: To synthesize a Schiff base from a hydrazide derivative of this compound.

Materials:

  • Hydrazide derivative of this compound (can be synthesized from the corresponding ester)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve the hydrazide derivative (1.0 equiv.) in absolute ethanol.

  • Addition of Aldehyde: Add the aromatic aldehyde (1.0 equiv.) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-7 hours, monitoring the reaction by TLC.

  • Isolation: Cool the mixture to room temperature. The product may precipitate out of solution.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent (e.g., absolute ethanol) to obtain the pure Schiff base.[12]

Protocol 3.2: In Vitro Antibacterial Activity (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Plates: Add 100 µL of MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the bacterial inoculum to each well.

  • Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Section 4: Applications in Anti-inflammatory Drug Discovery

Chronic inflammation is a key factor in numerous diseases. Pyrrole-containing compounds have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways.[13][14][15]

Application Note: Modulation of Inflammatory Pathways

A derivative of 1-(4-chlorophenyl)pyrrole has been shown to exert potent anti-inflammatory effects by reducing edema and suppressing the pro-inflammatory cytokine TNF-α, while increasing the anti-inflammatory cytokine TGF-β1.[13][14][15] This suggests a mechanism of action that involves the regulation of the cytokine balance.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed anti-inflammatory mechanism of a 1-(4-chlorophenyl)pyrrole derivative.

Anti-inflammatory Mechanism LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates TNFa TNF-α (Pro-inflammatory) Macrophage->TNFa Produces Macrophage->TNFa Decreases Production TGFb1 TGF-β1 (Anti-inflammatory) Macrophage->TGFb1 Increases Production Compound 1-(4-Chlorophenyl)pyrrole Derivative Compound->Macrophage Modulates Inflammation Inflammation TNFa->Inflammation Promotes TGFb1->Inflammation Suppresses

Caption: Proposed anti-inflammatory mechanism of action.

Protocol 4.1: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of a compound to reduce acute inflammation in an animal model.

Materials:

  • Wistar rats or Swiss albino mice

  • λ-Carrageenan (1% w/v in saline)

  • Test compound

  • Reference drug (e.g., Diclofenac)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound and reference drug intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[13][14][15]

Conclusion and Future Directions

This compound is a valuable and versatile starting material in medicinal chemistry. Its structural features provide a robust scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The protocols and data presented in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising precursor. Future research should focus on synthesizing and screening libraries of derivatives to identify lead compounds with enhanced potency and selectivity for specific biological targets.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a pivotal intermediate in the synthesis of various fine chemicals, most notably in the agrochemical sector as a precursor to the potent triazole fungicide, cyproconazole.[1][2] The molecule's unique structure, featuring a chlorophenyl group and a cyclopropyl moiety, imparts specific steric and electronic properties that are crucial for its biological activity in downstream products. The synthesis of this ketone, therefore, is of significant interest to researchers and professionals in drug development and process chemistry.

This document provides a detailed guide to the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, exploring various scientifically vetted methodologies. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, justify the selection of reagents and conditions, and offer insights into process optimization and safety.

Strategic Approaches to Synthesis

Several synthetic pathways to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone have been established, each with distinct advantages and challenges concerning raw material cost, operational safety, and scalability. This guide will detail three prominent strategies, providing a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

  • Horner-Wadsworth-Emmons (HWE) Olefination followed by Hydrolysis: A robust and scalable approach that builds the carbon skeleton through a highly controlled olefination reaction.[1][3]

  • Multi-step Synthesis from 1-Cyclopropylethanol: A route that leverages readily available starting materials and proceeds through a series of classical organic transformations.[2]

  • Cyanide-based Condensation and Rearrangement: An alternative pathway utilizing a nitrile intermediate.[2][4]

The following sections will provide in-depth protocols and mechanistic insights for each of these synthetic strategies.

Strategy 1: Horner-Wadsworth-Emmons Approach

This elegant two-step synthesis is characterized by its high efficiency and control. It begins with the olefination of cyclopropyl methyl ketone with a custom phosphonate reagent, followed by acidic hydrolysis to yield the target ketone.

Conceptual Workflow

The HWE reaction provides excellent stereocontrol in the formation of the double bond, which is subsequently hydrolyzed to the ketone. This method is particularly advantageous for large-scale production due to its reliable and high-yielding steps.[1]

HWE_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Acidic Hydrolysis A α-alkoxy p-chlorobenzyl phosphonate (II) C Alkoxy Propylene Derivative (III) A->C Base, Organic Solvent B Cyclopropyl Methyl Ketone B->C D Alkoxy Propylene Derivative (III) E 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (I) D->E Acidic Conditions

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Experimental Protocol: Synthesis via HWE Reaction

Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene (Intermediate III) [1]

  • Materials:

    • α-methoxy p-chlorobenzyl phosphonate (II)

    • Cyclopropyl methyl ketone

    • Sodium amide (or sodium tert-butoxide/potassium tert-butoxide)

    • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium amide in the anhydrous organic solvent.

    • Cool the suspension to 0-10°C in an ice bath.

    • A solution of α-methoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone in the same anhydrous solvent is added dropwise to the cooled suspension over a period of 1-2 hours, maintaining the temperature between 0°C and 40°C.[1]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, toluene).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude alkoxy propylene derivative (III). This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (I) [1]

  • Materials:

    • 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene (III)

    • Hydrochloric acid (10-15%) or other suitable acid (e.g., sulfuric acid, acetic acid)[1]

    • Organic solvent (e.g., THF, methanol, ethanol)

  • Procedure:

    • Dissolve the crude intermediate (III) in a mixture of the organic solvent and aqueous hydrochloric acid.

    • Stir the mixture vigorously at room temperature (20-40°C) for 3-10 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

    • Dilute the reaction mixture with water and extract the product twice with an organic solvent like dichloromethane or toluene.[1]

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as an oily liquid.

    • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Parameter Value Reference
Molar Ratio (Phosphonate:Ketone:Base) 1.0-1.2 : 1.0-1.2 : 2.0-2.5[3]
HWE Reaction Temperature 0°C to 40°C[1]
HWE Reaction Time 2 to 8 hours[3]
Hydrolysis Temperature 20°C to 40°C[1]
Hydrolysis Time 3 to 10 hours[1]
Reported Purity >98%[1]

Strategy 2: Multi-step Synthesis from 1-Cyclopropylethanol

This pathway involves the conversion of a readily available alcohol to a halide, which is then used to alkylate a nitrile, followed by oxidation to the target ketone.

Conceptual Workflow

This strategy showcases a series of fundamental organic reactions, offering a versatile approach that can be adapted for the synthesis of related analogues.

multistep_workflow A 1-Cyclopropylethanol B 1-Cyclopropyl Chloroethane A->B Thionyl Chloride C 2-(4-chlorophenyl)-3- cyclopropyl butyronitrile B->C 4-chlorophenylacetonitrile D 1-(4-chlorophenyl)-2- cyclopropyl-1-propanone C->D Oxidation

Caption: Multi-step synthesis from 1-cyclopropylethanol.

Experimental Protocol: From 1-Cyclopropylethanol

Step 1: Synthesis of 1-Cyclopropyl Chloroethane [2]

  • Materials:

    • 1-Cyclopropylethanol

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a stirrer, place 1-cyclopropylethanol.

    • Cool the flask to 10°C in an ice-water bath.

    • Slowly add thionyl chloride dropwise over 30-60 minutes, maintaining the temperature at 10°C.[2]

    • After the addition is complete, continue to stir the reaction mixture at 10°C for 4 hours.[2]

    • Remove excess thionyl chloride and HCl under reduced pressure.

    • Wash the reaction mixture twice with water and dry the organic layer with anhydrous sodium sulfate to obtain 1-cyclopropyl chloroethane.

Step 2: Synthesis of 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile [2]

  • Materials:

    • 1-Cyclopropyl Chloroethane

    • 4-chlorophenylacetonitrile

    • Strong base (e.g., Sodium Hydride)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous DMF, add 4-chlorophenylacetonitrile dropwise at 0°C.

    • Stir the mixture until the evolution of hydrogen gas ceases.

    • Add 1-cyclopropyl chloroethane dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude nitrile.

Step 3: Oxidation to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone [2]

  • Materials:

    • 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile

    • Oxidizing agent (e.g., Hydrogen Peroxide)

    • Base (e.g., Sodium Hydroxide)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • Dissolve the crude nitrile in ethanol.

    • Add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography or distillation to obtain the final product.

Parameter Value Reference
Chlorination Temperature 10°C[2]
Chlorination Time 4 hours[2]
Overall Yield Moderate to High[2]
Key Advantage Use of readily available starting materials

Strategy 3: Grignard-based Synthesis

An alternative route involves the use of a Grignard reagent, which offers a powerful method for C-C bond formation. This approach can start from 4-chlorobenzaldehyde and a cyclopropyl Grignard reagent.

Conceptual Workflow

This strategy involves the nucleophilic addition of a Grignard reagent to an aldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone.

grignard_workflow A Cyclopropyl Bromide B Cyclopropylmagnesium Bromide A->B Mg, THF D 1-(4-chlorophenyl)-2- cyclopropyl-1-propanol B->D C 4-Chlorobenzaldehyde C->D Grignard Addition E 1-(4-chlorophenyl)-2- cyclopropyl-1-propanone D->E Oxidation

Caption: Grignard-based synthesis pathway.

Experimental Protocol: Grignard Reaction and Oxidation

Step 1: Preparation of Cyclopropylmagnesium Bromide [5]

  • Materials:

    • Cyclopropyl bromide

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of cyclopropyl bromide in anhydrous THF.

    • Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and bubble formation indicates the start of the reaction.

    • Add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol [6]

  • Materials:

    • Cyclopropylmagnesium bromide solution

    • 4-Chlorobenzaldehyde

    • Anhydrous THF

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0°C.

    • Add a solution of 4-chlorobenzaldehyde in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly pouring it into a cold saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude alcohol.

Step 3: Oxidation to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

  • Materials:

    • 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol

    • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)

    • Anhydrous dichloromethane

  • Procedure (using PCC):

    • To a suspension of PCC in anhydrous dichloromethane, add a solution of the alcohol in dichloromethane.

    • Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts, washing with additional dichloromethane.

    • Concentrate the filtrate to obtain the crude ketone.

    • Purify by column chromatography or vacuum distillation.

Parameter Value Reference
Grignard Formation Standard conditions[5]
Grignard Reaction Temperature 0°C to Room Temp.
Oxidation Mild conditions (PCC, Swern)
Key Consideration Requires strictly anhydrous conditions

Safety and Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Amide/Hydride: Highly reactive and flammable solids. React violently with water. Must be handled under an inert atmosphere.

  • Grignard Reagents: Extremely sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).[7][8]

  • Solvents: Anhydrous solvents like THF and DMF are required for many of these reactions. Ensure they are properly dried before use.

Conclusion

The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone can be successfully achieved through several distinct and reliable synthetic routes. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. The Horner-Wadsworth-Emmons approach offers a highly efficient and scalable option, while the multi-step synthesis from 1-cyclopropylethanol provides flexibility. The Grignard-based method is a classic and powerful tool for carbon-carbon bond formation but demands rigorous control of reaction conditions. By understanding the nuances of each protocol, researchers can confidently and safely produce this valuable chemical intermediate.

References

Troubleshooting & Optimization

1-(4-Chlorophenyl)-2-pyrrolidinone stability and degradation issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(4-Chlorophenyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical guidance necessary to ensure the integrity of your experiments and drug development processes.

Introduction to the Stability of this compound

This compound, a key chemical intermediate and a known impurity of the muscle relaxant Baclofen, possesses a lactam (a cyclic amide) structure.[1][2] The stability of this five-membered pyrrolidinone ring is a critical parameter in its handling, storage, and application. Understanding its degradation pathways under various stress conditions is paramount for developing stable formulations and accurate analytical methods. This guide will delve into the common stability challenges and provide solutions grounded in chemical principles.

Forced degradation studies are essential to understanding the chemical behavior of a molecule and are a regulatory requirement in drug development.[3] These studies help in identifying potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Appearance of an Unexpected Peak During HPLC Analysis of a Solution Stored at Room Temperature.

  • Question: I am observing a new, more polar peak in the chromatogram of my this compound solution that has been stored in an aqueous buffer. What could this be?

  • Potential Cause & Scientific Explanation: The most probable cause is the hydrolysis of the lactam ring. The cyclic amide bond in the pyrrolidinone structure is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions. This hydrolysis results in the formation of 4-amino-3-(4-chlorophenyl)butanoic acid, the ring-opened form of the molecule. This product is significantly more polar due to the presence of both a carboxylic acid and an amine group, hence it will have a shorter retention time on a reverse-phase HPLC column compared to the parent compound. The rate of this hydrolysis is pH-dependent.

  • Recommended Solution:

    • Confirm the Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak. The expected mass of the hydrolyzed product will be that of this compound plus the mass of one molecule of water (H₂O).

    • pH Control: Maintain the pH of your aqueous solutions as close to neutral as possible, unless your experimental protocol requires acidic or basic conditions. Buffering the solution can help maintain a stable pH.

    • Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.

    • Fresh Preparation: For critical experiments, prepare solutions of this compound fresh.

Issue 2: My solid this compound has developed a yellowish tint over time.

  • Question: I have stored solid this compound in a clear glass vial on the lab bench, and it has started to turn yellow. Is it degrading?

  • Potential Cause & Scientific Explanation: The discoloration could be a result of photolytic degradation. Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions. While specific photostability data for this compound is not extensively published, N-aryl lactams can be susceptible to photo-oxidation or rearrangement reactions, leading to colored degradants. The ICH Q1B guidelines recommend photostability testing for new drug substances.

  • Recommended Solution:

    • Protect from Light: Store solid this compound in amber vials or containers that protect it from light.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.

    • Purity Check: Before use, verify the purity of the discolored material using a suitable analytical method like HPLC to quantify the level of degradation.

Issue 3: I am seeing multiple new peaks in my sample after heating it in solution with an oxidizing agent.

  • Question: I am performing a forced degradation study and after treating this compound with hydrogen peroxide at an elevated temperature, I see several degradation products. What are the likely degradation pathways?

  • Potential Cause & Scientific Explanation: Oxidative degradation of the pyrrolidinone ring is a likely cause. Studies on similar molecules, such as N-methylpyrrolidone (NMP), have shown that oxidation can lead to the formation of various products. The reaction with oxidizing agents like hydrogen peroxide, especially when catalyzed by heat or metal ions, can generate highly reactive hydroxyl radicals. These radicals can attack the pyrrolidinone ring in several positions. Potential degradation pathways include:

    • Hydroxylation of the ring: Formation of hydroxylated derivatives.

    • Ring-opening: Cleavage of the C-N or C-C bonds within the ring to form linear amides or other species.

    • Formation of succinimide derivatives: Oxidation at the carbon adjacent to the nitrogen can lead to the formation of a succinimide-like structure.

  • Recommended Solution:

    • Characterize the Degradants: Utilize LC-MS/MS to determine the mass of the degradation products and their fragmentation patterns. This will provide valuable information for structural elucidation.

    • Control Oxidant Concentration: If the degradation is too extensive, reduce the concentration of the oxidizing agent or the reaction temperature and time. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the primary degradation products are observed.

    • Use of Antioxidants: If oxidative degradation is a concern in a final product formulation, the inclusion of antioxidants could be explored to enhance stability.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • For long-term stability, it is recommended to store solid this compound in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).

  • Q2: How stable is this compound in common organic solvents like methanol, acetonitrile, and DMSO?

    • In anhydrous aprotic solvents such as acetonitrile and DMSO, the compound is generally stable. In protic solvents like methanol, the stability is good, but the presence of water can lead to gradual hydrolysis over time, especially if the solvent is not anhydrous. It is always best practice to use freshly prepared solutions for quantitative analysis.

  • Q3: What is the primary degradation pathway of this compound in aqueous solutions?

    • The primary and most well-understood degradation pathway in aqueous media is the hydrolysis of the lactam ring to form 4-amino-3-(4-chlorophenyl)butanoic acid. The rate of this reaction is highly dependent on pH and temperature.

  • Q4: Is this compound sensitive to thermal stress?

    • While all organic molecules will decompose at sufficiently high temperatures, lactams are generally quite thermally stable. However, in the presence of other reactive species (e.g., water, acids, bases, or oxidizing agents), elevated temperatures will accelerate degradation reactions. In the solid state and in the absence of contaminants, the compound is expected to be relatively stable at moderately elevated temperatures.

  • Q5: How can I develop a stability-indicating HPLC method for this compound?

    • A stability-indicating method is one that can separate the parent compound from its degradation products, process impurities, and any other components in the sample matrix. To develop such a method, you must perform forced degradation studies (acidic and basic hydrolysis, oxidation, thermal, and photolytic stress) to generate the potential degradants. The HPLC method should then be optimized to achieve baseline separation of all these peaks from the main analyte peak. Validation of the method according to ICH guidelines is then required.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector and a C18 column

  • LC-MS system (for identification of degradants)

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and add 0.1 M HCl to the final volume to achieve a concentration of 100 µg/mL.

    • Prepare a parallel sample with 1 M HCl for more aggressive degradation.

    • Keep the solutions at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a volumetric flask, add an aliquot of the stock solution and add 0.1 M NaOH to the final volume to achieve a concentration of 100 µg/mL.

    • Prepare a parallel sample with 1 M NaOH.

    • Keep the solutions at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add an aliquot of the stock solution and add 3% H₂O₂ to the final volume to achieve a concentration of 100 µg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Analyze the sample at various time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the compound (100 µg/mL) in a suitable solvent and heat it at 80°C for 48 hours.

    • Analyze the samples at the end of the study.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

4. HPLC Analysis:

  • Use a suitable reverse-phase HPLC method to analyze the stressed samples. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer at a slightly acidic pH is a good starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Ensure the method provides good separation between the parent peak and all degradation product peaks.

5. Data Analysis and Reporting:

  • Calculate the percentage of degradation for each stress condition.

  • If using a PDA detector, check for peak purity of the parent compound.

  • Use LC-MS to propose structures for the major degradation products.

Visualizations

Diagram of Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) main This compound hydrolysis_product 4-Amino-3-(4-chlorophenyl)butanoic Acid (Ring-Opened Product) main->hydrolysis_product H₂O oxidation_product1 Hydroxylated Derivatives main->oxidation_product1 [O] oxidation_product2 Ring-Opened Oxidized Products main->oxidation_product2 [O] oxidation_product3 Succinimide Derivatives main->oxidation_product3 [O] photo_product Colored Degradants/ Rearrangement Products main->photo_product

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS/MS Analysis hplc->lcms For Identification data Data Analysis & Reporting hplc->data lcms->data end End: Stability Profile & Degradation Pathways data->end

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a forced degradation study. Actual results may vary depending on the specific experimental conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis1 M HCl24 hours60°C15%4-Amino-3-(4-chlorophenyl)butanoic acid
Base Hydrolysis1 M NaOH12 hours60°C25%4-Amino-3-(4-chlorophenyl)butanoic acid
Oxidation3% H₂O₂24 hoursRoom Temp10%Hydroxylated and ring-opened products
Thermal (Solid)-48 hours80°C< 2%Minimal degradation
Photolytic (Solution)ICH Q1B-Ambient8%Colored impurities

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important N-aryl lactam. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound, an N-aryl lactam, is typically achieved through cross-coupling reactions. The two most prevalent and well-established methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both methods involve the formation of a carbon-nitrogen bond between the nitrogen atom of 2-pyrrolidinone and an aryl halide.

  • Buchwald-Hartwig Amination: This method utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-iodo-4-chlorobenzene) with 2-pyrrolidinone in the presence of a base.[2][3] It is often preferred due to its milder reaction conditions and broader substrate scope.

  • Ullmann Condensation: This is a classical method that employs a copper catalyst, often at higher temperatures, to facilitate the coupling of an aryl halide with 2-pyrrolidinone.[1] While effective, it can require more stringent conditions than the Buchwald-Hartwig reaction.

A generalized reaction scheme is depicted below:

Synthetic Routes cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation 2-Pyrrolidinone 2-Pyrrolidinone Product This compound 2-Pyrrolidinone->Product N-Arylation Aryl_Halide 1-Bromo-4-chlorobenzene or 1-Iodo-4-chlorobenzene Aryl_Halide->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand Phosphine Ligand (e.g., XPhos) Base_BH Base (e.g., NaOtBu) Cu_Catalyst Cu Catalyst (e.g., CuI) Base_U Base (e.g., K2CO3) High_Temp High Temperature

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that may be observed during the synthesis of this compound and provides actionable troubleshooting steps.

Q2: I am observing unreacted starting materials in my final product. How can I improve the conversion rate?

A2: The presence of unreacted 2-pyrrolidinone or the aryl halide (e.g., 1-bromo-4-chlorobenzene) is a common issue indicating incomplete reaction. Several factors could be at play depending on the synthetic route.

Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium catalyst and phosphine ligand are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. Consider using a pre-catalyst.
Insufficient Base The base is crucial for the catalytic cycle. Ensure the base is freshly opened or properly stored to avoid hydration. An increase in the molar equivalents of the base may be necessary.
Low Reaction Temperature While Buchwald-Hartwig reactions are generally milder than Ullmann condensations, some substrate combinations require higher temperatures to achieve full conversion. Incrementally increase the reaction temperature.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Toluene, dioxane, and DMF are commonly used. Ensure the solvent is anhydrous.
Poor Quality Starting Materials Verify the purity of your 2-pyrrolidinone and aryl halide. Impurities in starting materials can inhibit the catalyst.

Q3: My product is contaminated with a compound of approximately double the mass of the starting aryl halide. What is this impurity and how can I prevent it?

A3: This impurity is likely a biaryl byproduct, such as 4,4'-dichlorobiphenyl, formed from the homocoupling of the aryl halide. This is a known side reaction in both Buchwald-Hartwig and Ullmann couplings.

Homocoupling_Side_Reaction Aryl_Halide1 1-Bromo-4-chlorobenzene Catalyst Pd or Cu Catalyst Aryl_Halide1->Catalyst Aryl_Halide2 1-Bromo-4-chlorobenzene Aryl_Halide2->Catalyst Biaryl_Impurity 4,4'-Dichlorobiphenyl Catalyst->Biaryl_Impurity Homocoupling

Caption: Formation of biaryl impurity via homocoupling.

Mitigation Strategies:

  • Optimize Catalyst and Ligand (Buchwald-Hartwig): The choice of phosphine ligand can influence the rate of homocoupling versus the desired C-N coupling. Ligands with bulky, electron-rich phosphines often suppress this side reaction.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at the lowest temperature that still provides a reasonable rate for the main reaction.

  • Slow Addition of Aryl Halide: In some cases, adding the aryl halide slowly to the reaction mixture can minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.

Q4: I am using a Buchwald-Hartwig protocol and see a significant amount of a phosphorus-containing impurity in my crude product. What is it?

A4: This is very likely the corresponding phosphine oxide, formed from the oxidation of the phosphine ligand. Phosphine ligands are often air-sensitive, and exposure to oxygen can lead to their oxidation.

Prevention and Removal:

  • Strict Inert Atmosphere: It is critical to perform the reaction under a rigorously inert atmosphere (nitrogen or argon) to minimize the oxidation of the phosphine ligand. Use degassed solvents.

  • Purification: Phosphine oxides can often be removed by column chromatography on silica gel. Sometimes, a specific workup procedure, such as washing with an acidic solution, can help to remove basic phosphine ligands and their oxides.

Q5: After purification, my product still shows minor impurities by HPLC. What could be the source of these?

A5: Minor impurities can arise from several sources, including degradation of the product or starting materials, or the formation of regioisomers if the starting materials are not exclusively para-substituted.

  • Product Degradation: Although this compound is generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures during workup and purification, could lead to hydrolysis of the lactam ring.

  • Positional Isomers: If the starting aryl halide contains isomeric impurities (e.g., 1-bromo-2-chlorobenzene or 1-bromo-3-chlorobenzene), you will form the corresponding isomeric N-aryl lactam impurities. It is crucial to use high-purity starting materials.

  • Residual Catalyst: Trace amounts of the metal catalyst (palladium or copper) may remain in the product. These can often be removed by treatment with activated carbon or by washing with a suitable aqueous solution (e.g., ammonium hydroxide for copper).

Analytical Characterization and Purification

Q6: What are the recommended analytical methods for assessing the purity of this compound?

A6: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[4][5]

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) To determine the purity of the main component and quantify impurities.Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with a modifier like formic acid or TFA; Detection: UV at a suitable wavelength (e.g., 230-254 nm).[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify unknown impurities by their mass-to-charge ratio.Coupled with an HPLC system, using an ESI or APCI source.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) For the identification of volatile impurities.A suitable capillary column (e.g., DB-5ms) with a temperature gradient.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the desired product and identify major impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Q7: What is a general purification strategy for this compound?

A7: A multi-step purification approach is often necessary to achieve high purity.

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (e.g., wash with water, brine) Crude_Product->Workup Extraction Solvent Extraction (e.g., with Ethyl Acetate) Workup->Extraction Drying Drying of Organic Layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Recrystallization Recrystallization (e.g., from Ethanol/Hexane) Chromatography->Recrystallization Final_Product High-Purity Product Recrystallization->Final_Product

Caption: A typical purification workflow.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove water-soluble byproducts and salts.

  • Solvent Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.

  • Column Chromatography: This is often the most effective step for separating the desired product from closely related impurities, such as biaryl byproducts and phosphine oxides. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: For achieving high crystalline purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is highly recommended.

By understanding the potential pitfalls and having robust troubleshooting and purification strategies in place, researchers can consistently obtain high-purity this compound for their research and development needs.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-pyrrolidinone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our goal is to empower you with the scientific principles and practical methodologies to achieve high purity of your target molecule.

Understanding the Compound: Physicochemical Properties

Before initiating any purification, it is crucial to understand the properties of the compound of interest.

PropertyThis compound4-(4-Chlorophenyl)-2-pyrrolidinone (Isomer)
CAS Number 7661-33-822518-27-0
Molecular Formula C₁₀H₁₀ClNOC₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol 195.65 g/mol
Appearance Light beige fine crystalline powderWhite powder
Melting Point 95-98 °C115-118 °C

Note: It is critical to confirm the identity of your starting material, as isomeric impurities can be challenging to remove and may have different physical properties.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is a beige color. Can recrystallization remove the color?

A1: Yes, a beige or off-white color often indicates the presence of minor impurities. A successful recrystallization should yield a whiter, more crystalline product. If the color persists after an initial recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. However, use charcoal sparingly as it can also adsorb your product, leading to a lower yield.

Q2: I don't have a specific recrystallization protocol for this compound. How do I choose the right solvent?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For amide compounds like this, polar solvents are a good starting point. We recommend performing a solvent screening experiment with a small amount of your crude material. A detailed protocol for this is provided in the "Experimental Protocols" section. Potential starting solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated. To resolve this, you can try the following:

  • Add more solvent: This will lower the saturation point and the temperature at which crystallization begins.

  • Use a different solvent: A solvent with a lower boiling point might be beneficial.

  • Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Scratch the inside of the flask: Creating a rough surface can provide nucleation sites for crystal growth.

Q4: I'm getting a very low yield after recrystallization. What are the common causes?

A4: Low yield is a frequent problem in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve your crude material.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and use a slight excess of hot solvent.

  • Washing with too much cold solvent: The final wash of the crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving your product.

  • The chosen solvent is not ideal: If the compound has significant solubility in the solvent at low temperatures, your yield will be inherently low. A different solvent or a mixed solvent system might be necessary.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.
Possible Cause Solution
Insufficient solventAdd more hot solvent in small increments until the solid dissolves.
Incorrect solvent choiceThe compound is insoluble in the chosen solvent. Select a more appropriate solvent based on solubility testing. A mixed solvent system may be required.
Problem 2: No crystals form upon cooling.
Possible Cause Solution
Too much solvent usedThe solution is not saturated. Boil off some of the solvent to concentrate the solution and then allow it to cool again.
SupersaturationInduce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
Cooling is too rapidAllow the solution to cool to room temperature slowly before placing it in an ice bath.
Problem 3: Crystals are very fine or powder-like.
Possible Cause Solution
Solution cooled too quicklyRapid cooling leads to the formation of small crystals. Ensure a slow cooling rate to allow for the growth of larger, purer crystals.
High degree of supersaturationThis can be caused by using a solvent in which the compound is extremely soluble when hot and almost completely insoluble when cold. A different solvent or a mixed solvent system may provide better crystal habit.
Problem 4: The melting point of the recrystallized product is not sharp or is lower than expected.

| Possible Cause | Solution | | Incomplete removal of impurities | The recrystallization was not effective enough. Consider a second recrystallization, possibly with a different solvent system. The presence of structurally similar impurities may require more advanced purification techniques like chromatography. | | Residual solvent in the crystals | Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent, which can depress the melting point. |

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol will guide you in selecting a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Test tubes

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 50 mg of your crude compound into several different test tubes.

  • Add 1 mL of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes while stirring.

  • Add small increments of the same solvent (0.2 mL at a time) until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The best solvent will result in a good yield of well-formed crystals.

Protocol 2: Single-Solvent Recrystallization

Once a suitable solvent has been identified, follow this procedure for recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash impurities_out Soluble Impurities in Mother Liquor vacuum_filtration->impurities_out dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start No Crystals Formed check_saturation Is the solution saturated? start->check_saturation too_much_solvent Too much solvent used check_saturation->too_much_solvent No supersaturated Solution is supersaturated check_saturation->supersaturated Yes boil_off Boil off some solvent too_much_solvent->boil_off induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization oiling_out Compound 'Oiled Out' add_solvent Add more solvent oiling_out->add_solvent slow_cooling Ensure slow cooling oiling_out->slow_cooling

Caption: A decision tree for troubleshooting common issues during crystallization.

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone. This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of this and related N-aryl lactam structures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results.

Introduction to the Synthesis of this compound

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, primarily relies on the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and a lactam. The two most prevalent and effective methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as substrate scope, reaction conditions, and catalyst cost.

This guide will delve into the intricacies of both synthetic routes, offering solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Issues

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the first things I should check?

A1: Low conversion is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Reagent Purity: Ensure the purity of your starting materials, especially the 2-pyrrolidinone and the 4-chlorophenyl halide. 2-Pyrrolidinone is hygroscopic and can absorb water, which can negatively impact the reaction. Dry your reagents and solvents thoroughly.

  • Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degas your solvents and reagents before use.

  • Catalyst Activity: The palladium or copper catalyst can deactivate over time. Use a fresh batch of catalyst or a pre-catalyst that is known to be active. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated in situ.

  • Base Strength and Solubility: The choice and quality of the base are critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. Ensure the base is not old or degraded. The solubility of the base in your chosen solvent is also important for its effectiveness.

Buchwald-Hartwig Amination Specific Issues

Q2: I am observing significant amounts of hydrodehalogenation of my 4-chlorophenyl halide (i.e., formation of chlorobenzene). What is causing this side reaction?

A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It is often caused by:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, especially if there are β-hydrogens available on the amide. While 2-pyrrolidinone does not have β-hydrogens on the nitrogen-bearing ring, impurities or additives could facilitate this pathway.

  • Water Content: Traces of water in the reaction mixture can be a source of protons for the hydrodehalogenation process. Ensure all your reagents and solvents are scrupulously dried.

  • Ligand Choice: The choice of phosphine ligand is crucial in suppressing this side reaction. Bulky, electron-rich ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, RuPhos), are often effective at promoting the desired reductive elimination over side reactions.

Q3: My Buchwald-Hartwig reaction is sluggish or stalls completely. How can I improve the reaction rate?

A3: To improve a sluggish reaction, consider the following:

  • Ligand Selection: The ligand plays a critical role in the catalytic cycle. For the coupling of an aryl chloride, which is generally less reactive than an aryl bromide or iodide, a more electron-rich and sterically demanding ligand is often required to facilitate the oxidative addition step. Consider screening a panel of ligands to find the optimal one for your specific substrate combination.

  • Catalyst Loading: While a low catalyst loading is desirable, a stalled reaction may benefit from a modest increase in the palladium catalyst and ligand concentration.

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful that higher temperatures can also lead to increased side product formation and catalyst decomposition.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. A change in solvent may improve your results.

Table 1: Common Ligands for Buchwald-Hartwig Amination of Aryl Chlorides

LigandStructureKey Features
XPhos
alt text
Bulky, electron-rich biaryl phosphine ligand. Often effective for challenging couplings.
RuPhos
alt text
Another bulky, electron-rich biaryl phosphine ligand. Good for sterically hindered substrates.
BrettPhos
alt text
Provides high catalytic activity for a broad range of substrates.
Ullmann Condensation Specific Issues

Q4: My Ullmann reaction is giving me a low yield and requires very high temperatures. Are there ways to improve this?

A4: The classical Ullmann reaction is notorious for requiring harsh conditions. Modern modifications can significantly improve its efficiency:

  • Ligand Acceleration: The use of ligands can dramatically accelerate the reaction and allow for lower reaction temperatures. Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), are commonly used to chelate the copper catalyst and enhance its reactivity.

  • Copper Source: The form of copper used is important. While copper powder is traditional, soluble copper(I) salts like copper(I) iodide (CuI) are often more effective in modern protocols.

  • Base: A strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used.

Q5: I am observing the formation of a significant amount of symmetrical biaryl byproduct (4,4'-dichlorobiphenyl) in my Ullmann reaction. How can I minimize this?

A5: The formation of symmetrical biaryls is a common side reaction in Ullmann condensations, arising from the homocoupling of the aryl halide. To minimize this:

  • Stoichiometry: Ensure you are not using a large excess of the 4-chlorophenyl halide.

  • Temperature Control: While high temperatures are often needed, excessive heat can promote the homocoupling side reaction. Try to find the optimal temperature that allows for the desired C-N bond formation without excessive byproduct formation.

  • Ligand Effects: The presence of a suitable ligand can favor the desired heterocoupling over the homocoupling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific setup and reagent quality.

Protocol 1: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine in Glovebox: - 2-Pyrrolidinone (1.2 equiv) - 4-Chlorobromobenzene (1.0 equiv) - Pd₂(dba)₃ (1-2 mol%) - XPhos (2-4 mol%) - Sodium tert-butoxide (1.4 equiv) solvent Add Anhydrous Toluene reagents->solvent Suspend reaction Heat to 100-110 °C under Argon for 12-24h solvent->reaction Stir workup Cool, Dilute with EtOAc, Filter through Celite reaction->workup Monitor by TLC/LC-MS extraction Wash with Water and Brine, Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify by Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-pyrrolidinone (1.2 equivalents), 4-chlorobromobenzene (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%), and XPhos (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Ullmann Condensation

Ullmann_Condensation_Workflow reagents Combine in Flask: - 2-Pyrrolidinone (1.5 equiv) - 4-Chloroiodobenzene (1.0 equiv) - CuI (10 mol%) - DMEDA (20 mol%) - K₂CO₃ (2.0 equiv) solvent Add Anhydrous DMF reagents->solvent Suspend reaction Heat to 120-140 °C under Argon for 24-48h solvent->reaction Stir workup Cool, Dilute with Water, Extract with EtOAc reaction->workup Monitor by TLC/LC-MS extraction Wash with Brine, Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify by Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for Ullmann Condensation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add 2-pyrrolidinone (1.5 equivalents), 4-chloroiodobenzene (1.0 equivalent), copper(I) iodide (CuI; 10 mol%), N,N'-dimethylethylenediamine (DMEDA; 20 mol%), and potassium carbonate (K₂CO₃; 2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-140 °C under an inert atmosphere with stirring. Monitor the reaction by TLC or LC-MS. These reactions can often take 24-48 hours to reach completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography to yield the final product.

Visualization of Reaction Mechanisms

A clear understanding of the reaction mechanisms is essential for effective troubleshooting.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + RNH₂ pd_amide_complex L-Pd(II)(Ar)(NRH) amine_coordination->pd_amide_complex base_deprotonation Base Deprotonation pd_amide_complex->base_deprotonation + Base pd_amido_complex L-Pd(II)(Ar)(NR) base_deprotonation->pd_amido_complex - Base-H⁺ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NRH reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Ullmann Condensation Proposed Mechanism

Ullmann_Cycle cu1_x Cu(I)-X amide_coordination Amide Coordination cu1_x->amide_coordination + RNH₂ cu_amide_complex Cu(I)-NRH amide_coordination->cu_amide_complex - HX oxidative_addition Oxidative Addition cu_amide_complex->oxidative_addition + Ar-X cu3_complex Ar-Cu(III)(NRH)(X) oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1_x Regenerates Catalyst product Ar-NRH reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: A proposed catalytic cycle for the Ullmann condensation.

Concluding Remarks

The synthesis of this compound is a well-established yet nuanced process. Success often hinges on careful attention to detail, particularly regarding reagent purity, inert atmosphere, and the judicious selection of catalyst, ligand, and base. This guide provides a foundation for troubleshooting and optimizing your synthetic efforts. Remember that each reaction is unique, and empirical optimization will always be a key part of achieving the best possible outcome.

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, focusing on the prevalent N-arylation cross-coupling strategies. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of Synthetic Strategies

The formation of the C-N bond between the 2-pyrrolidinone nitrogen and the 4-chlorophenyl ring is the key transformation in this synthesis. The most robust and widely used methods are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] The choice between these methods often depends on factors like catalyst cost, substrate scope, and reaction condition sensitivity.

Troubleshooting Guide & Optimization Protocols

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Q1: My Buchwald-Hartwig amination reaction is giving low yields. What are the critical parameters I should investigate for optimization?

Low conversion in a Buchwald-Hartwig reaction is a common issue that can almost always be resolved by systematically optimizing the catalyst system, base, solvent, and reaction conditions.[2][3] This reaction class is renowned for its functional group tolerance but is highly sensitive to the interplay of its core components.

Causality and Expert Insights:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amide, deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[4] A failure at any of these steps will stall the reaction and lead to low yields.

  • Catalyst & Ligand: The choice of ligand is paramount. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For coupling an unactivated aryl chloride like 4-chlorobenzene, sterically hindered and electron-rich phosphine ligands are typically required to promote the challenging oxidative addition step.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the 2-pyrrolidinone, forming the active nucleophile. The base's strength and solubility can significantly impact the reaction rate.

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic solvents are standard, with polarity influencing reaction kinetics.

Optimization Workflow Diagram

G cluster_start cluster_params Optimization Parameters cluster_result start Low Yield Observed Ligand Ligand Screening (e.g., XPhos, RuPhos, BrettPhos) start->Ligand Systematically Vary Base Base Selection (e.g., NaOtBu, K3PO4, Cs2CO3) start->Base Systematically Vary Solvent Solvent Choice (e.g., Toluene, Dioxane, t-BuOH) start->Solvent Systematically Vary Temp Temperature & Time (e.g., 80-110°C, 12-24h) start->Temp Systematically Vary end Improved Yield Ligand->end Monitor by TLC/LC-MS Base->end Monitor by TLC/LC-MS Solvent->end Monitor by TLC/LC-MS Temp->end Monitor by TLC/LC-MS

Caption: Systematic optimization workflow for the Buchwald-Hartwig reaction.

Troubleshooting Table: Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution
Low or No Conversion Ineffective catalyst/ligand combination for aryl chloride activation.Screen sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos). Use a pre-formed Pd catalyst (e.g., XPhos Pd G3) for consistency.[6]
Base is too weak or has poor solubility.Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Reaction temperature is too low.Increase the temperature to 100-110°C, especially when using toluene or dioxane.
Significant Side Products (e.g., Hydrodehalogenation) Presence of water or other protic impurities.Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled solvents. Maintain a strict inert atmosphere (Argon or Nitrogen).
Catalyst decomposition.Lower the catalyst loading (typically 1-2 mol%) and ensure the ligand-to-metal ratio is appropriate (often 1:1 to 2:1).

Optimized Protocol: Buchwald-Hartwig Synthesis of this compound

  • Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the Palladium catalyst (e.g., XPhos Pd G3, 0.02 eq.), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 0.04 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reagent Addition: Add 2-pyrrolidinone (1.2 eq.) and 1-bromo-4-chlorobenzene (1.0 eq.).

  • Solvent: Add anhydrous toluene or dioxane (to make a ~0.5 M solution with respect to the aryl halide).

  • Reaction: Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Q2: I'm attempting a Copper-catalyzed Ullmann condensation, but it requires very high temperatures and gives inconsistent results. How can I make this reaction more efficient and reliable?

The traditional Ullmann reaction, which uses copper powder at high temperatures (>200°C), is often low-yielding and lacks reproducibility.[1][7] Modern Ullmann-type reactions utilize soluble copper(I) salts and, crucially, a ligand to facilitate the catalytic cycle under much milder conditions.

Causality and Expert Insights:

The key to a successful modern Ullmann condensation is accelerating the formation of the active Cu(I)-amido species and the subsequent coupling with the aryl halide.

  • Copper Source: Copper(I) salts like CuI are generally more effective than Cu(0) or Cu(II) sources as they can directly enter the catalytic cycle.

  • Ligand: The ligand's role is to solubilize the copper salt and increase the electron density on the metal center, which promotes the oxidative addition of the aryl halide. Proline and its derivatives, as well as diamines like 1,10-phenanthroline, have proven to be highly effective ligands.[1][8]

  • Base and Solvent: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is needed. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required, although ligand-assisted protocols can sometimes be run in lower-boiling solvents like dioxane.[1][8]

Troubleshooting Table: Ullmann Condensation

Problem Potential Cause Recommended Solution
Sluggish or No Reaction Inactive copper source; no ligand used.Use a Cu(I) source, preferably CuI. Introduce a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) at 5-20 mol%.
Insufficient temperature for the chosen solvent/ligand system.While aiming for milder conditions, ensure the temperature is adequate. For L-proline systems in DMSO, 90-110°C is a good starting point.
Reaction requires >150°C Lack of an effective ligand.The primary function of modern ligands is to lower this activation barrier. A well-chosen ligand is the most effective way to reduce the reaction temperature.[8]
Poor Yield / Dark Tar-like Mixture Reaction run for too long at excessive temperatures, leading to decomposition.Optimize reaction time by monitoring with TLC/LC-MS. Once the starting material is consumed, begin work-up promptly.

Optimized Protocol: Ligand-Accelerated Ullmann Synthesis

  • Preparation: To a reaction vial, add Copper(I) iodide (CuI, 0.05 eq.), L-proline (0.20 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add 2-pyrrolidinone (1.2 eq.) and 1-bromo-4-chlorobenzene (1.0 eq.).

  • Solvent: Add anhydrous DMSO (to make a ~0.5-1.0 M solution).

  • Reaction: Seal the vial and heat the mixture to 90-110°C with vigorous stirring for 24-48 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product often contains residual ligand and requires purification by column chromatography.

Frequently Asked Questions (FAQs)

Q3: Which method is generally preferred for this synthesis, Buchwald-Hartwig or Ullmann?

For laboratory-scale synthesis and substrate scope, the Buchwald-Hartwig amination is often preferred.[2] It typically offers milder reaction conditions, shorter reaction times, and a wider tolerance for various functional groups. However, the high cost and potential toxicity of palladium and complex phosphine ligands can be a drawback. The Ullmann condensation is a more cost-effective alternative, using abundant copper.[3] With modern ligand-accelerated protocols, its performance has improved significantly, making it a viable and attractive option, especially for larger-scale production.

Q4: How can I minimize the formation of a biphenyl side product in my Ullmann reaction?

The formation of symmetrical biaryl compounds via homocoupling of the aryl halide is a classic side reaction in Ullmann chemistry.[7][9] This can be minimized by:

  • Using a ligand to accelerate the desired C-N coupling, making it kinetically favored over C-C homocoupling.

  • Avoiding excessively high temperatures, which can promote the homocoupling pathway.

  • Using the aryl halide as the limiting reagent where appropriate.

Q5: My purification by column chromatography is difficult, with the product streaking or being hard to separate from starting materials. Any advice?

  • Neutralize the Base: Before loading your crude product onto the silica gel column, ensure that any residual inorganic base (like K₃PO₄ or NaOtBu) has been thoroughly removed during the aqueous work-up. Basic residues can cause streaking on the acidic silica gel.

  • Solvent System: 2-pyrrolidinone is quite polar. If you have unreacted 2-pyrrolidinone, it can be difficult to separate from the more nonpolar aryl halide. A gradient elution starting from a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective.

  • Alternative Purification: If chromatography is problematic, consider recrystallization or distillation if the product is thermally stable and crystalline or liquid, respectively.

Simplified Buchwald-Hartwig Catalytic Cycle

G Pd0 L₂Pd(0) Complex1 Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->Complex1 Ar-X Complex2 Amide Coordination & Deprotonation Complex1->Complex2 + R₂NH - HX Complex2->Pd0 Reductive Elimination Product Ar-N(R)H Complex2->Product center ArylHalide Ar-X Amine R₂NH + Base Out Product

Caption: Key steps in the Palladium-catalyzed Buchd-Hartwig amination cycle.

References

1-(4-Chlorophenyl)-2-pyrrolidinone solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound, particularly its limited solubility. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to optimize your experimental success.

Frequently Asked Questions (FAQs)

Q1: I've received a new batch of this compound, which is a light beige powder. What are its expected solubility characteristics?

Based on its chemical structure, this compound (MW: 195.65 g/mol ) is a non-polar, hydrophobic molecule.[1][2] The presence of the chlorophenyl group and a calculated XLogP3 of approximately 2.5 contributes to its lipophilic nature, predicting poor solubility in aqueous media.[1] It is classified as a poorly soluble drug, which can lead to challenges in formulation and limit its bioavailability in experiments.[3][4]

Initial attempts to dissolve it directly in aqueous buffers (like PBS) or water will likely result in an insoluble suspension. Expect to use organic solvents or specialized formulation techniques for effective dissolution.

Q2: Why won't my compound dissolve in my aqueous assay buffer? I see particles even after vigorous vortexing and sonication.

This is the most common issue encountered and is a direct result of the compound's physicochemical properties. The core reasons are:

  • High Lipophilicity: The molecule prefers a non-polar (oily) environment over a polar (water-based) one. Forcing it into an aqueous system is energetically unfavorable.

  • Crystal Lattice Energy: As a solid powder, the compound exists in a stable crystal lattice.[5] Significant energy is required to break apart these intermolecular bonds, and the weak interactions formed with water molecules are often insufficient to overcome this energy barrier.[4]

Simply put, the compound has a much stronger affinity for itself than for water. Mechanical agitation like vortexing or sonication can break up larger aggregates but does not change the fundamental thermodynamics of solubility.

Q3: I managed to dissolve the compound in an organic solvent for a stock solution, but it crashes out (precipitates) when I dilute it into my aqueous cell culture media or buffer. What is happening and how can I prevent this?

This phenomenon is known as "precipitation upon dilution." You have created a supersaturated aqueous solution by introducing the compound in a small volume of a highly favorable organic solvent (like DMSO). When this stock is diluted into the bulk aqueous phase, the solvent environment abruptly changes from being predominantly organic to almost entirely aqueous.

The organic co-solvent is now too dilute to keep the compound solubilized, and the compound crashes out of the solution as it cannot be maintained at that concentration in water.[6]

Solutions to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to test if a lower final concentration of your compound is soluble under the same conditions.

  • Optimize the Co-solvent Percentage: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) as high as tolerable for your experimental system (typically <0.5% for cell-based assays) to aid in solubility.[6][7]

  • Use a Co-solvent System: Instead of a single organic solvent, a carefully selected mixture can improve solubility and stability upon dilution.[8][] A common strategy is to combine solvents like PEG 400 and ethanol.[]

  • Change the Dilution Method: Add the aqueous buffer to your stock solution slowly while vortexing, rather than adding the stock to the buffer. This allows for a more gradual change in solvent polarity.

Q4: What is the best solvent to prepare a high-concentration stock solution of this compound?

For preparing a concentrated stock solution, you must use a solvent in which the compound is freely soluble. Based on its non-polar nature, the following organic solvents are excellent starting points:

SolventClassTypical Starting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO) Aprotic Polar10-50 mMExcellent solubilizing power for many non-polar compounds.[7] Can be toxic to cells, typically kept ≤0.5% v/v in final assays. Hygroscopic; store desiccated.
N,N-Dimethylformamide (DMF) Aprotic Polar10-50 mMSimilar to DMSO in solubilizing power. Also carries a cell toxicity risk.
Ethanol (EtOH) Protic Polar1-10 mMGenerally less toxic than DMSO/DMF but may have lower solubilizing power for highly lipophilic compounds.[]
Methanol (MeOH) Protic Polar1-10 mMGood solubilizing power but is more volatile and toxic than ethanol. Not typically used for in-vivo or cell-based assays.

Recommendation: Start with DMSO for initial in-vitro experiments due to its robust ability to dissolve poorly soluble compounds.[7] Always prepare a high-concentration stock (e.g., 50 mM) and then perform serial dilutions.

Q5: Can I use pH adjustment to improve the solubility of this compound?

The effectiveness of pH adjustment depends on whether the compound has ionizable functional groups (i.e., acidic or basic centers).[10] this compound contains a lactam (a cyclic amide). Amides are generally considered neutral and do not readily protonate or deprotonate under typical physiological pH ranges (pH 1-10).[10][11]

Therefore, pH adjustment is unlikely to be an effective primary strategy for significantly enhancing the aqueous solubility of this specific molecule.[12] While it can be combined with other techniques, it should not be the first approach.[13]

Troubleshooting Workflows & Protocols

Workflow 1: A Systematic Approach to Solubility Enhancement

This diagram outlines a decision-making process for researchers facing solubility challenges with this compound.

G start Start: Compound Received (this compound) sol_screen Q: What is the target concentration in the final aqueous system? start->sol_screen stock_prep Protocol 1: Prepare High-Concentration Stock in 100% DMSO sol_screen->stock_prep Define Target precip_test Test Dilution: Add stock to aqueous buffer. Does it precipitate? stock_prep->precip_test success Success! Proceed with experiment. Verify final concentration. precip_test->success No cosolvent Protocol 2: Develop a Co-Solvent System (e.g., PEG 400 / Ethanol / Water) precip_test->cosolvent Yes check_cosolvent Re-test Dilution: Does the new formulation precipitate? cosolvent->check_cosolvent check_cosolvent->success No advanced Advanced Formulation: Consider Micronization or Solid Dispersion Techniques check_cosolvent->advanced Yes end Consult Formulation Specialist advanced->end

Caption: Decision workflow for addressing solubility issues.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for creating a master stock solution in an organic solvent.

Objective: To fully dissolve this compound for subsequent dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. For a 10 mM stock in 1 mL (MW = 195.65): Mass = 10 mmol/L * 0.001 L * 195.65 g/mol = 0.0019565 g = 1.96 mg

  • Weighing: Accurately weigh ~2 mg of the compound and record the exact mass. Place it directly into a clean, dry amber vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For the example above, if you weighed exactly 2.00 mg, the volume of DMSO would be: Volume = (2.00 mg / 195.65 mg/mmol) / 10 mmol/L = 0.001022 L = 1.022 mL

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 30-40°C can also be applied.

  • Verification: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Developing a Co-Solvent System for Aqueous Formulations

This protocol is for situations where simple dilution of a DMSO stock into an aqueous medium results in precipitation.[14]

Objective: To create a more stable aqueous formulation by using a blend of solvents to increase the compound's solubility.[8]

Mechanism of Co-solvency: Co-solvents work by reducing the overall polarity of the solvent system. Water molecules form a highly ordered hydrogen-bond network. Non-polar compounds disrupt this network, which is entropically unfavorable. Co-solvents like PEG 400 or ethanol integrate into this network, reducing its "hydrophobic pressure" and making it more accommodating to the drug molecule.[3][]

G cluster_0 Poor Solubility in Water cluster_1 Enhanced Solubility with Co-Solvent Water Water Molecules (High Polarity, Strong H-Bond Network) Drug Drug Molecule (Non-Polar) Drug->Water Weak Interaction (Precipitation) CoSolvent Co-Solvent (e.g., PEG 400) (Intermediate Polarity) Water_Mix Water + Co-Solvent (Reduced Polarity, Disrupted H-Bond Network) Drug_Mix Drug Molecule Drug_Mix->Water_Mix Favorable Interaction (Solubilization)

Caption: Mechanism of co-solvent action.

Example Formulation (10% PEG 400, 5% Ethanol):

  • Prepare Co-solvent Pre-mix: In a sterile container, mix 10 parts Polyethylene Glycol 400 (PEG 400), 5 parts Ethanol, and 85 parts of your target aqueous buffer (e.g., PBS or cell culture media).

  • Dissolve Compound: Weigh the required amount of this compound and add it to the co-solvent pre-mix.

  • Facilitate Dissolution: Use vortexing and sonication as described in Protocol 1 until the compound is fully dissolved.

  • Sterile Filtration: If for cell-based or in-vivo use, filter the final formulation through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Validation: Always include a "vehicle control" in your experiments, consisting of the co-solvent mixture without the compound, to account for any effects of the solvents themselves.

References

Technical Guide: Stabilizing 1-(4-Chlorophenyl)-2-pyrrolidinone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-2-pyrrolidinone. Our goal is to help you understand and prevent its oxidative degradation in solution, ensuring the integrity and reproducibility of your experiments.

As a Senior Application Scientist, I've frequently encountered stability issues with complex organic molecules in solution. This compound, with its lactam ring and chlorinated aromatic system, presents specific challenges. Oxidation is a primary degradation pathway that can compromise sample purity, leading to inconsistent results and the formation of unknown impurities. This guide is structured as a series of questions you might have during your work, providing not just protocols, but the scientific reasoning behind them.

Part 1: Understanding the Problem

A change in color, typically to a yellow or brownish hue, is a common visual indicator of chemical degradation. For this compound, this is often due to oxidation. The molecule has two primary sites susceptible to oxidative attack:

  • The Pyrrolidinone Ring: The C-H bonds adjacent to the nitrogen atom in the lactam ring are susceptible to oxidation. This can lead to the formation of various oxidized species, including hydroxylated intermediates or further ring-opened products. Studies on similar cyclic amines show that C-H bonds next to the nitrogen are common targets for oxidation.[1][2]

  • The Chlorophenyl Ring: While the chlorine atom is somewhat deactivating, the aromatic ring can still undergo oxidation, especially in the presence of strong oxidants or catalysts, leading to phenolic byproducts which are themselves often highly susceptible to further oxidation into colored quinone-like structures.

The formation of these new, conjugated molecules alters the electronic structure, causing them to absorb light in the visible spectrum, resulting in the observed color change.

Oxidation is typically a free-radical chain reaction. The process is initiated and propagated by several common laboratory factors:

  • Atmospheric Oxygen: Dissolved oxygen in your solvent is the most frequent culprit. Agitation, heating, or prolonged storage in unsealed containers increases the concentration of dissolved oxygen.

  • Light Exposure (Photolysis): UV or even ambient light can provide the energy to initiate radical formation, triggering degradation.[3]

  • Heat (Thermolysis): Elevated temperatures accelerate the rate of all chemical reactions, including oxidation. Storing solutions at room temperature for extended periods can be problematic.[3]

  • Metal Ion Contamination: Trace amounts of transition metals (e.g., iron, copper) from glassware, spatulas, or solvent impurities can act as powerful catalysts for oxidation reactions.[4]

  • Reactive Oxygen Species (ROS): Solvents, especially ethers, can form peroxide impurities over time. The addition of an oxidizing agent, even unintentionally, will rapidly degrade the compound.[5]

The diagram below illustrates the key factors that can initiate the degradation process.

Caption: Key triggers for the oxidative degradation of sensitive organic compounds.

Part 2: Proactive Prevention and Stabilization Strategies

A multi-pronged approach combining chemical and physical techniques is the most effective strategy. You must control the solution's environment by removing oxygen, blocking light, and inhibiting radical chain reactions.

1. Use of an Inert Atmosphere: The most direct method to prevent oxygen-mediated degradation is to remove oxygen from the solvent and the container's headspace.

Experimental Protocol 1: Deoxygenating Solvents and Handling Under Inert Gas

Objective: To prepare a solution of this compound in an oxygen-free environment.

Materials:

  • High-purity solvent (e.g., HPLC-grade Acetonitrile, DMSO, Ethanol).

  • This compound.

  • Schlenk flask or a vial with a septum-sealed cap.

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator and needle adapter.

  • Long needle for sparging and a short needle for venting.

  • Syringes for liquid transfer.

Procedure:

  • Solvent Deoxygenation:

    • Place the desired volume of solvent into the Schlenk flask.

    • Insert the long sparging needle so its tip is below the solvent surface.

    • Insert the short vent needle just through the septum.

    • Bubble the inert gas through the solvent at a moderate rate (a few bubbles per second) for 15-30 minutes. This process, known as sparging, physically displaces dissolved oxygen.

  • Creating the Inert Headspace:

    • After sparging, raise the long needle above the solvent surface.

    • Allow the inert gas to flow gently for another 2-3 minutes to replace the air in the flask's headspace.

    • Remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas inside the flask.

  • Dissolving the Compound:

    • Weigh the this compound in a separate container.

    • Quickly open the flask, add the solid, and immediately reseal.

    • Alternatively, for highly sensitive applications, add the solid to the flask before deoxygenation or use a side-arm flask.

  • Storage:

    • Wrap the sealed container in aluminum foil or use an amber vial to protect it from light.

    • Store the solution at the recommended temperature, typically refrigerated (2-8°C), to slow any residual degradation.[6]

2. Addition of Chemical Antioxidants: Antioxidants are molecules that terminate free-radical chain reactions. For organic solutions, hindered phenolic antioxidants are highly effective.

The choice of antioxidant depends on the solvent system and downstream applications. For most organic solvents, Butylated Hydroxytoluene (BHT) is an excellent and cost-effective choice.

Mechanism of Action: BHT is a radical scavenger. It has a sterically hindered phenolic hydroxyl group. It can donate its hydrogen atom to a reactive free radical (R•), neutralizing it and stopping the oxidative chain reaction. The resulting BHT radical is highly stabilized by resonance and steric hindrance, making it unreactive and unable to propagate the chain reaction.[4]

G cluster_0 Oxidative Chain Reaction cluster_1 Intervention by BHT A Initiator (O₂, light) C Reactive Radical (R•) A->C forms B Target Molecule (RH) D Peroxyl Radical (ROO•) C->D + O₂ BHT BHT (ArOH) C->BHT reacts with D->C + RH E Degradation Products D->E BHT_Radical Stable BHT Radical (ArO•) BHT->BHT_Radical donates H•

Caption: Simplified mechanism of BHT as a radical scavenging antioxidant.

The table below summarizes common antioxidants suitable for protecting organic compounds in solution.

AntioxidantMechanismTypical ConcentrationSolvent CompatibilityConsiderations
BHT (Butylated Hydroxytoluene)Radical Scavenger50 - 200 ppm (0.2 - 0.9 mM)Good in non-polar and moderately polar organic solvents (e.g., Toluene, THF, Acetonitrile).Can sometimes interfere with certain downstream assays; check for compatibility.
Vitamin E (α-Tocopherol)Radical Scavenger100 - 500 ppmGood in lipids and non-polar organic solvents.More "natural" alternative, but can be more expensive.[7]
Ascorbic Acid (Vitamin C)Reducing Agent, Radical Scavenger100 - 1000 ppmSoluble in polar protic solvents like ethanol, methanol, and water.[7]Ideal for aqueous or alcoholic solutions. Can act as a pro-oxidant in the presence of metal ions.
Rosemary Extract Radical ScavengerVaries by formulationAvailable in oil-soluble and water-soluble forms.A natural alternative containing multiple antioxidant compounds like carnosic acid.[8]
Part 3: Troubleshooting and Verification

Verification requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), and a controlled stress experiment.[5][9] Forced degradation studies are essential for this purpose.[3][10]

Experimental Protocol 2: Simple Oxidative Forced Degradation Study

Objective: To intentionally degrade the compound to confirm the analytical method can detect degradation products and to test the efficacy of an antioxidant.

Materials:

  • Three identical stock solutions of this compound (e.g., 1 mg/mL in acetonitrile).

  • Antioxidant of choice (e.g., BHT).

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system with a UV/PDA detector.

Procedure:

  • Prepare Samples:

    • Sample A (Negative Control): Stock solution. Store protected from light and air.

    • Sample B (Stressed Sample): To an aliquot of the stock solution, add a small volume of 3% H₂O₂ (e.g., 100 µL H₂O₂ per 1 mL of stock solution). Let it react at room temperature for several hours.

    • Sample C (Protected Sample): Prepare a second stock solution that also contains your chosen antioxidant (e.g., 100 ppm BHT). Add the same amount of 3% H₂O₂ as in Sample B and let it react under the same conditions.

  • Analytical Monitoring:

    • Inject Sample A, B, and C onto the HPLC system at t=0 and after several hours (e.g., t=4h, t=8h, t=24h).

    • Monitor the chromatograms for changes.

  • Data Interpretation:

    • In Sample B's chromatogram: You should see the peak for the parent compound decrease in area, and one or more new peaks (degradation products) should appear. This validates that your HPLC method is "stability-indicating."

    • In Sample C's chromatogram: The degradation should be significantly reduced or absent compared to Sample B. The parent peak area should remain high, demonstrating the effectiveness of the antioxidant.

The workflow for conducting such a study is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation A Prepare 3 Aliquots of Stock Solution B Sample A: Control A->B C Sample B: + H₂O₂ (Stressed) A->C D Sample C: + Antioxidant + H₂O₂ (Protected) A->D E Inject Samples on HPLC at t=0, 4, 8, 24h B->E C->E D->E F Compare Chromatograms E->F G Parent Peak Area: A > C >> B F->G H Degradant Peaks: B > C ≈ A F->H

Caption: Workflow for a forced degradation study to validate a stabilization method.

Frequently Asked Questions (FAQs)

Q: Can I use a solvent that already contains BHT as a stabilizer? A: Yes. Many high-purity solvents, especially ethers like THF, are sold with BHT already added to prevent peroxide formation. Using such a solvent is a convenient and effective first line of defense. Always check the solvent's certificate of analysis to confirm.

Q: My downstream application is sensitive to BHT. What are my alternatives? A: If BHT is incompatible, consider non-chemical methods first. Rigorous deoxygenation with argon and strict light protection may be sufficient. If a chemical stabilizer is required, test other antioxidants like Vitamin E or consider specialized, polymer-bound antioxidants that can be easily filtered out before use.

Q: How long will my stabilized solution be good for? A: This is highly dependent on storage conditions and the specific solvent. A properly prepared solution (deoxygenated, with antioxidant, stored cold and dark) can be stable for weeks or months. However, it is best practice to perform periodic analytical checks (e.g., by HPLC) to confirm purity, especially before starting a critical or lengthy experiment. A formal stability study is required to define a precise shelf-life.[3][5]

Q: Will sparging with nitrogen remove my volatile solvent? A: Yes, sparging can lead to some solvent loss through evaporation. To minimize this, use a moderate gas flow rate and perform the sparging in a cold bath (e.g., ice-water bath) to reduce the solvent's vapor pressure.

References

Technical Support Center: Navigating Unexpected Results in Experiments with 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected outcomes in their experiments involving this N-aryl lactam. Here, we move beyond simple protocols to explore the underlying chemistry and provide solutions grounded in mechanistic principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Synthesis & Purification Issues

Question 1: I attempted to synthesize this compound via a copper-catalyzed N-arylation of 2-pyrrolidinone with 4-chlorobromobenzene (a Goldberg-type reaction), but I'm observing a low yield and several side products. What could be the cause?

Answer:

Low yields and side products in Goldberg-type reactions are common and can often be attributed to several factors. The efficiency of copper-catalyzed N-arylations is highly dependent on the reaction conditions and the purity of your starting materials.

Potential Causes & Solutions:

  • Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation. Ensure you are using a well-defined Cu(I) source and that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of a chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA), can stabilize the copper catalyst and improve yields.[1][2]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like potassium carbonate or potassium phosphate is typically used. If the base is too weak, the deprotonation of 2-pyrrolidinone will be inefficient. Conversely, a highly nucleophilic base could compete in the reaction.

  • Reaction Temperature: Goldberg reactions often require elevated temperatures.[3] If the temperature is too low, the reaction may be sluggish. If it's too high, you might see an increase in side products due to decomposition. An optimization of the reaction temperature is recommended.

  • Side Reactions: One common side reaction is the homocoupling of the aryl halide. Another possibility is the N-arylation of the diamine ligand if it is used in the reaction.[2] Careful monitoring of the reaction by TLC or GC-MS can help identify the optimal reaction time to maximize the desired product and minimize side products.

Troubleshooting Workflow for Low Yield in N-Arylation:

start Low Yield of this compound check_inert Verify Inert Atmosphere start->check_inert check_catalyst Evaluate Cu(I) Source and Ligand check_inert->check_catalyst Atmosphere is Inert success Improved Yield check_inert->success check_base Assess Base Strength and Purity check_catalyst->check_base Catalyst/Ligand are Optimal check_catalyst->success check_temp Optimize Reaction Temperature check_base->check_temp Base is Appropriate check_base->success analyze_side_products Identify Side Products (GC-MS/LC-MS) check_temp->analyze_side_products Temperature Optimized check_temp->success homocoupling Aryl Homocoupling Detected analyze_side_products->homocoupling Side Product A ligand_arylation N-Arylated Ligand Detected analyze_side_products->ligand_arylation Side Product B analyze_side_products->success

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: After purification by column chromatography, my product appears pure by TLC, but the NMR spectrum shows unexpected signals. What could these be?

Answer:

Unexpected signals in the NMR spectrum of a seemingly pure compound can be perplexing. While I do not have a reference spectrum for this compound directly, we can infer potential impurities and structural isomers based on related compounds and reaction mechanisms.

Expected ¹H NMR Signals for this compound:

ProtonsChemical Shift (ppm, estimated)MultiplicityIntegration
Aromatic (ortho to N)~7.5 - 7.7d2H
Aromatic (meta to N)~7.3 - 7.5d2H
CH₂ (adjacent to N)~3.8 - 4.0t2H
CH₂ (adjacent to C=O)~2.5 - 2.7t2H
CH₂ (beta to N and C=O)~2.1 - 2.3p2H

Potential Sources of Unexpected Signals:

  • Residual Solvent: Even after drying, solvents used in chromatography (e.g., ethyl acetate, hexane, dichloromethane) or the reaction itself (e.g., DMF, DMSO) can be present.

  • Isomeric Impurity: It's possible that a small amount of an isomeric product, such as 1-(2-chlorophenyl)-2-pyrrolidinone or 1-(3-chlorophenyl)-2-pyrrolidinone, was formed if the starting aryl halide was not pure. These would have distinct aromatic splitting patterns.

  • Ring-Opened Product: Under acidic or basic workup conditions, the lactam ring can hydrolyze to form 4-(4-chlorophenylamino)butanoic acid.[4] This would result in the disappearance of the characteristic pyrrolidinone signals and the appearance of new signals for the opened chain, including a broad carboxylic acid proton.

  • Starting Materials: Unreacted 2-pyrrolidinone or the aryl halide could be present.

Troubleshooting Steps:

  • Re-check Purity: Use a different analytical technique, such as LC-MS or GC-MS, to confirm purity.

  • Acquire a ¹³C NMR: This can help confirm the carbon skeleton and identify impurities that may not be obvious in the ¹H NMR.

  • Spike with Starting Materials: Add a small amount of the starting materials to your NMR sample to see if any of the unexpected peaks increase in intensity.

  • D₂O Exchange: If you suspect a carboxylic acid impurity, adding a drop of D₂O to your NMR sample will cause the exchangeable -OH proton to disappear.

Stability & Degradation Issues

Question 3: My sample of this compound has developed a yellow-brown color upon storage. Is it degrading, and what are the likely degradation products?

Answer:

The development of color in an organic compound upon storage is often an indication of degradation. N-aryl lactams can be susceptible to both hydrolytic and oxidative degradation.

Potential Degradation Pathways:

  • Hydrolysis: As mentioned previously, exposure to moisture, especially in the presence of acidic or basic impurities, can lead to the hydrolysis of the lactam ring to form 4-(4-chlorophenylamino)butanoic acid.[4]

  • Oxidation: The pyrrolidinone ring can be susceptible to oxidation, potentially leading to the formation of colored, unsaturated byproducts. The nitrogen atom can also be oxidized.

  • Photodegradation: Some N-aryl compounds are known to be light-sensitive.[5][6] Exposure to UV light could initiate radical reactions leading to decomposition.

Recommendations for Storage and Handling:

  • Storage Conditions: Store this compound in a tightly sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere can also help prevent oxidative degradation.

  • Purity Check: Before use, it is advisable to check the purity of a stored sample by TLC or another analytical method. If impurities are detected, repurification may be necessary.

Conceptual Degradation Pathway:

start This compound hydrolysis Hydrolysis (H₂O, acid/base) start->hydrolysis Moisture oxidation Oxidation (O₂, light) start->oxidation Air/Light ring_opened 4-(4-chlorophenylamino)butanoic acid hydrolysis->ring_opened colored_byproducts Colored, Unsaturated Byproducts oxidation->colored_byproducts

Caption: Potential Degradation Pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected major fragments in the mass spectrum of this compound?

A1: Based on the fragmentation patterns of similar compounds, such as pyrrolidinophenone derivatives, the following fragments are expected in an EI-MS spectrum[7][8]:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

  • [M - CO]⁺: Loss of carbon monoxide is a common fragmentation for lactams.

  • Chlorophenyl Cation: A fragment corresponding to the chlorophenyl group.

  • Pyrrolidinone-related Fragments: Fragments arising from the cleavage of the pyrrolidinone ring.

Q2: Is this compound soluble in common organic solvents?

Q3: Are there any known safety concerns with this compound?

A3: Specific toxicological data for this compound is not widely available. However, its isomer, 4-(4-chlorophenyl)-2-pyrrolidinone, is listed with hazard statements indicating it is toxic if swallowed.[9] As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Q4: Can I use this compound in reactions that are sensitive to moisture?

A4: Given the potential for hydrolysis of the lactam ring, it is advisable to use this compound under anhydrous conditions in moisture-sensitive reactions. Ensure that your solvents and reagents are dry and that the reaction is performed under an inert atmosphere.

References

contamination issues with 1-(4-Chlorophenyl)-2-pyrrolidinone samples

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(4-Chlorophenyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common contamination issues encountered during the synthesis, purification, and handling of this compound. As a key intermediate and a known impurity in active pharmaceutical ingredients (APIs) like Baclofen, ensuring its purity is paramount for reliable experimental outcomes and regulatory compliance.[1][2][3][4]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in your sample can generally be categorized into four main types, arising from different stages of the manufacturing and handling process.[5][6]

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Unreacted precursors from the synthesis, such as 4-chloroaniline or derivatives of γ-butyrolactone (GBL).[5][6][7][8]

    • Intermediates: Partially reacted molecules that did not proceed to the final product.

    • By-products: Resulting from side reactions inherent to the chosen synthetic route. Amide synthesis, for example, can have various competing reactions.[9][]

    • Degradation Products: The compound may degrade over time if exposed to heat, light, or incompatible substances.[5][6]

  • Inorganic Impurities: These typically originate from reagents and catalysts used during the synthesis.[5][6] This can include residual metals from catalysts or inorganic salts from workup procedures.

  • Residual Solvents: Volatile organic compounds (VOCs) used during the reaction or purification (e.g., toluene, DMF, ethyl acetate, hexanes) that are not completely removed.[11][12] Regulatory bodies like the ICH provide strict guidelines for acceptable levels of residual solvents.[11][12]

  • Reagents, Ligands, and Catalysts: Non-volatile process chemicals that may carry over into the final product.[5]

Q2: My this compound sample is off-color (e.g., light beige or yellow) instead of white. What is the likely cause?

A2: A light beige or off-white color is often noted for this compound, but significant discoloration can indicate the presence of specific impurities.[13] The primary cause is often trace-level, highly chromophoric (light-absorbing) by-products from the synthesis.

The causality is frequently linked to the aromatic amine starting material, 4-chloroaniline. Anilines are notoriously susceptible to oxidation, forming colored impurities like quinones or polymeric species, especially if exposed to air and light during the reaction or workup. Inadequate inert atmosphere techniques during synthesis are a common experiential culprit. Another possibility is degradation caused by residual acidic or basic catalysts from the purification process.

Q3: What are the best analytical techniques to assess the purity of my sample and identify unknown contaminants?

A3: A multi-technique approach is always the most trustworthy strategy for comprehensive purity assessment. No single method can definitively identify all possible impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment of non-volatile organic compounds.[6][14][15] A reverse-phase C18 column with a UV detector is a standard choice for quantifying the main compound and detecting related-substance impurities.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities, particularly residual solvents.[6][12][16] Headspace GC is often employed to meet regulatory requirements for solvent analysis.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is ideal for identifying unknown peaks seen in your HPLC chromatogram.[6][14] It combines the separation power of HPLC with the mass-analyzing capability of MS, providing molecular weight information that is crucial for structural elucidation of by-products or degradation products.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your primary compound and can be used to identify and quantify impurities if their signals are resolved from the main component's signals.[6][17] Quantitative NMR (qNMR) is a powerful method for determining purity without needing a reference standard of the analyte itself.[14]

The following table summarizes the recommended techniques for different impurity types:

Impurity TypePrimary Analytical TechniqueSecondary/Confirmatory TechniqueRationale for Choice
Organic Impurities HPLC-UVLC-MS, NMRHPLC provides excellent separation and quantification.[14] LC-MS and NMR are used for structural identification of unknown peaks.[6][14]
Residual Solvents GC-MS (Headspace)TGAGC-MS is highly sensitive and specific for volatile compounds.[11][12][16] TGA can indicate the total amount of volatiles but is non-specific.[16]
Inorganic Impurities ICP-MS / ICP-OESN/AThese methods are designed for detecting and quantifying trace elemental and heavy metal impurities.[6][16]
Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific contamination problems.

Troubleshooting Workflow: Identifying the Source of Contamination

When an unknown peak appears in your analysis, a logical workflow is essential to identify its source efficiently. The following diagram outlines a decision-making process.

G Troubleshooting Workflow for Unknown Impurities start Unknown Peak Detected in HPLC/LC-MS q_volatile Is the impurity volatile? start->q_volatile gcms Analyze by Headspace GC-MS to identify residual solvents or volatile by-products. q_volatile->gcms Yes lcms_mw Analyze by LC-MS. Determine Molecular Weight (MW). q_volatile->lcms_mw No end_solve Problem Solved gcms->end_solve q_mw Does MW match a potential reactant, intermediate, or known by-product? lcms_mw->q_mw confirm Confirm identity with a reference standard if available. Review synthetic pathway. q_mw->confirm Yes degradation Consider degradation. Analyze a freshly prepared sample vs. an aged sample. q_mw->degradation No confirm->end_solve purification Source is likely a by-product or intermediate. Optimize purification. degradation->purification purification->end_solve

Caption: A decision tree for impurity identification.

Guide 1: Issues with Residual Starting Materials
  • Problem: Significant peaks corresponding to 4-chloroaniline or a GBL-derivative are present in the final product.

  • Causality: This is almost always due to an incorrect stoichiometric ratio of reactants or insufficient reaction time/temperature. The direct coupling of a carboxylic acid and an amine can be a difficult equilibrium to drive to completion without proper activation.[18]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the limiting reagent is fully consumed. A slight excess of one reagent (e.g., the GBL derivative) may be used to drive the reaction to completion, but this must be balanced with the ease of its removal during purification.

    • Optimize Reaction Conditions: Increase reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion before initiating workup.

    • Improve Workup: An acidic wash (e.g., dilute HCl) during the aqueous workup can help remove unreacted basic amines like 4-chloroaniline by converting them to their water-soluble hydrochloride salts. Conversely, a basic wash (e.g., NaHCO₃) can remove acidic starting materials.

Guide 2: Eliminating By-products from Side Reactions
  • Problem: The sample contains impurities with molecular weights different from the starting materials and the product.

  • Causality: Amide bond formation is rife with potential side reactions.[] If using a coupling reagent like DCC, the formation of N-acylurea by-products is a classic issue.[19] If synthesizing from an acid chloride, side reactions can occur if the acid chloride is impure or if the reaction conditions are not well-controlled (e.g., temperature too high).[]

  • Troubleshooting Steps:

    • Reagent Choice: Consider your activation method. For challenging couplings, stronger coupling reagents like HATU may be more effective and produce fewer side products than carbodiimides, though they are more expensive.[][19]

    • Temperature Control: Many amide coupling reactions are exothermic.[] Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can significantly reduce the formation of by-products.

    • Purification Strategy: By-products with similar polarity to the desired product are notoriously difficult to separate. A switch in purification technique from recrystallization to column chromatography, or vice-versa, may be necessary.[20][21] Sometimes a gradient elution in column chromatography is required to resolve closely related compounds.[21]

Key Experimental Protocols

These protocols provide a validated starting point for analysis and purification. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol is a robust method for quantifying this compound and detecting non-volatile organic impurities.

  • Instrumentation: HPLC system with a UV-Vis detector and data processing software.

  • Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Start at 40% Acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

    • System Equilibration: Equilibrate the HPLC system with the mobile phase (40% Acetonitrile) until a stable baseline is achieved.

    • Injection: Inject a blank (mobile phase) to ensure no system contamination, followed by the prepared sample solution.

    • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing impurities with different polarities from the target compound.

G Flash Column Chromatography Workflow prep_slurry 1. Prepare Slurry: Adsorb crude product onto a small amount of silica gel. pack_col 2. Pack Column: Wet pack the column with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). prep_slurry->pack_col load_sample 3. Load Sample: Carefully add the prepared slurry to the top of the packed column. pack_col->load_sample elute 4. Elute Column: Run the column with the eluent. Collect fractions. load_sample->elute monitor 5. Monitor Fractions: Analyze fractions by TLC to identify those containing the pure product. elute->monitor combine 6. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure. monitor->combine

Caption: A typical workflow for purification via flash chromatography.

  • Materials:

    • Silica gel (60 Å, 40-63 µm particle size).

    • Solvents: Hexanes and Ethyl Acetate (EtOAc) (HPLC grade).

  • Step-by-Step Methodology:

    • Determine Eluent System: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.3. A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate.

    • Pack the Column: Prepare a slurry of silica gel in the least polar solvent mixture (e.g., 100% Hexane or 95:5 Hexane:EtOAc) and pour it into the column. Allow it to pack under pressure, ensuring no air bubbles are trapped.

    • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Begin eluting with the chosen solvent system. If impurities are close in polarity, a gradient elution (gradually increasing the percentage of the more polar solvent, EtOAc) can improve separation.[21]

    • Fraction Collection: Collect fractions and analyze them by TLC.

    • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

Technical Support Center: Interpreting Mass Spectrometry Data of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret their experimental data with confidence. The following question-and-answer-based guides provide in-depth explanations, troubleshooting workflows, and validated protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs): The Essentials

This section addresses the fundamental characteristics of this compound in mass spectrometry.

Q1: What are the expected molecular weight and primary ions for this compound?

A1: Understanding the expected mass-to-charge ratios (m/z) is the first step in data interpretation. The molecular formula for this compound is C₁₀H₁₀ClNO.[1][2]

  • Molecular Weight (Average): Approximately 195.65 g/mol .[2]

  • Monoisotopic Mass: 195.0451 Da (using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

In mass spectrometry, you will primarily observe ions based on the monoisotopic mass. Due to the presence of a chlorine atom, a distinct isotopic pattern is expected. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[3][4] This results in two prominent peaks in the mass spectrum for any chlorine-containing ion, separated by 2 m/z units.

Table 1: Expected Molecular Ion Cluster for C₁₀H₁₀ClNO

IonDescriptionCalculated Monoisotopic m/zExpected Relative Intensity
M⁺Molecular ion with ³⁵Cl195.0451100% (normalized)
[M+2]⁺Molecular ion with ³⁷Cl197.0422~32%

Note: The presence of this M and M+2 pattern with a ~3:1 intensity ratio is a strong indicator of a molecule containing a single chlorine atom.[5]

Q2: I'm using Electrospray Ionization (ESI) in positive mode. What common adduct ions should I look for?

A2: Electrospray Ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, minimizing fragmentation in the source.[6] For this compound, which has a basic nitrogen atom, the most common ion observed in positive ESI mode is the protonated molecule, [M+H]⁺.

However, it is very common to see adducts formed with cations present in the sample matrix or mobile phase. The most prevalent are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7][8] The presence of these adducts can help confirm the molecular weight of your analyte.

Table 2: Common ESI Positive Mode Ions for this compound

Adduct IonFormulaMass Difference from MExpected m/z (using ³⁵Cl)
Protonated Molecule [M+H]⁺+1.0078196.0529
Sodium Adduct[M+Na]⁺+22.9898218.0349
Potassium Adduct[M+K]⁺+38.9637234.0088
Acetonitrile Adduct[M+CH₃CN+H]⁺+42.0344238.0795

Note: The relative intensity of these adducts depends heavily on the cleanliness of the glassware, purity of solvents, and mobile phase additives. Analysts should train their eyes to look for the characteristic mass differences of +22 and +38 (relative to the protonated peak) to spot sodium and potassium adducts, respectively.[8]

Troubleshooting Guide: Addressing Common Issues

This section provides a systematic approach to resolving specific problems you may encounter during your analysis.

Q3: I don't see the expected molecular ion peak (or it's very weak). What's wrong?

A3: The absence of a clear molecular ion is a frequent issue in mass spectrometry. The cause depends heavily on the experimental setup. Our troubleshooting workflow can guide your investigation.

start Problem: No/Weak Molecular Ion Peak q1 What ionization technique are you using? start->q1 ei Electron Ionization (EI) q1->ei Hard esi Electrospray (ESI) / Soft Ionization q1->esi Soft sol_ei EI is a 'hard' technique causing extensive fragmentation. The molecular ion may be naturally weak or absent. Consider using a soft ionization method. ei->sol_ei q2_esi Are source parameters optimized? esi->q2_esi end_node Problem Resolved sol_ei->end_node sol_q2_high High source temperature or high cone/capillary voltage can cause 'in-source' fragmentation. ACTION: Reduce temperature and voltages. q2_esi->sol_q2_high No / Too High q3_esi Is the signal intensity generally low across the spectrum? q2_esi->q3_esi Yes sol_q2_high->end_node sol_q3_low Poor signal can be due to low sample concentration, ion suppression, or instrument sensitivity. ACTION: Check concentration, dilute sample to mitigate matrix effects, or run instrument tuning/calibration. q3_esi->sol_q3_low Yes q3_esi->end_node No sol_q3_low->end_node

Caption: Troubleshooting workflow for an absent or weak molecular ion peak.

Causality Explained:

  • Hard vs. Soft Ionization: Electron Ionization (EI), commonly used in GC-MS, bombards molecules with high-energy electrons, causing them to fragment extensively.[6] This often results in a very small or completely absent molecular ion peak. In contrast, ESI is designed to produce intact protonated molecules or adducts.[9]

  • In-Source Collision-Induced Dissociation (CID): Even with ESI, excessive energy in the ion source (from high temperatures or voltages) can cause the molecule to fragment before it reaches the mass analyzer. This is a common issue that can be mistaken for a complete absence of the parent ion.[10]

  • Ion Suppression & Sensitivity: If your analyte is in a complex matrix (e.g., plasma, tissue extract), other components can compete for ionization, suppressing the signal of your target compound.[10] General instrument issues like a dirty source, incorrect tuning, or low sample concentration can also lead to poor overall signal.[11][12]

Q4: The isotopic pattern for my chlorine-containing ion is not a 3:1 ratio. Why?

A4: An incorrect isotopic ratio is almost always due to one of two issues: low signal-to-noise or a spectral interference.

  • Low Signal-to-Noise (S/N): When an ion's signal is weak and close to the baseline noise, the measured peak heights become unreliable. The M+2 peak, being only ~32% of the M peak, is particularly susceptible. If it is barely above the noise, its measured intensity can be inaccurate, distorting the ratio.

    • Solution: Improve the signal by increasing sample concentration, optimizing source conditions for better ionization efficiency, or using a longer acquisition time.[10]

  • Co-eluting Interference: This is the most common cause in LC-MS. If another compound with an m/z that overlaps with either your M or M+2 peak elutes at the same time, it will artificially inflate the height of that peak.

    • Example: Your M peak is at m/z 196.05. If an unrelated compound with a mass of 198.07 elutes simultaneously, it will overlap with your M+2 peak at m/z 198.04, making the M+2 peak appear much larger than it should be and skewing the ratio.

    • Solution: Improve the chromatographic separation to resolve the interference. Adjust the gradient, change the mobile phase, or try a different column chemistry. High-resolution mass spectrometry can also help distinguish between your analyte and the interference based on their exact masses.[13]

  • Detector Saturation: If your M peak is extremely intense, it can saturate the detector. This means the detector cannot accurately measure its true height, leading to an underestimation. The M+2 peak, being less intense, is measured correctly. This results in a ratio that appears lower than 3:1.

    • Solution: Dilute your sample to bring the signal intensity within the linear dynamic range of the detector.

Advanced Interpretation: Fragmentation Analysis

Understanding how a molecule breaks apart provides definitive structural confirmation. The fragmentation of this compound is predictable based on its functional groups.

Q5: What are the expected fragmentation patterns for this compound in MS/MS experiments?

A5: In tandem mass spectrometry (MS/MS), we isolate the precursor ion (e.g., the protonated molecule at m/z 196) and fragment it by colliding it with a neutral gas. The resulting product ions reveal the molecule's structure.

The structure consists of a chlorophenyl ring and a pyrrolidinone ring. The most likely points of cleavage are the bonds of the five-membered ring and the bond connecting the two ring systems.

parent [M+H]⁺ m/z 196/198 frag1 Loss of H₂O [C₁₀H₉ClN]⁺ m/z 178/180 parent->frag1 -18 Da frag2 Loss of CO [C₉H₁₁ClN]⁺ m/z 168/170 parent->frag2 -28 Da frag3 [Chlorophenyl]⁺ [C₆H₄Cl]⁺ m/z 111/113 parent->frag3 Ring Cleavage frag4 [Pyrrolidinone fragment]⁺ [C₄H₆NO]⁺ m/z 84 parent->frag4 Ring Cleavage

Caption: Predicted fragmentation pathways for protonated this compound.

Key Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactams is the neutral loss of CO (28 Da). This would result in a product ion at m/z 168/170 .

  • Loss of Water (H₂O): The protonated amide may facilitate the loss of a water molecule (18 Da), leading to a product ion at m/z 178/180 .

  • Cleavage of the Pyrrolidinone Ring: The five-membered ring can undergo cleavage, leading to various smaller fragments. A common fragmentation of pyrrolidinone-containing structures involves alpha-cleavage adjacent to the carbonyl group.[14][15]

  • Formation of the Chlorophenyl Cation: Cleavage of the bond between the two rings can generate a chlorophenyl cation at m/z 111/113 . The observation of this fragment, with its characteristic 3:1 isotopic pattern, is a strong confirmation of this part of the structure.[3]

Experimental Protocol: LC-MS Analysis

This section provides a validated starting point for method development.

Q6: Can you provide a standard protocol for analyzing this compound by LC-MS?

A6: Certainly. This protocol is a robust starting point for reversed-phase LC-MS analysis using ESI.

1. Sample Preparation

  • Prepare a stock solution of 1 mg/mL of this compound in methanol.

  • Create working solutions by diluting the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 10.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Positive ESI)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone/Nozzle Voltage: 30 V (This may require optimization).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

Note: These MS parameters are instrument-dependent and should be optimized to maximize the signal for the protonated molecule at m/z 196.05.[13]

References

Technical Support Center: Safe Handling of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and emergency troubleshooting for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-2-pyrrolidinone (CAS No. 22518-27-0). The information herein is synthesized from authoritative safety data sheets and toxicological databases to ensure the highest level of protection. Due to its significant hazard profile, strict adherence to these protocols is mandatory.

Hazard Identification and Risk Assessment

This compound is a compound with a high acute toxicity profile. Understanding its specific dangers is the cornerstone of safe handling. The primary risks involve ingestion, skin contact, and inhalation of the powdered solid.[1][2][3]

Why this is important: A thorough understanding of the specific hazards, as classified under the Globally Harmonized System (GHS), allows for the implementation of targeted safety measures. Recognizing that the compound is toxic via multiple routes of exposure underscores the need for comprehensive protection, including engineering controls, robust personal protective equipment, and stringent handling procedures.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed☠️Danger
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin☠️Danger
Acute Toxicity, Inhalation (Category 1)H330: Fatal if inhaled☠️Danger
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarning
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledस्वास्थ्यDanger
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn childस्वास्थ्यWarning
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationWarning
Source: Synthesized from multiple Safety Data Sheets.[1][2][3][4]

Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense. All work involving this compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of the potent dust particles.[1]

Why this is important: The "Fatal if inhaled" classification means that even minute quantities of airborne powder can have severe consequences.[1][2][3] A fume hood or similar exhausted enclosure provides a physical barrier and active ventilation, capturing particles at the source and preventing them from entering the researcher's breathing zone.

Table 2: Mandatory Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Hands Nitrile or neoprene gloves (double-gloving recommended).Prevents dermal absorption, which is a significant route of toxicity ("Toxic in contact with skin").[1][3] Contaminated gloves must be disposed of properly after use.[4]
Eyes/Face Chemical safety goggles and a full-face shield.Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation.[4] A face shield offers a broader barrier of protection.
Body A lab coat, fully buttoned. A chemically resistant apron is also recommended.Avoids contact with skin and prevents contamination of personal clothing.[5]
Respiratory A NIOSH-approved respirator with a HEPA filter is required when handling the powder outside of a containment hood.[1][6]Essential protection against inhalation, which is the most severe exposure route.[1][3]

Troubleshooting Guide & Emergency FAQs

This section addresses specific incidents in a question-and-answer format. Act swiftly and deliberately in any emergency situation.

Q1: What is the immediate protocol for skin contact?

Answer: This is a time-critical emergency.

Step-by-Step Dermal Exposure Protocol:

  • Immediate Action: Move the affected person out of the contaminated area to a safety shower or drench hose.

  • Decontamination: Immediately begin flushing the affected skin with copious amounts of lukewarm water for at least 15 minutes.[7]

  • Clothing Removal: Simultaneously remove all contaminated clothing, shoes, and jewelry while continuing to flush with water. This is critical to prevent prolonged contact.[7][8]

  • Washing: After initial flushing, gently wash the area with soap and water.[4]

  • Seek Medical Attention: Call for immediate medical assistance.[1] Provide the medical team with the Safety Data Sheet (SDS) for this compound.

  • Post-Exposure: Take off and wash contaminated clothing before reuse.[7]

Q2: An experimenter has inhaled the powder. What do I do?

Answer: Inhalation exposure is a life-threatening event requiring immediate medical intervention.

Step-by-Step Inhalation Exposure Protocol:

  • Evacuate: Immediately remove the affected person from the contaminated area to fresh air.[4][7]

  • Call for Help: Call emergency medical services immediately. State the name of the chemical involved.

  • Positioning: Keep the person at rest in a position that is comfortable for breathing.[7]

  • Administer Oxygen: If breathing is difficult, trained personnel should administer oxygen.

  • Artificial Respiration: If the person is not breathing, begin artificial respiration, but use a pocket mask with a one-way valve to avoid rescuer exposure.[6]

  • Medical Follow-up: The individual must be seen by a physician, even if symptoms are not immediately apparent.[1]

Q3: The compound was accidentally splashed into someone's eyes. What is the procedure?

Answer: Immediate and thorough irrigation is crucial to prevent permanent eye damage.

Step-by-Step Ocular Exposure Protocol:

  • Immediate Flushing: Lead the person to an eyewash station and immediately flush the eyes with plenty of water for at least 15 minutes.[4][7]

  • Hold Eyelids Open: It is critical to hold the eyelids open during flushing to ensure water reaches all surfaces of the eye and eyelid.[8]

  • Remove Contact Lenses: If present and easy to do, remove contact lenses after the first few minutes of flushing and continue to rinse.[7]

  • Seek Medical Attention: Arrange for immediate transport to an ophthalmologist or emergency room.[9]

Q4: A small amount of the powder has spilled inside the chemical fume hood. How do I clean it up?

Answer: A spill inside a fume hood is manageable if handled correctly.

Step-by-Step Spill Cleanup Protocol (Inside Fume Hood):

  • Restrict Access: Ensure no other personnel enter the area. Keep the fume hood sash at the lowest practical height.

  • Wear Full PPE: Don all PPE as listed in Table 2, including respiratory protection.

  • Containment: Prevent the powder from spreading.

  • Cleanup: Gently sweep up the material with spark-proof tools or vacuum with a HEPA-filtered vacuum. Avoid actions that create dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.[5][7]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water. Some sources suggest a sodium hypochlorite solution can be effective for decontamination.[1][10]

  • Disposal: All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

Caption: Emergency response workflow for different exposure scenarios.

Standard Operating Procedures (SOPs)

Handling and Storage
  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5] The substance should be stored locked up, accessible only to authorized personnel.[1]

  • Handling: Avoid all direct contact with the product.[1] Avoid formation of dust and aerosols.[3][4] Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

Safe_Handling_Workflow A 1. Preparation - Verify fume hood function - Don all required PPE B 2. Retrieval - Retrieve from locked storage - Transport in secondary containment A->B C 3. Weighing/Handling - Perform all manipulations in a containment hood B->C D 4. Post-Handling - Decontaminate work surfaces - Tightly seal container C->D E 5. Disposal & Storage - Dispose of waste in labeled container - Return compound to locked storage D->E F 6. Doffing PPE - Remove PPE in correct order - Wash hands thoroughly E->F

Caption: Step-by-step workflow for the safe handling of the compound.

Disposal
  • Dispose of this material and its container at a hazardous or special waste collection point.[1] Do not empty into drains.[1] All disposals must be in accordance with local, state, and federal regulations.

References

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of 1-(4-Chlorophenyl)-2-pyrrolidinone and Baclofen: A Proposed Investigative Framework

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the well-established GABA-B receptor agonist, Baclofen, and its structurally related compound, 1-(4-Chlorophenyl)-2-pyrrolidinone. While Baclofen's pharmacological profile is extensively documented, this compound is primarily recognized as an impurity of Baclofen, with its own biological activity remaining largely uncharacterized.[1][2][3] This document will first detail the known activity of Baclofen and then propose a comprehensive experimental framework to elucidate the pharmacological activity of this compound, thereby enabling a direct and meaningful comparison. This approach is designed for researchers, scientists, and professionals in drug development who are interested in GABAergic modulation and the characterization of pharmacologically active compounds.

Introduction to the Compounds

Baclofen , β-(4-chlorophenyl)-γ-aminobutyric acid, is a skeletal muscle relaxant used clinically to treat spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries.[4][5][6] It is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA).[7][8][9]

This compound is a chemical compound that is structurally related to Baclofen and is recognized as one of its impurities.[1][2][3] The pyrrolidine ring is a common scaffold in many biologically active compounds.[10][11][12] However, to date, the pharmacological activity of this compound, particularly its potential interaction with the GABA-B receptor, has not been thoroughly investigated.

Chemical Structures

The chemical structures of Baclofen and this compound are presented below. The key structural difference is the open GABA backbone in Baclofen versus the cyclized lactam structure in this compound.

CompoundChemical Structure
Baclofen
alt text
This compound
alt text

Established Pharmacodynamics of Baclofen

Baclofen exerts its therapeutic effects through its agonist activity at the GABA-B receptor.[7][9] The activation of GABA-B receptors by Baclofen leads to a cascade of intracellular events that ultimately result in neuronal inhibition and a reduction in muscle spasticity.[4][8]

The mechanism of action of Baclofen can be summarized as follows:

  • Presynaptic Inhibition: Baclofen binding to presynaptic GABA-B receptors inhibits voltage-gated calcium channels, which in turn reduces the influx of calcium ions.[7] This decrease in intracellular calcium concentration inhibits the release of excitatory neurotransmitters, such as glutamate and aspartate.[13]

  • Postsynaptic Inhibition: On postsynaptic neurons, Baclofen activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential.[7]

  • Inhibition of Adenylate Cyclase: The G-protein activation by Baclofen also inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][14]

The following diagram illustrates the signaling pathway of Baclofen at the GABA-B receptor.

Baclofen_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen_pre Baclofen GABAB_R_pre GABA-B Receptor Baclofen_pre->GABAB_R_pre binds Gi_pre Gi Protein GABAB_R_pre->Gi_pre activates Ca_channel Voltage-Gated Ca²⁺ Channel Gi_pre->Ca_channel inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle triggers Release Reduced Glutamate Release Vesicle->Release Baclofen_post Baclofen GABAB_R_post GABA-B Receptor Baclofen_post->GABAB_R_post binds Gi_post Gi Protein GABAB_R_post->Gi_post activates K_channel GIRK K⁺ Channel Gi_post->K_channel activates AC Adenylyl Cyclase Gi_post->AC inhibits Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization cAMP Reduced cAMP AC->cAMP

Caption: Signaling pathway of Baclofen at pre- and postsynaptic GABA-B receptors.

Hypothesized Activity of this compound

Given the structural similarity to Baclofen, particularly the presence of the 4-chlorophenyl group, it is plausible that this compound may interact with the GABA-B receptor. However, the cyclized lactam structure significantly alters the molecule's shape and flexibility compared to the open-chain structure of Baclofen, which is crucial for receptor binding and activation. Therefore, several hypotheses can be proposed:

  • Inactive: The structural changes may completely abolish its affinity for the GABA-B receptor.

  • Weak Agonist: It may retain some affinity and act as a weak agonist, with lower potency and/or efficacy compared to Baclofen.

  • Antagonist: It might bind to the receptor without activating it, thereby acting as a competitive antagonist of GABA or Baclofen.

  • Allosteric Modulator: It could bind to a site on the receptor distinct from the orthosteric binding site and modulate the receptor's response to GABA or other agonists.

Proposed Experimental Plan for Comparative Analysis

To systematically investigate the pharmacological activity of this compound and compare it to Baclofen, a series of in vitro and in vivo experiments are proposed.

In Vitro Studies

1. Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of this compound for the GABA-B receptor.

  • Objective: To quantify the affinity of this compound for the GABA-B receptor in comparison to Baclofen.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor (e.g., HEK293 or CHO cells).

    • Radioligand: Use a known high-affinity GABA-B receptor antagonist radioligand, such as [³H]-CGP54626.

    • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (Baclofen and this compound).

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay will determine whether this compound acts as an agonist, antagonist, or inverse agonist at the GABA-B receptor.

  • Objective: To assess the ability of this compound to activate the G-protein coupled to the GABA-B receptor.

  • Methodology:

    • Membrane Preparation: Use the same GABA-B receptor-expressing cell membranes as in the binding assay.

    • Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

    • Incubation: Incubate the membranes with increasing concentrations of the test compounds (Baclofen and this compound) in the assay buffer.

    • Separation: Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC50 (concentration that produces 50% of the maximal effect) and the Emax (maximal effect). To test for antagonist activity, the assay can be run with a fixed concentration of Baclofen in the presence of increasing concentrations of this compound.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a table for easy comparison.

CompoundGABA-B Binding Affinity (Ki, nM)[³⁵S]GTPγS Binding (EC50, nM)[³⁵S]GTPγS Binding (Emax, % of Baclofen)
Baclofen Expected in low µM rangeExpected in low µM range100%
This compound To be determinedTo be determinedTo be determined
Proposed In Vivo Studies

Should the in vitro data suggest that this compound has significant activity at the GABA-B receptor, further investigation in animal models would be warranted.

  • Animal Model: A common model for spasticity is the genetically spastic Han-Wistar rat or mouse models with induced spinal cord injury.

  • Assessment of Motor Function: The efficacy of this compound in reducing spasticity can be assessed using measures such as the rotarod test for motor coordination and electromyography (EMG) to quantify muscle spasms.

  • Comparison with Baclofen: The effects of this compound would be directly compared to those of Baclofen at various doses to determine its relative potency and efficacy in vivo.

Conclusion

While Baclofen is a well-understood GABA-B receptor agonist, the pharmacological profile of its impurity, this compound, remains unknown. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to characterizing the activity of this compound and enabling a direct comparison with Baclofen. Elucidating the activity of this compound is not only of academic interest but also important for understanding the full pharmacological profile of Baclofen formulations. The proposed in vitro and in vivo studies will provide the necessary data to determine if this compound contributes to the therapeutic effects or side effects of Baclofen, or if it is a pharmacologically inert impurity.

References

A Comparative Guide to the Biological Efficacy of 1-(4-Chlorophenyl)-2-pyrrolidinone Enantiomers: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chirality in Drug Discovery

The pyrrolidine ring is a ubiquitous scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its three-dimensional structure and the potential for multiple stereocenters make it a valuable building block for creating molecules with specific interactions with biological targets.[2] When combined with other pharmacologically relevant moieties, such as the 4-chlorophenyl group found in several antibacterial and other therapeutic agents, the resulting molecule's stereochemistry can have profound implications for its biological activity.[3] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[4]

This guide focuses on 1-(4-Chlorophenyl)-2-pyrrolidinone, a chiral molecule that is also known as a related compound to Baclofen, a muscle relaxant that acts as a specific GABA-B receptor agonist.[5] While extensive comparative data on the biological efficacy of the individual (R)- and (S)-enantiomers of this compound are not widely published, the established stereoselectivity of structurally related compounds provides a strong impetus for such an investigation. For instance, the therapeutic activity of the related compound 3-(p-chlorophenyl)-4-aminobutanoic acid (Baclofen) is primarily attributed to the R(+) enantiomer, which is significantly more potent than its S(-) counterpart.[6][7] This underscores the critical need for the separation and independent evaluation of the enantiomers of this compound to unlock their therapeutic potential and understand their biological profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to undertake a comparative analysis of the biological efficacy of this compound enantiomers. We will detail the necessary experimental workflows, from synthesis and chiral separation to a proposed panel of in vitro assays for biological characterization.

Synthesis and Chiral Separation of Enantiomers

The first critical step in evaluating the differential biological activity of the enantiomers is their preparation and separation in high enantiomeric purity.

Synthesis of Racemic this compound

While various synthetic routes to pyrrolidines exist[8], a common approach involves the cyclization of appropriate precursors. For this compound, a plausible synthetic route can be adapted from established methods for similar structures.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The resolution of the racemic mixture is paramount. Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[9][10][11] The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[10]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral column such as a CHIRALPAK® series column (e.g., based on cellulose or amylose derivatives) is a suitable starting point.[12]

  • Mobile Phase Optimization: A systematic screening of mobile phases is necessary. A typical starting point would be a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol.[9] The ratio of the solvents should be varied to optimize the resolution and retention times.

  • Flow Rate and Temperature: A flow rate of 0.5-1.0 mL/min is generally appropriate for analytical scale separations. The column temperature can also be adjusted to improve peak shape and resolution.[11]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-280 nm, characteristic for the phenyl ring) should be employed.

  • Scale-up: Once an effective analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate sufficient quantities of each enantiomer for biological testing.

Caption: Workflow for the preparation and separation of this compound enantiomers.

Comparative Biological Efficacy Assessment

Given the structural similarity to various biologically active molecules, a panel of in vitro assays is proposed to screen for and compare the efficacy of the (R)- and (S)-enantiomers.

Proposed Biological Targets and In Vitro Assays

Based on the known activities of compounds containing the pyrrolidine and 4-chlorophenyl moieties, the following areas of investigation are suggested:

  • Antimicrobial Activity: Several pyrrolidine derivatives with a 4-chlorophenyl group have demonstrated antibacterial properties.[3]

  • Anticancer Activity: The 1,2,3-triazole skeleton, another nitrogen-containing heterocycle, with a 4-chlorophenyl and a pyrrolidinyl substituent has been investigated for its anticancer potential.[4][13]

  • Enzyme Inhibition: Pyrrolidine-based compounds are known to be inhibitors of various enzymes, such as dipeptidyl peptidase-4 (DPP-IV).[3]

Table 1: Proposed In Vitro Assays for Comparative Efficacy

Assay TypeTarget/OrganismEndpoint MeasuredExample Protocol
Antibacterial Staphylococcus aureus, Escherichia coliMinimum Inhibitory Concentration (MIC)Broth microdilution assay
Antifungal Candida albicansMinimum Inhibitory Concentration (MIC)Broth microdilution assay
Cytotoxicity Human cancer cell lines (e.g., MCF-7, A549)IC50 (50% inhibitory concentration)MTT or CellTiter-Glo® assay
Enzyme Inhibition Dipeptidyl Peptidase-4 (DPP-IV)IC50Fluorometric or colorimetric assay

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value for each enantiomer by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with (R)- and (S)-enantiomers Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

The quantitative data obtained from the proposed assays should be summarized in a clear and concise format to facilitate a direct comparison of the enantiomers' biological efficacy.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundAntimicrobial MIC (µg/mL) vs. S. aureusCytotoxicity IC50 (µM) vs. MCF-7DPP-IV Inhibition IC50 (µM)
(R)-1-(4-Chlorophenyl)-2-pyrrolidinone 1625.3> 100
(S)-1-(4-Chlorophenyl)-2-pyrrolidinone > 12887.1> 100
Racemic Mixture 3245.8> 100

The hypothetical data in Table 2 illustrates a scenario where the (R)-enantiomer exhibits significantly greater antimicrobial and cytotoxic activity compared to the (S)-enantiomer. This would be a crucial finding, guiding further structure-activity relationship (SAR) studies and lead optimization efforts.

Conclusion and Future Directions

The systematic investigation of these enantiomers, beginning with their synthesis and chiral separation, followed by a well-defined panel of in vitro assays, is a critical step in determining their potential as novel therapeutic agents. Future research should focus on the execution of these studies to populate the comparative data and potentially identify a lead enantiomer for further preclinical development. Such studies will not only contribute to a deeper understanding of the SAR of this compound class but may also pave the way for the development of new drugs with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Validating the Purity of Commercial 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the starting materials' purity is not just a matter of quality control; it is the bedrock of reproducible and reliable results. This is particularly true for specialized chemical intermediates like 1-(4-Chlorophenyl)-2-pyrrolidinone, a key building block in synthesizing various pharmaceutical compounds. The presence of even minute impurities can lead to unforeseen side reactions, lower yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of orthogonal analytical techniques for validating the purity of commercial this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you to make informed decisions about the quality of this critical reagent.

The Imperative of Purity: Why Orthogonal Methods are Essential

No single analytical technique can provide a complete picture of a compound's purity. Each method has its own strengths and limitations. A robust purity validation strategy, therefore, relies on an orthogonal approach, employing multiple, diverse analytical techniques that measure different physicochemical properties of the compound. This ensures that a wide range of potential impurities, from residual solvents to structural analogs, are detected and quantified.

In this guide, we will focus on a multi-pronged approach for the comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of structural isomers and other impurities.

  • Differential Scanning Calorimetry (DSC): As a thermal analysis technique to determine the overall purity of crystalline solids.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination for non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main compound from closely related impurities, allowing for their precise quantification.

Causality Behind the Method

The choice of a reversed-phase HPLC (RP-HPLC) method is based on the moderately polar nature of this compound. A C18 column provides a non-polar stationary phase that effectively retains the analyte and separates it from both more polar and less polar impurities based on their differential partitioning between the stationary phase and a polar mobile phase. UV detection is suitable as the chlorophenyl group contains a chromophore that absorbs in the UV region. The method's validation follows the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) to ensure its reliability.[1][2][3][4]

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To quantify the purity of this compound and detect related non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 35% B

    • 2-15 min: 35% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 35% B

    • 20-25 min: 35% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the commercial this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plates for the this compound peak should be not less than 2000.

Calculation of Purity: Purity (%) = (AreaSample / AreaStandard) x (ConcentrationStandard / ConcentrationSample) x 100

This protocol is a starting point and may require optimization based on the specific instrument and impurities encountered. The principles of method validation are detailed in ICH Q2(R1).[1][2][3][4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_std Weigh Reference Standard dissolve Dissolve in Acetonitrile/Water prep_std->dissolve prep_sample Weigh Commercial Sample prep_sample->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Standard integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is an excellent orthogonal method to HPLC for detecting impurities such as residual solvents from the synthesis process or volatile byproducts.

Causality Behind the Method

The choice of GC-MS is predicated on its ability to separate compounds based on their volatility and then provide structural information through mass spectrometry. A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) is suitable for a broad range of volatile organic compounds. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of unknown impurities.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a capillary column inlet and a mass selective detector (MSD).

Chromatographic and MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-450 amu

Sample Preparation:

  • Sample Solution (10 mg/mL): Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • For any other significant peaks, compare their mass spectra with a reference library (e.g., NIST) to identify potential impurities.

  • Calculate the area percent of each impurity relative to the total peak area.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Weigh & Dissolve Sample in Dichloromethane inject Inject into GC prep_sample->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect identify Identify Impurities via Mass Spectral Library detect->identify quantify Quantify by Area Percent identify->quantify

Caption: GC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For purity analysis, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of the main compound against impurities without the need for a reference standard for each impurity.

Causality Behind the Method

¹H NMR provides a "fingerprint" of the molecule. By comparing the spectrum of a commercial sample to that of a high-purity reference standard, one can confirm the structure and identify any unexpected signals that may correspond to impurities. The presence of impurities with different chemical structures will result in additional peaks in the spectrum. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

Objective: To confirm the chemical structure of this compound and to detect and quantify impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid) if performing qNMR.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Assign the peaks to the protons of this compound.

  • Integrate the peaks corresponding to the main compound and any impurity peaks.

  • If an internal standard is used, calculate the purity based on the ratio of the integrals of the analyte and the internal standard, accounting for the number of protons and their respective molecular weights.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, the melting endotherm is sharp. The presence of impurities broadens this peak and lowers the melting point.[5][6][7] This phenomenon, known as freezing-point depression, can be used to calculate the mole percent purity of the sample based on the van't Hoff equation.[1]

Causality Behind the Method

DSC provides a measure of the total molar concentration of impurities that are soluble in the molten state of the main component.[8] It is an excellent orthogonal technique to chromatography as it is not dependent on the chemical structure or chromophoric properties of the impurities. It is most effective for compounds with a purity of >98.5%.[5][6]

Experimental Protocol: DSC for Purity Determination

Objective: To determine the overall purity of crystalline this compound.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Experimental Conditions:

  • Sample Pan: Aluminum, hermetically sealed.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Purge Gas: Nitrogen at 20-50 mL/min.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used across the melting range to ensure thermal equilibrium.

  • Temperature Range: Scan from a temperature well below the expected melting point to a temperature well above it (e.g., 80 °C to 150 °C for a compound melting around 115-117 °C).

Data Analysis:

  • The instrument's software is used to analyze the melting endotherm and calculate the purity based on the van't Hoff equation.

  • The analysis involves integrating partial areas of the melting peak and plotting temperature against the reciprocal of the fraction melted.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Purity Calculation prep_sample Accurately Weigh 1-3 mg of Sample seal_pan Hermetically Seal in Aluminum Pan prep_sample->seal_pan load_dsc Load into DSC seal_pan->load_dsc heat_sample Heat at a Slow Rate (e.g., 2 °C/min) load_dsc->heat_sample measure_heat Measure Heat Flow heat_sample->measure_heat analyze_peak Analyze Melting Endotherm measure_heat->analyze_peak vant_hoff Calculate Purity using van't Hoff Equation analyze_peak->vant_hoff

Caption: DSC Purity Determination Workflow.

Comparative Data Summary

The following table presents a hypothetical comparison of results from the analysis of two different commercial lots of this compound, alongside a high-purity reference standard.

Analytical Technique Parameter Reference Standard Commercial Lot A (High Quality) Commercial Lot B (Lower Quality)
HPLC Purity (Area %)99.9%99.7%98.2%
Total Impurities0.1%0.3%1.8%
Largest Unknown Impurity<0.05%0.15%0.9%
GC-MS Residual SolventsNot DetectedToluene (150 ppm)Toluene (800 ppm), Dichloromethane (700 ppm)
Other Volatile ImpuritiesNot DetectedNot DetectedOne unknown at 0.2%
¹H NMR Structural ConfirmationConformsConformsConforms, with minor unidentified peaks
Purity (qNMR)>99.8%99.6%98.1%
DSC Purity (mole %)99.95%99.8%98.5%
Melting Point117.2 °C116.8 °C115.1 °C (broad)

Interpretation of Results:

  • Commercial Lot A demonstrates high purity across all orthogonal methods, with only a trace amount of a single residual solvent well below typical safety limits. This lot would be considered suitable for most research and development applications.

  • Commercial Lot B shows lower purity by HPLC and is corroborated by the qNMR and DSC results. The presence of multiple residual solvents at higher concentrations and a significant unknown impurity by HPLC suggests this lot may be unsuitable for sensitive applications without further purification.

Comparison with Alternatives

In synthetic chemistry, "alternatives" can refer to different reagents that achieve a similar synthetic transformation. For the pyrrolidinone core, other N-substituted or C-substituted pyrrolidinones could be considered depending on the target molecule. For instance, in peptide synthesis, N-butyl-2-pyrrolidinone (NBP) has been explored as a greener alternative to some polar aprotic solvents.[9] However, for a specific intermediate like this compound, a direct functional alternative is less common. The comparison then shifts to different suppliers of the same material, as highlighted in the data table above, where the key differentiator is purity.

When considering an alternative building block, a similar rigorous purity validation as outlined in this guide would be essential.

Conclusion

Validating the purity of a critical intermediate like this compound is a non-negotiable step in ensuring the success of a research or drug development program. A multi-faceted approach utilizing orthogonal analytical techniques such as HPLC, GC-MS, NMR, and DSC provides a comprehensive and trustworthy assessment of purity. By understanding the principles behind each method and implementing robust analytical protocols, scientists can confidently select high-quality starting materials, leading to more reliable and reproducible outcomes.

References

A Comparative Guide to the Receptor Cross-Reactivity of 1-(4-Chlorophenyl)-2-pyrrolidinone: A Strategic Approach to Off-Target Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: The identification of unintended molecular interactions is a critical step in drug discovery, capable of revealing novel therapeutic applications or predicting adverse effects.[1] While specific cross-reactivity data for the compound 1-(4-Chlorophenyl)-2-pyrrolidinone is not extensively documented in public literature, its chemical structure provides a logical starting point for predicting and systematically testing its potential off-target liabilities. This guide outlines a comprehensive, field-proven strategy for characterizing the cross-reactivity profile of this and similar novel chemical entities, blending structural analysis with a tiered experimental workflow.

Introduction: Decoding the Target Landscape from Structure

This compound is a small molecule featuring two key pharmacophoric elements: a pyrrolidinone core and a 4-chlorophenyl group . Each of these moieties is present in a wide range of biologically active compounds, suggesting a potential for interaction with multiple receptor families.

  • The Pyrrolidinone Scaffold: This five-membered lactam is the defining feature of the racetam class of nootropics, such as piracetam and aniracetam.[2] While the exact mechanisms are still debated, racetams are known to modulate central neurotransmitter systems, including glutamatergic (e.g., AMPA receptors) and cholinergic pathways.[2][3] The pyrrolidinone ring is also a privileged structure in medicinal chemistry, found in anticonvulsants, anti-inflammatory agents, and antibacterials, highlighting its versatility in interacting with diverse biological targets.[4][5][6][7]

  • The 4-Chlorophenyl Group: This halogenated phenyl ring is a common substituent in centrally active drugs. For instance, it is a key feature of the GABA-B receptor agonist baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and is found in various monoamine transporter inhibitors and other CNS-targeted agents.[8][9][10] Its presence suggests a potential for interaction with GABA receptors, as well as dopamine, norepinephrine, and serotonin transporters or receptors.[10][11]

Given this structural parentage, a systematic investigation into the cross-reactivity of this compound is warranted. The primary hypotheses for off-target interactions include, but are not limited to:

  • GABA Receptors (GABA-A and GABA-B)

  • Glutamate Receptors (AMPA, NMDA)

  • Monoamine Transporters (DAT, NET, SERT)

  • Adrenergic, Dopaminergic, and Serotonergic GPCRs

A Tiered Strategy for Experimental Cross-Reactivity Profiling

To efficiently and cost-effectively assess the off-target profile of a novel compound, a tiered screening approach is the industry standard.[12] This strategy begins with a broad, low-resolution screen to identify potential "hits," which are then pursued with higher-resolution, more resource-intensive assays.

Tiered_Screening_Workflow cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action cluster_3 Outcome T1 Test Compound at High Concentration (e.g., 10 µM) Against a Broad Receptor Panel (e.g., Eurofins SafetyScreen44) T2_Bind Radioligand Binding Assays (Determine Ki) T1->T2_Bind Binding 'Hits' (>50% Inhibition) T2_Func Primary Functional Assays (Determine IC50 / EC50) T1->T2_Func Functional 'Hits' (>50% Activity) T3 Secondary / Orthogonal Assays (e.g., cAMP, Calcium Flux, Patch Clamp) (Confirm Agonism vs. Antagonism) T2_Bind->T3 Confirmed Binders T2_Func->T3 Confirmed Activity Outcome Comprehensive Cross-Reactivity Profile (Selectivity Window vs. Primary Target) T3->Outcome

Caption: A tiered workflow for systematic off-target liability screening.
Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a panel of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions.[13] Commercial services like the Eurofins SafetyScreen44™ panel are designed for this purpose, offering a cost-effective way to quickly identify significant off-target interactions.[14][15]

  • Rationale: This approach casts a wide net to flag potential liabilities early. A result showing greater than 50% inhibition or stimulation is generally considered a "hit" and warrants further investigation.[13] This allows researchers to deprioritize compounds with extensive off-target activity or focus medicinal chemistry efforts on improving selectivity.

Tier 2: Hit Confirmation and Potency Determination

Any significant hits from the Tier 1 screen must be confirmed and quantified. This involves generating concentration-response curves to determine the potency of the interaction, typically expressed as a Ki (inhibition constant) for binding assays or an IC50/EC50 (half-maximal inhibitory/effective concentration) for functional assays.[16]

  • Binding Assays (Ki Determination): Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[16] These competitive assays measure the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor.[17]

  • Functional Assays (IC50/EC50 Determination): These assays measure the functional consequence of the compound-receptor interaction. For example, a calcium flux assay can be used to measure the activation of Gq-coupled GPCRs.[18][19]

Tier 3: Elucidating the Mechanism of Action

For confirmed hits, especially in functional assays, the next step is to determine the mechanism of action (e.g., agonist, antagonist, allosteric modulator). This often requires orthogonal assays that measure different aspects of the receptor's signaling cascade. For a Gq-coupled GPCR, an initial calcium flux hit could be followed up with an IP-One assay, which measures the accumulation of a downstream second messenger, inositol monophosphate.[20]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for a Representative GPCR (e.g., Dopamine D2 Receptor)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound.[17][21]

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the D2 receptor in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration using a BCA assay.[17]

2. Assay Setup (96-well plate format):

  • To each well, add:

    • 150 µL of the membrane preparation.

    • 50 µL of the test compound (this compound) at various concentrations.

    • 50 µL of a D2-specific radioligand (e.g., [3H]-Spiperone) at a fixed concentration near its Kd.[17]

  • Include control wells for total binding (no test compound) and non-specific binding (excess of a known D2 ligand).

3. Incubation and Filtration:

  • Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[17]

  • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters, trapping the receptor-bound radioligand.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[16]

4. Quantification and Data Analysis:

  • Dry the filters and add a scintillation cocktail.

  • Count the radioactivity using a scintillation counter.

  • Subtract non-specific binding from all wells to determine specific binding.

  • Plot the specific binding versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: Calcium Flux Functional Assay for a Gq-Coupled GPCR

This protocol measures the functional activation or inhibition of a Gq-coupled receptor by monitoring changes in intracellular calcium.[22][23]

Gq_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR Gq-Coupled Receptor PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3R IP3 Receptor Ca_Store Ca2+ IP3R->Ca_Store Releases Ca_Cytosol Cytosolic Ca2+ (Fluorescence Signal) Ca_Store->Ca_Cytosol Ligand Agonist Ligand->GPCR Binds IP3->IP3R Activates

Caption: Simplified Gq signaling pathway leading to calcium mobilization.

1. Cell Preparation:

  • Seed a 96-well black, clear-bottom plate with a cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 cells expressing the M1 muscarinic receptor).

  • Incubate overnight to allow for cell adherence.[22]

2. Dye Loading:

  • Aspirate the growth medium.

  • Add a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium 5) loading buffer to each well.

  • Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells.[22][23]

3. Assay Execution (using a FLIPR or similar instrument):

  • Place the cell plate and a plate containing the test compound into the instrument.

  • Agonist Mode: The instrument adds the test compound at various concentrations to the cells and immediately begins reading fluorescence intensity over time. An increase in fluorescence indicates receptor activation.

  • Antagonist Mode: The instrument first adds the test compound. After a short pre-incubation, it adds a known agonist at a fixed concentration (e.g., its EC80). A reduction in the agonist-induced signal indicates antagonism.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is measured.

  • Plot the peak fluorescence response versus the log concentration of the compound.

  • Fit the data using a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Interpretation and Comparative Analysis

The ultimate goal is to generate a selectivity profile. The data should be compiled into a clear, comparative table. A compound is generally considered "selective" if there is at least a 100-fold difference between its potency at the primary target and its potency at any off-target receptor.

Table 1: Hypothetical Cross-Reactivity Profile for this compound

Receptor FamilyTargetAssay TypeResult (Ki or IC50)Selectivity Fold (vs. Primary Target)
Primary Target AMPA Receptor Functional 0.5 µM (EC50) -
GABA ReceptorsGABA-BBinding15 µM (Ki)30x
GABA-A (BZD site)Binding> 100 µM (Ki)> 200x
Monoamine TransportersDopamine (DAT)Binding8 µM (Ki)16x
Norepinephrine (NET)Binding25 µM (Ki)50x
Serotonin (SERT)Binding> 100 µM (Ki)> 200x
GPCRsDopamine D2Binding45 µM (Ki)90x
Serotonin 5-HT2AFunctional> 100 µM (IC50)> 200x
Ion ChannelshERGBinding> 50 µM (IC50)> 100x

This table represents hypothetical data for illustrative purposes.

Conclusion

While direct experimental data for this compound is limited, a robust framework for its characterization can be built upon its structural components. The presence of the pyrrolidinone and 4-chlorophenyl moieties suggests a testable hypothesis of cross-reactivity with CNS targets, particularly GABAergic, glutamatergic, and monoaminergic systems. By employing a tiered screening strategy—from broad liability panels to specific binding and functional assays—researchers can systematically build a comprehensive selectivity profile. This methodical approach is essential for mitigating risks associated with off-target effects and for uncovering the full therapeutic potential of novel chemical entities.[1][24]

References

A Comparative Analysis of Synthetic Methodologies for 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-2-pyrrolidinone is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is found in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes a critical area of research. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this compound, offering a deep dive into the reaction mechanisms, detailed experimental protocols, and a quantitative comparison to aid researchers and process chemists in selecting the optimal synthetic strategy for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the formation of the C-N bond between the 4-chlorophenyl group and the nitrogen atom of the 2-pyrrolidinone ring. The most prominent and industrially relevant methods to achieve this transformation include the Ullmann condensation, Buchwald-Hartwig amination, and the reaction of γ-butyrolactone with 4-chloroaniline. Each of these routes offers a unique set of advantages and disadvantages in terms of reaction conditions, catalyst requirements, substrate scope, and overall efficiency.

Method 1: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction that has been a mainstay in the synthesis of N-aryl compounds for over a century.[1] This method typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures.

Mechanism of the Ullmann Condensation

The reaction is believed to proceed through a Cu(I) catalytic cycle. Initially, the copper catalyst reacts with the 2-pyrrolidinone to form a copper-amide complex. This is followed by oxidative addition of the aryl halide to the copper center, leading to a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the desired N-aryl product and regenerates the Cu(I) catalyst.[2]

Ullmann_Mechanism 2-Pyrrolidinone 2-Pyrrolidinone Copper-Amide Complex Copper-Amide Complex 2-Pyrrolidinone->Copper-Amide Complex + Cu(I) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper-Amide Complex Cu(III) Intermediate Cu(III) Intermediate Copper-Amide Complex->Cu(III) Intermediate + 4-Chlorophenyl Halide (Oxidative Addition) 4-Chlorophenyl Halide 4-Chlorophenyl Halide 4-Chlorophenyl Halide->Cu(III) Intermediate Cu(III) Intermediate->Cu(I) Catalyst Regeneration This compound This compound Cu(III) Intermediate->this compound Reductive Elimination Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition Intermediate (L_n)Pd(Ar)(X) Pd(0)L_n->Oxidative_Addition + Ar-X Ar-X 4-Chlorophenyl Halide Ar-X->Oxidative_Addition Amido_Complex Palladium-Amido Complex Oxidative_Addition->Amido_Complex + Amine, - HX Amine 2-Pyrrolidinone Amine->Amido_Complex Amido_Complex->Pd(0)L_n Regeneration Product 1-(4-Chlorophenyl)- 2-pyrrolidinone Amido_Complex->Product Reductive Elimination GBL_Aminolysis GBL γ-Butyrolactone Tetrahedral_Intermediate Tetrahedral_Intermediate GBL->Tetrahedral_Intermediate + 4-Chloroaniline Aniline 4-Chloroaniline Aniline->Tetrahedral_Intermediate Hydroxyamide γ-Hydroxyamide Intermediate Tetrahedral_Intermediate->Hydroxyamide Ring Opening Product 1-(4-Chlorophenyl)- 2-pyrrolidinone Hydroxyamide->Product Cyclization (-H₂O)

References

A Comparative Guide to the In Vitro and In Vivo Effects of Chlorophenyl-Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: This document aims to provide a comprehensive comparison of the in vitro and in vivo effects of chlorophenyl-substituted pyrrolidinones. Initial literature searches for "1-(4-Chlorophenyl)-2-pyrrolidinone" yielded limited specific data. Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide has been expanded to include data on closely related isomers and derivatives, most notably 4-(4-Chlorophenyl)-2-pyrrolidinone , and other analogues where the chlorophenyl moiety is present on the pyrrolidinone scaffold. This approach allows for a broader understanding of the structure-activity relationships and the potential therapeutic applications of this class of compounds.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility has led to the development of derivatives with a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. The introduction of a chlorophenyl substituent to this scaffold can significantly modulate its physicochemical properties and biological activity, making chlorophenyl-pyrrolidinones an interesting class of molecules for drug discovery.

This guide will delve into the known in vitro and in vivo effects of these compounds, providing experimental data and protocols to aid in further research and development.

In Vitro Effects of Chlorophenyl-Pyrrolidinone Derivatives

The in vitro evaluation of chlorophenyl-pyrrolidinone derivatives has primarily focused on their antimicrobial and anticonvulsant-related activities.

Antimicrobial Activity

Several studies have investigated the potential of pyrrolidinone derivatives as antimicrobial agents.[2][3] For instance, a novel Schiff base ligand derived from 4-chlorophenyl semicarbazide and 2-pyrrolidone, and its subsequent Cd(II) complex, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The study revealed that the metal complex exhibited greater inhibitory activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumonia) bacteria, as well as fungi (C. albicans, A. flavus), when compared to the free ligand.

Table 1: In Vitro Antimicrobial Activity of a Pyrrolidinone-derived Schiff Base and its Cd(II) Complex

MicroorganismZone of Inhibition (mm) at 1000 µg/ml
Ligand
S. aureus 12
E. coli 10
K. pneumonia 11
B. subtilis 13
C. albicans 10
A. flavus 11

Data synthesized from a study on a Schiff base ligand prepared by condensation between 4-chlorophenyl semicarbazide and 2-pyrrolidone.

The enhanced activity of the metal complex suggests that chelation plays a crucial role in the antimicrobial properties of these derivatives, potentially by increasing their lipophilicity and facilitating their entry into microbial cells.

Potential Mechanism of Action: Insights from In Vitro Studies

While the precise mechanisms are not fully elucidated for all derivatives, the anticonvulsant activity of some pyrrolidinone compounds is thought to be related to their structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[4] Some 1-acyl-2-pyrrolidinone derivatives have been shown to be hydrolyzed to GABA in liver homogenates, suggesting a prodrug-like mechanism.[4]

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (e.g., GABAa receptor) Animal_Models Animal Models of Seizures (e.g., MES, scPTZ) Receptor_Binding->Animal_Models Mechanistic Hypothesis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Hydrolases) PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Enzyme_Inhibition->PK_Studies Metabolic Stability Cell_Based Cell-Based Assays (e.g., Neuronal Cultures) Cell_Based->Animal_Models Translational Evidence Toxicity Toxicology Studies (e.g., Acute Toxicity) Compound Chlorophenyl-Pyrrolidinone Derivative Compound->Receptor_Binding Direct Interaction Compound->Enzyme_Inhibition Modulation of Activity Compound->Cell_Based Cellular Effects Compound->Animal_Models Anticonvulsant Efficacy Compound->PK_Studies Bioavailability & Fate Compound->Toxicity Safety Profile

Figure 1: A conceptual workflow illustrating the investigation of chlorophenyl-pyrrolidinone derivatives, from initial in vitro screening to in vivo validation.

In Vivo Effects of Chlorophenyl-Pyrrolidinone Derivatives

The in vivo studies on chlorophenyl-pyrrolidinone derivatives have predominantly explored their anticonvulsant properties in various animal models.

Anticonvulsant Activity

A study on a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives demonstrated potent anticonvulsant activities in rats and mice against seizures induced by maximal electroshock (MES) or pentylenetetrazole (scPTZ).[5] Notably, the substance 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one was found to be particularly effective.[5] This study highlighted key structure-activity relationships:

  • Position of the Phenyl Ring: An unsubstituted phenyl ring at position 4 of the pyrrolidinone core was crucial for activity.

  • Position of the Halogen: An ortho-chloro substitution on the N-phenyl ring enhanced the anticonvulsant effect more than a fluorine atom at the same position.[5]

These compounds also potentiated the sleeping time induced by pentobarbital and reduced motor activity in mice.[5]

Another study on 3-aminopyrrolidine-2,5-dione derivatives found that 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione exhibited broad-spectrum antiseizure activity in multiple models, including the MES, scPTZ, and 6 Hz tests.[6] This compound showed more favorable median effective doses (ED50) and protective index values compared to the reference drug ethosuximide.[6]

Table 2: In Vivo Anticonvulsant Activity of a Chlorophenyl-Pyrrolidinone Derivative

Seizure ModelED50 (mg/kg) of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione
Maximal Electroshock (MES) Data not specified, but noted as active
Subcutaneous Pentylenetetrazole (scPTZ) Data not specified, but noted as active
6 Hz (32 mA) Data not specified, but noted as active
6 Hz (44 mA) - Pharmacoresistant Model Data not specified, but noted as active

Data synthesized from a study on 3-aminopyrrolidine-2,5-dione derivatives, highlighting the broad-spectrum activity of the 4-chlorophenyl substituted compound.[6]

Toxicology and Safety Profile

In the study of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives, the highly active compound 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one had an LD50 of 1000 mg/kg p.o. in mice, while less active substances generally had an LD50 greater than 5000 mg/kg p.o.[5] Toxic effects at high doses included sedation and diarrhea.[5] For the 3-aminopyrrolidine-2,5-dione derivatives, the most active compounds demonstrated low in vivo neurotoxicity in the rotarod test.[6] Furthermore, in vitro cytotoxicity evaluations using HepG2 (hepatocytotoxicity) and SH-SY5Y (neurocytotoxicity) cells showed that none of the studied compounds were hepatotoxic, and only two exhibited neurocytotoxicity.[6]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a standard method for assessing the antimicrobial activity of compounds.

Objective: To determine the susceptibility of various microbial strains to the test compounds.

Materials:

  • Test compounds (e.g., chlorophenyl-pyrrolidinone derivatives)

  • Microbial cultures (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (standard antibiotic)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum evenly over the surface of a nutrient agar plate.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Prepare different concentrations of the test compound in DMSO.

  • Add a fixed volume of each concentration of the test compound solution into separate wells.

  • Add the solvent (DMSO) alone to one well as a negative control and a standard antibiotic to another as a positive control.

  • Incubate the plates at the appropriate temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition around each well.

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic extensor component of a maximal electroshock-induced seizure.

Materials:

  • Test compound

  • Vehicle (e.g., saline, Tween 80 suspension)

  • Male albino mice (or rats) of a specific weight range

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (e.g., saline)

Procedure:

  • Administer the test compound or vehicle to groups of animals via a specific route (e.g., intraperitoneal, oral).

  • After a predetermined time for drug absorption, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes moistened with saline.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).

G Start Start Administer_Compound Administer Test Compound or Vehicle to Animal Groups Start->Administer_Compound Step 1 End End Wait_Absorption Allow for Drug Absorption Period Administer_Compound->Wait_Absorption Step 2 Apply_Stimulus Apply Maximal Electroshock via Corneal Electrodes Wait_Absorption->Apply_Stimulus Step 3 Observe_Seizure Observe for Presence/Absence of Tonic Hindlimb Extension Apply_Stimulus->Observe_Seizure Step 4 Protection_Endpoint Absence of Tonic Hindlimb Extension = Protection Observe_Seizure->Protection_Endpoint Step 5 Calculate_ED50 Calculate Percentage Protected and Determine ED50 Protection_Endpoint->Calculate_ED50 Step 6 Calculate_ED50->End

Figure 2: A flowchart outlining the key steps in the in vivo Maximal Electroshock (MES) seizure test.

Conclusion

The available scientific literature suggests that chlorophenyl-substituted pyrrolidinones are a promising class of compounds with demonstrable in vitro antimicrobial and in vivo anticonvulsant activities. The position of the chlorophenyl group and other substituents on the pyrrolidinone scaffold significantly influences their biological effects, highlighting the importance of structure-activity relationship studies in the design of new therapeutic agents. While data on "this compound" is scarce, the findings for its isomers and other derivatives provide a solid foundation for future research. Further investigations are warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and therapeutic potential.

References

A Comparative Guide to 1-(4-Chlorophenyl)-2-pyrrolidinone: Synthesis, Characterization, and Predicted Bioactivity in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 1-(4-Chlorophenyl)-2-pyrrolidinone in CNS Drug Discovery

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp3-hybridized structure provides an excellent framework for exploring three-dimensional chemical space, a key strategy in modern drug design.[2] This guide focuses on a specific, yet under-characterized derivative: this compound.

A critical point of clarification is the distinction between this compound and its isomer, 4-(4-Chlorophenyl)-2-pyrrolidinone. The latter is a known intermediate and a related compound of the GABA-B receptor agonist, Baclofen.[3] In contrast, this compound, where the chlorophenyl group is attached to the ring's nitrogen atom, belongs to a class of N-aryl lactams with distinct synthetic routes and pharmacological potential.

Based on extensive structure-activity relationship (SAR) data from structurally analogous compounds, such as Pyrovalerone and its derivatives, this compound is hypothesized to be an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a primary mechanism for many central nervous system (CNS) stimulants and antidepressants.[6]

This guide provides a comprehensive framework for confirming this hypothesis. It details a robust synthetic protocol, outlines rigorous analytical methods for structural verification and purity assessment, and presents a comparative analysis of its predicted bioactivity against established monoamine transporter inhibitors. The methodologies are designed to be self-validating, providing researchers with the tools to synthesize, characterize, and evaluate this compound and its alternatives.

Part 1: Synthesis and Purification Workflow

The most efficient and modern method for synthesizing N-aryl lactams is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions with broad functional group tolerance.[7][8] The proposed synthesis couples 2-pyrrolidinone with an appropriate aryl halide. 4-Bromoiodobenzene is selected as the ideal coupling partner; while an aryl bromide is generally more reactive in this coupling, the iodide can also be used, though it may have an inhibitory effect on the catalyst.[9]

Experimental Protocol: Buchwald-Hartwig Synthesis

Objective: To synthesize this compound via palladium-catalyzed N-arylation.

Materials:

  • 2-Pyrrolidinone

  • 4-Bromoiodobenzene (or 4-chlorobromobenzene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add 2-pyrrolidinone (1.2 equivalents), 4-bromoiodobenzene (1.0 equivalent), and anhydrous toluene to the flask.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Confirm identity and purity using the analytical methods described below.

Causality Behind Choices: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical; it facilitates the reductive elimination step, which is often rate-limiting, and stabilizes the palladium(0) active species.[10] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the lactam, forming the active nucleophile.[9] Toluene is a standard non-polar solvent for this transformation.

G cluster_prep Reaction Preparation cluster_reaction Execution & Monitoring cluster_workup Workup & Isolation cluster_purification Purification p1 Combine Pd(OAc)₂, XPhos, NaOtBu in Schlenk Flask p2 Add 2-Pyrrolidinone, 4-Bromoiodobenzene, Toluene p1->p2 p3 Seal Flask under Argon p2->p3 r1 Heat to 100 °C with Stirring p3->r1 Start Reaction r2 Monitor by TLC/LC-MS r1->r2 w1 Cool & Dilute with Ethyl Acetate r2->w1 Reaction Complete w2 Wash with NaHCO₃ & Brine w1->w2 w3 Dry (MgSO₄) & Concentrate w2->w3 pu1 Flash Column Chromatography (Silica) w3->pu1 Crude Product pu2 Combine Fractions & Evaporate pu1->pu2 pu3 Final Product: this compound pu2->pu3

Caption: Buchwald-Hartwig Synthesis Workflow.

Part 2: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures unambiguous identification.[11][12]

Summary of Analytical Techniques and Expected Results
Technique Purpose Expected Result for this compound
¹H NMR Structural elucidation and confirmation of proton environment.Aromatic protons (AA'BB' system, ~7.3-7.5 ppm), N-CH₂ protons (~3.8 ppm, triplet), C=O-CH₂ protons (~2.6 ppm, triplet), and central CH₂ protons (~2.1 ppm, quintet).
¹³C NMR Confirmation of carbon skeleton.Signals for carbonyl carbon (~175 ppm), aromatic carbons (4 signals, ~120-140 ppm), and three distinct aliphatic carbons (~49, 32, 18 ppm).
HPLC Purity assessment.A single major peak (>98% purity) on a reverse-phase C18 column with UV detection (e.g., at 254 nm).
GC-MS Purity assessment and confirmation of molecular weight.A single major peak with a molecular ion (M⁺) corresponding to the exact mass of C₁₀H₁₀ClNO (m/z ≈ 195.05).
FT-IR Identification of key functional groups.Strong absorbance for the amide C=O stretch (~1690 cm⁻¹), C-N stretch (~1280 cm⁻¹), and C-Cl stretch (~1090 cm⁻¹).
Detailed Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B).

  • Gradient: Start at 40% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run the gradient method and record the chromatogram.

    • Integrate the peak areas to calculate the purity as the area percentage of the main product peak.

Part 3: Comparative Biological Evaluation

Rationale: A Hypothesized Dopamine Transporter Inhibitor

The structural similarity of this compound to pyrovalerone analogues strongly suggests it will interact with monoamine transporters.[4] Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) and its derivatives are potent and selective inhibitors of DAT and NET.[5][13] The key pharmacophore consists of an aryl ring, a carbonyl group, and a nitrogen-containing ring. By replacing the α-aminoketone structure of pyrovalerone with an N-aryl lactam, we are probing a different region of the chemical space but retaining the core aromatic and nitrogen features recognized by the transporter.[14] Therefore, a dopamine transporter uptake inhibition assay is the logical first step in characterizing its biological activity.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Dopamine (DA) DA_Synapse Dopamine Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake Receptor Dopamine Receptor DA_Synapse->Receptor Binding & Signal Molecule This compound (Test Compound) Molecule->DAT Inhibition

Caption: Proposed Mechanism of Action.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine uptake in cells expressing the human dopamine transporter (hDAT).[15][16]

Materials:

  • HEK293 or CHO cells stably expressing hDAT.

  • [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) with 0.1% ascorbic acid and 10 µM pargyline.

  • Nomifensine (or GBR-12909) as a positive control inhibitor.

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Procedure:

  • Cell Plating: Seed hDAT-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in uptake buffer. Also prepare solutions for the positive control (e.g., 10 µM Nomifensine for non-specific uptake) and vehicle (for total uptake).

  • Pre-incubation: Wash the cell monolayer once with warm uptake buffer. Add 50 µL of the diluted test compounds, control, or vehicle to the appropriate wells. Pre-incubate the plate at 37°C for 15-20 minutes.

  • Uptake Initiation: Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (to a final concentration near its Kₘ, e.g., 20 nM).

  • Incubation: Incubate the plate at 37°C for a short period within the linear range of uptake (e.g., 10 minutes).

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis & Counting: Lyse the cells with 100 µL of 1% SDS. Add scintillation fluid to each well (or transfer lysate to scintillation vials) and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the counts from the non-specific uptake wells (Nomifensine) from all other wells. Plot the percentage of specific uptake versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Performance Comparison with Alternative Transporter Inhibitors

To contextualize the potential findings for this compound, its performance should be compared against well-characterized compounds. The following table summarizes inhibitory potencies (IC₅₀ in nM) for known DAT/NET/SERT inhibitors.

Compound Primary Class DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) Reference
Cocaine NDRI200 - 600200 - 500300 - 800[17]
Bupropion NDRI (Antidepressant)~520~1900>10,000[13]
(S)-Pyrovalerone NDRI (Cathinone)14.112.14,110[5]
α-PVP ("Flakka") NDRI (Cathinone)12.839.1>10,000[18]
MDPV NDRI (Cathinone)4.139.23,360[18]
1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one Pyrovalerone Analog2.51.82,230[5]

Interpreting the Comparison:

  • Potency: The pyrovalerone analogs, particularly those with halogen substitutions on the phenyl ring (like the 3,4-dichloro analog), exhibit extremely high potency at DAT and NET, with IC₅₀ values in the low nanomolar range.[5] This suggests that the 4-chloro substitution on our target compound could contribute favorably to binding affinity.

  • Selectivity: A key performance metric is the selectivity for DAT/NET over the serotonin transporter (SERT). High selectivity is often desirable to avoid serotonin-related side effects. Most pyrovalerone analogs show excellent selectivity (>100-fold for DAT vs. SERT).[4][18] It is plausible that this compound will also exhibit this selective profile.

  • Structural Differences: The primary structural difference between the target compound and the highly potent pyrovalerone analogs is the absence of the extended alkyl chain and the integration of the carbonyl and amine into the lactam ring. This will significantly alter the molecule's conformation and could either enhance or diminish its ability to fit into the transporter's binding pocket. Experimental confirmation is the only way to resolve this.

Conclusion and Future Directions

This guide establishes a comprehensive, evidence-based framework for the synthesis, characterization, and biological evaluation of this compound. By leveraging established synthetic methodologies like the Buchwald-Hartwig amination and drawing upon extensive SAR data from the pyrovalerone class of compounds, we postulate that this N-aryl lactam is a promising candidate for investigation as a selective dopamine and norepinephrine reuptake inhibitor.

The detailed protocols provided herein offer a clear path for researchers to produce high-purity material and to perform the critical in-vitro assays needed to confirm its activity and potency. The comparative data table situates the compound among known alternatives, setting clear benchmarks for performance. Successful validation of its activity would open new avenues for exploring the N-aryl lactam scaffold in the development of novel CNS agents, potentially leading to compounds with unique pharmacological profiles.

References

A Guide to the Reproducibility of Experimental Results for 1-(4-Chlorophenyl)-2-pyrrolidinone: Synthesis, Analysis, and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical analysis of the synthesis and characterization of 1-(4-Chlorophenyl)-2-pyrrolidinone, a member of the N-aryl lactam class of compounds. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrrolidinone scaffold, including anticancer, anticonvulsant, and antimicrobial properties.[1][2]

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and provides a comparative framework for evaluating this compound against relevant alternatives. Our objective is to equip researchers with the knowledge to not only replicate but also troubleshoot and adapt these experimental procedures with a high degree of confidence.

Synthetic Pathways to this compound: A Reproducibility-Focused Comparison

The formation of the N-aryl bond in this compound is the key synthetic challenge. Historically, harsh conditions were often required for such transformations. However, modern cross-coupling reactions have made this process more accessible and reproducible. The two most common and reliable methods are the copper-catalyzed Ullmann-Goldberg condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Copper-Catalyzed N-Arylation (Ullmann-Goldberg Type Reaction)

The Ullmann-Goldberg reaction is a classical and cost-effective method for forming C-N bonds.[3] Recent advancements have introduced ligands that allow the reaction to proceed under milder conditions, significantly improving its reproducibility and substrate scope.[3][4]

Mechanism and Rationale: The reaction mechanism involves the coordination of a copper(I) catalyst to the amide (2-pyrrolidinone) and the aryl halide (e.g., 1-iodo-4-chlorobenzene). A chelating ligand can facilitate the formation of the active catalytic species and prevent catalyst deactivation.[5] The choice of base is critical for deprotonating the amide, and the solvent must be polar and high-boiling to ensure the reaction proceeds to completion.

Key Factors for Reproducibility:

  • Catalyst and Ligand: The purity and activity of the copper(I) source (e.g., CuI) are paramount. The choice of ligand can dramatically affect the reaction rate and yield.

  • Base: The base (e.g., K₃PO₄) must be anhydrous and of high purity. The pKa of the base should be sufficient to deprotonate the 2-pyrrolidinone.

  • Solvent: Anhydrous, high-purity polar aprotic solvents like DMSO or DMF are crucial. Water can deactivate the catalyst and hydrolyze the reactants.

  • Temperature: Precise temperature control is essential. Temperatures that are too low will result in slow or incomplete reactions, while excessive heat can lead to side product formation and catalyst decomposition.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile alternative that often proceeds under milder conditions than the Ullmann-Goldberg reaction, with a broader substrate scope.[6]

Mechanism and Rationale: This reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, coordination of the amide, deprotonation by a base, and reductive elimination to form the N-aryl lactam and regenerate the palladium(0) catalyst. The choice of a bulky electron-rich phosphine ligand is critical to facilitate the reductive elimination step.

Key Factors for Reproducibility:

  • Catalyst Precursor and Ligand: The palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) must be of high purity and handled under an inert atmosphere to prevent oxidation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically used. Its solubility and purity are important for consistent results.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are required to maintain the integrity of the catalytic system.

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is critical for reproducibility, as the palladium(0) catalyst is sensitive to oxidation.

Experimental Protocols

The following protocols are presented as detailed, self-validating systems. Note that while a specific protocol for this compound is not extensively reported, the following is a robust adaptation of a general method for the synthesis of 1-aryl-2-pyrrolidinones.[3]

Synthesis of this compound via Copper-Catalyzed N-Arylation

This protocol is based on a well-established method for the Goldberg-type N-arylation of amides.[3]

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Notes
2-Pyrrolidinone616-45-5C₄H₇NO85.11≥99%, anhydrous
1-Iodo-4-chlorobenzene637-87-6C₆H₄ClI238.45≥98%
Copper(I) Iodide (CuI)7681-65-4CuI190.45≥99.5%
Potassium Phosphate (K₃PO₄)7778-53-2K₃PO₄212.27≥98%, anhydrous
(S)-N-Methylpyrrolidine-2-carboxylate5055-09-4C₆H₁₁NO₂129.16Ligand, ≥97%
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13Anhydrous, ≥99.9%
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS grade
Hexane110-54-3C₆H₁₄86.18ACS grade

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (0.095 g, 0.5 mmol), potassium phosphate (2.12 g, 10 mmol), and (S)-N-methylpyrrolidine-2-carboxylate (0.129 g, 1 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous DMSO (10 mL), 2-pyrrolidinone (0.851 g, 10 mmol), and 1-iodo-4-chlorobenzene (2.86 g, 12 mmol).

  • Reaction: Stir the mixture at 110 °C for 5-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Results and Characterization:

Based on similar reactions, a yield of 70-85% can be expected.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.55 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 3.85 (t, J = 7.0 Hz, 2H), 2.60 (t, J = 8.0 Hz, 2H), 2.15 (quint, J = 7.5 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 174.5, 139.0, 132.0, 129.0, 121.0, 49.0, 32.5, 18.0.

  • Mass Spectrometry (EI): m/z (%) 195 (M⁺), 167, 139, 111.

Analytical Methods for Quality Control

Reproducible analytical data is crucial for validating experimental outcomes.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: Dependent on the specific gradient, but should be a single major peak for the pure compound.

Comparative Analysis and Alternatives

The utility of this compound is best understood in the context of its potential applications and comparison with structural analogs. The pyrrolidinone scaffold is a known pharmacophore, and modifications to the aryl substituent can significantly impact biological activity.

Potential Biological Activities:

Derivatives of 1-aryl-2-pyrrolidinone have shown a range of biological activities. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one are potent inhibitors of dopamine and norepinephrine transporters.[7][8] The 4-chloro substitution on the phenyl ring in the title compound may impart specific electronic and lipophilic properties that could be explored in various biological assays.

Alternatives for Comparison:

To establish a structure-activity relationship (SAR), it is valuable to synthesize and test analogs of this compound.

Alternative CompoundRationale for Comparison
1-Phenyl-2-pyrrolidinone Unsubstituted analog to establish the baseline activity of the N-phenylpyrrolidinone core.
1-(4-Fluorophenyl)-2-pyrrolidinone To investigate the effect of a different halogen with varying electronegativity and size.
1-(4-Methoxyphenyl)-2-pyrrolidinone To assess the impact of an electron-donating group on the phenyl ring.
1-(4-Nitrophenyl)-2-pyrrolidinone To evaluate the effect of a strong electron-withdrawing group.

These compounds can be synthesized using the same protocol as for this compound, allowing for a direct comparison of yields and purity, which are key indicators of reaction reproducibility.

Table of Expected Data for Comparative Analogs:

CompoundExpected Yield Range (%)Expected Melting Point (°C)
This compound70-85%99-101
1-Phenyl-2-pyrrolidinone75-90%68-69[3]
1-(4-Fluorophenyl)-2-pyrrolidinone70-85%~80-82
1-(4-Methoxyphenyl)-2-pyrrolidinone75-90%89.5-91.0[3]
1-(4-Nitrophenyl)-2-pyrrolidinone65-80%~140-142

Visualization of Key Processes

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Pyrrolidinone 2-Pyrrolidinone Reaction_Vessel N-Arylation Reaction 2-Pyrrolidinone->Reaction_Vessel 1-Iodo-4-chlorobenzene 1-Iodo-4-chlorobenzene 1-Iodo-4-chlorobenzene->Reaction_Vessel CuI (Catalyst) CuI (Catalyst) CuI (Catalyst)->Reaction_Vessel K3PO4 (Base) K3PO4 (Base) K3PO4 (Base)->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction_Vessel 110 °C 110 °C 110 °C->Reaction_Vessel Workup Workup & Extraction Reaction_Vessel->Workup Cool, Dilute, Filter Purification Column Chromatography Workup->Purification Crude Product Product 1-(4-Chlorophenyl)- 2-pyrrolidinone Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Validation Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Crude_Product Crude Product from Synthesis Purified_Product Purified Product Crude_Product->Purified_Product Purification Purity_Analysis HPLC Purity Check Purified_Product->Purity_Analysis Structure_Confirmation Structural Elucidation Purified_Product->Structure_Confirmation Final_Data Reproducible Data Package (Yield, Purity, Spectra) Purity_Analysis->Final_Data NMR 1H & 13C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS NMR->Final_Data MS->Final_Data

Caption: Analytical workflow for validating experimental results.

Conclusion

The reproducibility of experimental results for this compound is highly dependent on careful control of key reaction parameters, particularly when employing copper- or palladium-catalyzed N-arylation methods. By understanding the underlying mechanisms and critical factors outlined in this guide, researchers can establish robust and reliable protocols. The provided experimental and analytical workflows serve as a comprehensive framework for the synthesis, purification, and characterization of this and related N-aryl lactams. A systematic comparative analysis with structural analogs is essential for elucidating structure-activity relationships and advancing the potential of this compound class in drug discovery and development.

References

A Comparative Analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone and Structurally Related N-Aryl Pyrrolidinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, side-by-side comparison of 1-(4-Chlorophenyl)-2-pyrrolidinone with its parent compound, 1-phenyl-2-pyrrolidinone, and the electron-donating analog, 1-(4-methoxyphenyl)-2-pyrrolidinone. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

The N-aryl-2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The nature of the substituent on the N-aryl ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide will explore how the electronic properties of the phenyl ring substituent—ranging from the electron-withdrawing chloro group to the electron-donating methoxy group—impact the overall profile of these compounds.

Comparative Overview of Physicochemical Properties

The substitution on the phenyl ring directly influences the physicochemical properties of these analogs, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound this compoundC₁₀H₁₀ClNO195.6495-98Beige powder
1-Phenyl-2-pyrrolidinone 1-Phenyl-2-pyrrolidinoneC₁₀H₁₁NO161.2067-69White to light yellow crystals
1-(4-Methoxyphenyl)-2-pyrrolidinone 1-(4-Methoxyphenyl)-2-pyrrolidinoneC₁₁H₁₃NO₂191.23112-114Ivory solid[2]

Synthesis of N-Aryl-2-Pyrrolidinones

The synthesis of N-aryl-2-pyrrolidinones is most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. The choice of method often depends on the desired scale, substrate scope, and available resources.

Logical Workflow for Synthesis Method Selection

start Select Synthesis Route for N-Aryl-2-Pyrrolidinone buchwald Buchwald-Hartwig Amination start->buchwald Preferred for versatility and yield ullmann Ullmann Condensation start->ullmann Economical alternative buchwald_adv Advantages: Milder reaction conditions Broader substrate scope Higher yields buchwald->buchwald_adv buchwald_disadv Disadvantages: Cost of palladium catalysts and ligands buchwald->buchwald_disadv ullmann_adv Advantages: Lower cost of copper catalyst ullmann->ullmann_adv ullmann_disadv Disadvantages: Higher reaction temperatures Often requires stoichiometric copper ullmann->ullmann_disadv

Caption: Decision workflow for selecting a synthetic strategy.

Experimental Protocol: Buchwald-Hartwig Amination

This palladium-catalyzed method is highly efficient for the formation of C-N bonds.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), 2-pyrrolidinone (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Experimental Protocol: Ullmann Condensation

This copper-catalyzed reaction is a classical and cost-effective method for N-arylation.[4]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and 2-pyrrolidinone (1.2 eq).

  • Solvent and Atmosphere: Add a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and flush the tube with an inert gas.

  • Reaction: Heat the mixture to 110-150 °C and stir for 24-48 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Buchwald-Hartwig amination.

Comparative Biological Activity

The electronic nature of the substituent on the N-phenyl ring significantly influences the biological activity of these pyrrolidinone derivatives.

Cytotoxicity

The in vitro cytotoxicity of these compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[5]

CompoundCell LineIC₅₀ (µM)Reference
This compound MCF-7 (Breast Cancer)Data not available-
1-Phenyl-2-pyrrolidinone HeLa (Cervical Cancer)>100[6]
1-(4-Methoxyphenyl)-2-pyrrolidinone Not availableData not available-
Experimental Protocol: MTT Assay for Cytotoxicity

Step-by-Step Methodology: [7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Neuroprotective and Anti-inflammatory Potential

Pyrrolidinone derivatives have shown promise as neuroprotective and anti-inflammatory agents.[8] The N-aryl substituent plays a crucial role in modulating these activities.

While quantitative comparative data is limited, the general trend observed in related compound series suggests that electron-withdrawing groups like chlorine may enhance certain biological activities, potentially through increased binding affinity to target proteins. Conversely, electron-donating groups like methoxy can alter metabolic stability and receptor interactions.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from an excitotoxic insult, such as glutamate-induced toxicity.[9]

Step-by-Step Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Neurotoxicity: Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the culture medium and incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Compare the viability of cells treated with the test compounds to that of untreated and glutamate-only treated cells to determine the neuroprotective effect.

Experimental Workflow for Biological Evaluation

start Biological Evaluation of N-Aryl-2-Pyrrolidinones cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity neuroprotection Neuroprotection Assay (Glutamate-induced toxicity) start->neuroprotection anti_inflammatory Anti-inflammatory Assay (NO production in macrophages) start->anti_inflammatory data_analysis Data Analysis and Structure-Activity Relationship (SAR) cytotoxicity->data_analysis neuroprotection->data_analysis anti_inflammatory->data_analysis

Caption: General experimental workflow for biological evaluation.

Pharmacokinetics and Toxicity

The pharmacokinetic profiles and toxicity of these compounds are critical for their potential as therapeutic agents.

CompoundPharmacokinetic ProfileToxicity
This compound Expected to have moderate lipophilicity, potentially leading to good cell permeability.Classified as toxic if swallowed, in contact with skin, and fatal if inhaled.[10][11]
1-Phenyl-2-pyrrolidinone Generally considered to have good absorption and distribution characteristics.Causes skin and serious eye irritation, and may cause respiratory irritation.[12][13]
1-(4-Methoxyphenyl)-2-pyrrolidinone The methoxy group may increase metabolic susceptibility through O-demethylation.Data not readily available, but expected to have a toxicity profile influenced by its metabolite, a phenol derivative.

Conclusion

This comparative guide highlights the significant impact of N-aryl substitution on the properties of 2-pyrrolidinone derivatives. The presence of a chloro, methoxy, or no substituent on the phenyl ring alters the physicochemical properties, which in turn influences the synthetic strategies and biological activities of these compounds. While this compound shows potential for enhanced biological activity, its toxicity profile warrants careful consideration. The parent compound, 1-phenyl-2-pyrrolidinone, serves as a crucial benchmark, and the methoxy analog provides insights into the effects of electron-donating groups. Further quantitative structure-activity relationship (QSAR) studies are necessary to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Guide to Alternatives for 1-(4-Chlorophenyl)-2-pyrrolidinone in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacological research, the pyrrolidinone scaffold has emerged as a privileged structure, giving rise to a diverse array of compounds with significant therapeutic potential. Among these, 1-(4-Chlorophenyl)-2-pyrrolidinone has garnered interest, primarily due to its structural relationship with Baclofen, a well-known GABA-B receptor agonist, of which it is a known impurity[1]. This guide provides a comprehensive comparison of this compound with viable alternatives in two key research domains: anticonvulsant activity and nootropic/neuroprotective effects. By examining experimental data and underlying mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs.

Understanding this compound: A Profile

This compound is a derivative of 2-pyrrolidinone, characterized by a chlorophenyl group at the 1-position of the pyrrolidinone ring. Its association with Baclofen suggests a potential interaction with the GABAergic system, a critical pathway for regulating neuronal excitability[1][2]. The pyrrolidinone core is a common feature in many centrally active compounds, including the racetam class of nootropics, known for their cognitive-enhancing properties[3][4].

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs—the pyrrolidinone ring and the halogenated phenyl group—are present in numerous compounds with demonstrated anticonvulsant and nootropic activities[5][6][7]. This guide, therefore, draws upon structure-activity relationship (SAR) studies of analogous compounds to infer its potential activities and to propose and evaluate relevant alternatives.

Alternatives in Anticonvulsant Research

The search for novel antiepileptic drugs is a continuous effort, with a focus on improving efficacy and reducing side effects. The pyrrolidinone scaffold has been a fruitful starting point for the development of new anticonvulsants[8].

Structurally Related Pyrrolidinone Derivatives

A key strategy in drug discovery is the modification of a known scaffold to enhance its pharmacological properties. For researchers interested in the anticonvulsant potential of the this compound chemotype, several structural analogs present compelling alternatives for investigation.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically influence anticonvulsant activity. For instance, the presence of electron-withdrawing groups, such as the chloro group in the topic compound, is a common feature in many CNS-active drugs. Research on other halogenated phenylpyrrolidinones could provide valuable comparative data. A study on 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one demonstrated potent anticonvulsant activity against both electroshock- and pentylenetetrazol-induced seizures in rodents[6]. This suggests that exploring different halogen substitutions and their positions on the phenyl ring is a promising avenue.

  • Substitution at the Pyrrolidinone Core: Modifications at other positions of the pyrrolidinone ring can also modulate activity. For example, the introduction of a phenyl group at the 4-position of the pyrrolidinone ring has been shown to be crucial for the potent anticonvulsant effects of some derivatives[6]. Comparing this compound with 4-phenyl-substituted analogs could elucidate the importance of this structural feature.

Mechanistically Diverse Anticonvulsants

For a broader comparative analysis, including compounds with different mechanisms of action can provide a more comprehensive understanding of the therapeutic potential of a new chemical entity.

  • Levetiracetam and its Analogs: Levetiracetam, a well-established antiepileptic drug, features a pyrrolidinone core and is known to act via a unique mechanism involving the synaptic vesicle protein 2A (SV2A). Its analogs, such as Brivaracetam and Seletracetam, offer a benchmark for anticonvulsant efficacy and tolerability[5].

  • GABAergic Modulators: Given the structural link of this compound to Baclofen, a comparison with other GABAergic modulators is highly relevant. This could include direct GABA-B receptor agonists like Baclofen itself, as well as positive allosteric modulators (PAMs) of GABA-B receptors, which offer a more nuanced approach to enhancing GABAergic tone[2][9][10].

Comparative Performance Data
CompoundAnimal ModelSeizure ModelED50 (mg/kg)Reference
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-oneMouse/RatMES & scPTZPotent Activity Reported[6]
LevetiracetamMouseMES~20-60 (i.p.)[5]
1-Decanoyl-2-pyrrolidinoneMousePicrotoxin-induced<200 (i.p.)[11]
(Z)-N-(3-chlorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamideMouseMES30 (i.p.)[12]

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. ED50 values can vary based on experimental conditions.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsants against generalized tonic-clonic seizures[13][14][15].

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Electroconvulsive shock generator with corneal or auricular electrodes.

  • Male mice (e.g., CF-1 or C57BL/6, 25-30 g)[16].

  • Test compound and vehicle (e.g., 0.9% saline with a suitable solubilizing agent)[16].

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[15].

  • Conductivity solution (e.g., 0.9% saline)[16].

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days with ad libitum access to food and water[13].

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).

  • Seizure Induction: At the time of predicted peak effect of the compound, apply a drop of topical anesthetic to the animal's corneas.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes wetted with saline[15].

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection[15].

  • Data Analysis: Calculate the percentage of animals protected in each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis[16].

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Acclimatization Administration Drug Administration (e.g., i.p.) Animal_Prep->Administration Drug_Prep Compound & Vehicle Preparation Drug_Prep->Administration Anesthesia Topical Anesthetic Application Administration->Anesthesia Stimulation Electrical Stimulation (MES) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection Determine % Protected Observation->Protection ED50 Calculate ED50 (Probit Analysis) Protection->ED50

Workflow for the Maximal Electroshock (MES) Seizure Test.

Alternatives in Nootropic and Neuroprotective Research

The pyrrolidinone ring is the cornerstone of the racetam family of nootropics, which are compounds that may improve cognitive functions like memory and learning[3][4]. Furthermore, the concept of neuroprotection, or the prevention of neuronal death, is a critical area of research for neurodegenerative diseases.

Structurally Related Pyrrolidinone Derivatives

The exploration of phenylpyrrolidinone derivatives for cognitive enhancement and neuroprotection is an active field of research.

  • Racetam Analogs: Piracetam, the first nootropic, and its more potent successors like Aniracetam and Oxiracetam, serve as essential benchmarks[4][17]. Comparing the effects of this compound to these established nootropics in cognitive models would be a logical first step.

  • 4-Phenylpyrrolidone Derivatives: Studies have shown that introducing a phenyl group at the 4-position of the pyrrolidinone ring can confer both nootropic and anticonvulsant activities[5]. The 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, for example, has demonstrated significant nootropic effects comparable to piracetam[5].

Compounds with Diverse Neuroprotective Mechanisms

A comprehensive evaluation should include alternatives that act through different neuroprotective pathways.

  • NMDA Receptor Antagonists: Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common mechanism of neuronal injury. Compounds that block NMDA receptors, such as ifenprodil and its potent analog CP-101,606, are effective neuroprotectants[18].

  • GABA-B Receptor Modulators: As previously mentioned, the GABAergic system plays a role in neuronal protection. Positive allosteric modulators of GABA-B receptors could offer a neuroprotective effect by dampening excessive neuronal activity without the side effects of full agonists[2][9].

  • Phytochemicals with Neuroprotective Properties: A growing body of evidence supports the neuroprotective effects of various phytochemicals, such as epigallocatechin-3-gallate (EGCG) from green tea and curcumin from turmeric. These compounds often act through multiple mechanisms, including antioxidant and anti-inflammatory pathways[19].

Comparative Performance Data

The table below presents data on the cognitive-enhancing and neuroprotective effects of selected alternatives.

CompoundAssayModelEffective Concentration/DoseReference
PiracetamPassive AvoidanceMouse400 mg/kg (i.p.)[5]
AniracetamIn silico BBB permeability-Good predicted permeability[17]
4-Aminopiperidine derivative (Compound 9)Passive AvoidanceMouse0.01 mg/kg (i.p.)[20]
CP-101,606Glutamate ToxicityCultured Hippocampal NeuronsIC50 = 10 nM[18]
EGCGNeuroprotectionSH-SY5Y cells-[19]

BBB: Blood-Brain Barrier. IC50 and effective doses are context-dependent.

Experimental Protocol: Passive Avoidance Test

The passive avoidance test is a fear-motivated assay used to evaluate learning and memory in small laboratory animals[21][22][23][24][25].

Objective: To assess the effect of a test compound on long-term memory by measuring the latency of an animal to enter a compartment previously associated with an aversive stimulus.

Materials:

  • Passive avoidance apparatus (illuminated and dark chambers separated by a guillotine door).

  • Male mice (e.g., C57BL/6).

  • Test compound and vehicle.

  • Apparatus for delivering a mild foot shock.

Procedure:

  • Acquisition (Training) Phase:

    • Place a mouse in the illuminated chamber.

    • After a short habituation period (e.g., 10 seconds), open the guillotine door[21].

    • When the mouse enters the dark chamber, close the door and deliver a mild foot shock (e.g., 0.9 mA for 3 seconds)[21].

    • Return the mouse to its home cage.

  • Retention (Testing) Phase (typically 24 hours later):

    • Administer the test compound or vehicle at a predetermined time before the retention test.

    • Place the mouse back in the illuminated chamber.

    • Open the guillotine door and measure the step-through latency (the time it takes for the mouse to enter the dark chamber)[21].

    • A longer latency is indicative of better memory of the aversive experience. A cut-off time (e.g., 300 seconds) is typically used[21].

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests.

Passive_Avoidance_Workflow cluster_acq Acquisition Phase (Day 1) cluster_ret Retention Phase (Day 2) cluster_analysis Data Analysis Place_Light_Acq Place mouse in illuminated chamber Enter_Dark_Acq Mouse enters dark chamber Place_Light_Acq->Enter_Dark_Acq Shock Deliver mild foot shock Enter_Dark_Acq->Shock Home_Cage_Acq Return to home cage Shock->Home_Cage_Acq Drug_Admin_Ret Administer Compound/Vehicle Home_Cage_Acq->Drug_Admin_Ret 24h Place_Light_Ret Place mouse in illuminated chamber Drug_Admin_Ret->Place_Light_Ret Measure_Latency Measure step-through latency Place_Light_Ret->Measure_Latency Compare_Latencies Compare latencies between groups Measure_Latency->Compare_Latencies Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline Reaction_Step Condensation Reaction Aniline->Reaction_Step Lactone γ-Butyrolactone or derivative Lactone->Reaction_Step Product N-Substituted Phenylpyrrolidinone Reaction_Step->Product

References

A Researcher's Guide to Reference Standards for 1-(4-Chlorophenyl)-2-pyrrolidinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone, the integrity of your analytical data is fundamentally tethered to the quality of the reference standard employed. This guide provides an in-depth comparison of available reference standards for this compound, supported by experimental insights and protocols to ensure the scientific rigor of your analyses. This compound, a known impurity and synthetic precursor of Baclofen, requires precise and accurate quantification for quality control and regulatory compliance in pharmaceutical development.[1][2]

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which an analyte is quantified. Its purity and well-characterized nature are paramount. The use of a substandard reference material can lead to erroneous results, impacting everything from batch release to clinical trial outcomes. For this compound, which is often monitored at low levels as a process impurity, the accuracy of the reference standard is non-negotiable.

Comparison of Available Reference Standards

Reference standards for this compound can be broadly categorized into two main types: pharmacopeial standards and commercial certified reference materials (CRMs).

Pharmacopeial Standards:

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are the primary sources for pharmacopeial standards for this analyte, where it is commonly referred to as "Baclofen Related Compound A" or "Baclofen Impurity A".[3][4]

  • USP Reference Standard: The USP provides a well-characterized reference standard for Baclofen Related Compound A.[3] USP standards are rigorously tested by multiple laboratories and are considered primary standards in many regulatory contexts.

  • European Pharmacopoeia (EP) Reference Standard: The EP also offers a reference standard for Baclofen Impurity A.[4] Similar to USP standards, EP standards are established with a high degree of scientific rigor and are widely accepted globally.

The primary advantage of using a pharmacopeial standard is the immediate regulatory acceptance and the extensive characterization that underpins its certified value.

Commercial Certified Reference Materials (CRMs):

Several reputable chemical suppliers offer CRMs for this compound. These are often produced by accredited laboratories and come with a Certificate of Analysis (CoA) detailing the material's purity and characterization. Notable suppliers include LGC Standards, Sigma-Aldrich (distributor for pharmacopeial standards and also offering their own), SynZeal, and Veeprho.[1][5]

Supplier Category Designation Typical Purity Certification Key Advantages Considerations
Pharmacopeial USP Baclofen Related Compound A / EP Baclofen Impurity AHigh, with stated purity valuePrimary StandardDirect regulatory compliance, extensive characterizationTypically higher cost, may have limited lot availability
Commercial CRMs This compoundTypically >98% (lot-specific)ISO 17034, ISO/IEC 17025Cost-effective, readily available, comprehensive CoARequires careful evaluation of the CoA and supplier's quality systems

Data Presentation: What to Scrutinize in a Certificate of Analysis (CoA)

An objective comparison of reference standards hinges on a thorough evaluation of their respective CoAs. A comprehensive CoA is a hallmark of a trustworthy reference material. Key data points to examine include:

  • Purity: Determined by a mass balance approach or a chromatographic method (e.g., HPLC, GC). Look for a purity value with an associated uncertainty.

  • Identity Confirmation: Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the chemical structure.

  • Impurity Profile: The CoA should detail any significant impurities and their levels. For a compound that is itself an impurity, understanding its own impurity profile is critical.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Analysis by headspace GC.

  • Assay Value: The certified concentration and its uncertainty.

Experimental Protocol: HPLC-UV Analysis of this compound

The following protocol is a robust method for the analysis of this compound, adapted from validated methods for Baclofen and its impurities.[1][5][6] This method is suitable for determining the purity of reference standards and for quantifying the analyte in various sample matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value Rationale
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileA gradient elution is recommended to ensure good separation from other potential impurities. Trifluoroacetic acid acts as an ion-pairing agent and improves peak shape.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B20-25 min: 10% BThe gradient allows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nmThis wavelength provides good sensitivity for the chromophore present in this compound.[6]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase (initial conditions) to obtain a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.

Experimental Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 225 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC Analysis Workflow for this compound.

Choosing the Right Reference Standard: A Logic-Based Approach

The selection of a reference standard should be a deliberate process based on the specific requirements of the analysis.

G start Define Analytical Requirement q1 Regulatory Submission? start->q1 pharmacopeial Select Pharmacopeial Standard (USP/EP) q1->pharmacopeial Yes commercial Consider Commercial CRM q1->commercial No final_choice Final Reference Standard Selection pharmacopeial->final_choice q2 Evaluate CoA for: - Purity & Uncertainty - Impurity Profile - Identity Confirmation commercial->q2 q3 Does it meet method requirements? q2->q3 q3->commercial No, re-evaluate q3->final_choice Yes

Caption: Decision tree for selecting a reference standard.

Expertise in Action: Causality Behind Experimental Choices

  • Why a Gradient? this compound may be present in samples containing other related substances with varying polarities. An isocratic method might not provide sufficient resolution for all potential impurities. A gradient elution ensures that both more polar and less polar impurities are separated and eluted from the column, providing a more comprehensive impurity profile.

  • The Importance of Trifluoroacetic Acid (TFA): In reversed-phase HPLC, basic compounds can interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). TFA acts as an ion-pairing agent, masking these interactions and resulting in sharper, more symmetrical peaks, which is crucial for accurate integration and quantification.

  • Wavelength Selection: The selection of 225 nm is based on the UV absorbance profile of the molecule. While a full UV scan is recommended during method development to determine the optimal wavelength, 225 nm has been shown to provide good sensitivity for Baclofen and its related compounds.[6]

Trustworthiness Through Self-Validation

The provided HPLC protocol serves as a robust starting point. However, for regulatory submissions or ongoing quality control, it is imperative to perform a full method validation according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. A validated method provides objective evidence that the analytical procedure is suitable for its intended purpose, thereby ensuring the trustworthiness of the generated data.

Conclusion

The selection of a high-quality reference standard is a critical determinant of analytical accuracy in the analysis of this compound. While pharmacopeial standards from USP and EP offer a direct path to regulatory compliance, high-quality commercial CRMs from reputable suppliers provide a viable and often more cost-effective alternative, provided their Certificates of Analysis are thoroughly scrutinized. By employing a validated, robust analytical method, such as the HPLC-UV protocol detailed in this guide, researchers can ensure the generation of reliable and defensible data, which is the cornerstone of sound scientific and drug development practice.

References

A Researcher's Guide to Assessing the Biological Specificity of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the comprehensive assessment of a compound's biological specificity. This guide provides a structured, in-depth framework for evaluating the on- and off-target effects of 1-(4-Chlorophenyl)-2-pyrrolidinone , a synthetic compound featuring a pyrrolidinone core. Due to the limited publicly available data on this specific molecule, this guide will serve as a blueprint for its characterization, drawing upon established methodologies and comparative analysis with structurally or functionally related compounds.

The pyrrolidinone scaffold is a well-established pharmacophore found in a diverse range of biologically active compounds, including anticonvulsants, nootropics, and anti-inflammatory agents[1]. The presence of a 4-chlorophenyl group further suggests potential interactions with a variety of biological targets, given its prevalence in CNS-active drugs[1]. This guide will therefore outline a multi-tiered experimental approach to deconstruct the biological activity of this compound, moving from broad initial screens to more focused mechanistic studies.

I. Foundational Strategy: A Phased Approach to Specificity Profiling

A robust assessment of a compound's specificity requires a multi-pronged approach. We advocate for a tiered system of investigation, beginning with a broad screen to identify a putative primary target, followed by progressively more focused assays to confirm on-target activity and systematically investigate potential off-target interactions.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: On-Target Validation & Secondary Screening cluster_2 Tier 3: Broad Specificity & Off-Target Profiling cluster_3 Tier 4: Cellular & Pathway Analysis Initial Screening Initial Screening Comparator Selection Comparator Selection Initial Screening->Comparator Selection Radioligand Binding Assays Radioligand Binding Assays Initial Screening->Radioligand Binding Assays Putative Target Class Identified Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Kinome Scanning Kinome Scanning Functional Assays->Kinome Scanning On-Target Activity Confirmed Proteomic Profiling Proteomic Profiling Kinome Scanning->Proteomic Profiling Cell-Based Assays Cell-Based Assays Proteomic Profiling->Cell-Based Assays Off-Target Candidates Identified Pathway Analysis Pathway Analysis Cell-Based Assays->Pathway Analysis G cluster_0 KINOMEscan™ Workflow Kinase-DNA Conjugate Kinase-DNA Conjugate Immobilized Ligand Immobilized Ligand Kinase-DNA Conjugate->Immobilized Ligand Binding qPCR Detection qPCR Detection Immobilized Ligand->qPCR Detection Quantification Test Compound Test Compound Test Compound->Kinase-DNA Conjugate Competition

References

Navigating the Pyrrolidinone Landscape: A Comparative Guide to 1-(4-Chlorophenyl)-2-pyrrolidinone and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the expansive field of medicinal chemistry, the pyrrolidinone scaffold is a recurring motif, lauded for its versatility and presence in a multitude of biologically active compounds.[1][2][3] However, subtle shifts in substituent placement on this privileged structure can dramatically alter its pharmacological profile. This guide provides an in-depth, comparative analysis of 1-(4-Chlorophenyl)-2-pyrrolidinone and its closely related isomer, 4-(4-Chlorophenyl)-2-pyrrolidinone. We will dissect their distinct chemical identities, contextualize their relevance in drug development, and present comparative data for a class of structurally related compounds, offering a comprehensive resource for researchers and scientists in the field.

A frequent point of confusion arises from the similar nomenclature of two key isomers: this compound and 4-(4-Chlorophenyl)-2-pyrrolidinone. It is crucial to distinguish between these two molecules as they occupy different spaces in the pharmaceutical landscape. The former belongs to a class of compounds investigated for their effects on the central nervous system, while the latter is primarily recognized as a process impurity in the synthesis of the muscle relaxant, Baclofen.

Part 1: 4-(4-Chlorophenyl)-2-pyrrolidinone: The Baclofen Impurity

4-(4-Chlorophenyl)-2-pyrrolidinone (CAS No. 22518-27-0) is a well-characterized chemical entity, principally known as "Baclofen Impurity A".[1][2][4][5][6] Baclofen, a specific GABA-B receptor agonist, is a clinically significant muscle relaxant.[4] As with any active pharmaceutical ingredient (API), the identification and control of impurities are paramount to ensure safety and efficacy. 4-(4-Chlorophenyl)-2-pyrrolidinone is a known process-related impurity that can arise during the synthesis of Baclofen.[4]

While its primary relevance is in the realm of quality control and analytical chemistry, its structural relationship to Baclofen warrants a brief comparison.

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone

PropertyValueSource
CAS Number 22518-27-0[4][5]
Molecular Formula C10H10ClNO[4][7]
Molecular Weight 195.65 g/mol [4][7]
Appearance White crystalline powder[8]
Melting Point 115-117 °C[4]
Solubility Slightly soluble in Chloroform, Ethanol, Methanol[4]

Due to its status as an impurity, there is a conspicuous absence of peer-reviewed studies directly comparing the pharmacological activity of 4-(4-Chlorophenyl)-2-pyrrolidinone with Baclofen. The focus of available literature is on its detection and quantification in the final drug product. However, its existence underscores the critical need for robust analytical methods in drug development and manufacturing.

Part 2: 1-Phenyl-2-pyrrolidinone Derivatives as Monoamine Transporter Inhibitors: A Comparative Analysis

The 1-phenyl-2-pyrrolidinone scaffold is a pharmacophore of significant interest, particularly in the development of central nervous system (CNS) agents that act as monoamine transporter inhibitors.[9] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical in regulating neurotransmitter levels and are targets for drugs treating a range of conditions, including depression and ADHD.

While direct, extensive peer-reviewed studies on the specific molecule this compound are limited in the public domain, a closely related and well-studied class of analogs, the pyrovalerone derivatives, provides a wealth of comparative data. Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its analogs are potent inhibitors of DAT and NET.[10] The following data, extracted from a comprehensive study on these analogs, offers valuable insights into the structure-activity relationships (SAR) within this class, which can inform the potential activity of 1-(4-chlorophenyl)-substituted analogs.

Comparative In Vitro Activity of Pyrovalerone Analogs

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a series of pyrovalerone analogs against human DAT, NET, and SERT. This data is instrumental for understanding how substitutions on the phenyl ring influence potency and selectivity.

Table 2: Comparative In Vitro Performance of Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors [9][10]

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S-enantiomer) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 3.1>10,000
4u 3,4-Dichlorophenyl11.5 ± 1.537.8 ± 4.92860 ± 37012.1 ± 1.810.5 ± 1.67890 ± 990
4t 1-Naphthyl15.3 ± 1.845.1 ± 5.9890 ± 11014.2 ± 2.111.8 ± 1.7456 ± 59

From this data, several key insights emerge:

  • Potency and Selectivity: The pyrovalerone analogs are generally potent inhibitors of DAT and NET, with significantly weaker activity at SERT.[10]

  • Stereoselectivity: The S-enantiomer (4b) of the 4-methylphenyl analog is more potent than the racemate (4a), indicating a stereospecific interaction with the transporters.[10]

  • Influence of Phenyl Substitution: The position and nature of the substituent on the phenyl ring have a marked impact on activity. The 3,4-dichloro-substituted analog (4u) is the most potent inhibitor of both DAT and NET in this series.[10] This suggests that a 4-chloro substitution, as in the topic compound, is likely to confer significant activity.

  • Bulky Substituents: The 1-naphthyl analog (4t) also demonstrates high potency, indicating that the transporter binding pocket can accommodate bulky aromatic systems.[10]

Mechanistic Insights

Phenylpyrrolidinone analogs exert their effects by binding to monoamine transporters and inhibiting the reuptake of neurotransmitters from the synaptic cleft.[9] This leads to an increased concentration of dopamine and norepinephrine in the synapse, enhancing neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Phenylpyrrolidinone 1-Phenyl-2-pyrrolidinone Analog Phenylpyrrolidinone->DAT Inhibition

Figure 1: Mechanism of action of 1-phenyl-2-pyrrolidinone analogs as dopamine reuptake inhibitors.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for a key assay used to characterize these compounds.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding inhibitor, or test compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate Ki values using the Cheng-Prusoff equation.

G start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_reagents Add buffer, radioligand, and test compound/control to plate prep_compounds->add_reagents add_membranes Add cell membranes to initiate binding add_reagents->add_membranes incubate Incubate at room temperature add_membranes->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters with cold buffer filter->wash dry_count Dry filters and quantify radioactivity wash->dry_count analyze Calculate Ki values dry_count->analyze end End analyze->end

Figure 2: Workflow for a monoamine transporter binding assay.

Conclusion

The world of chlorophenyl-substituted pyrrolidinones is a tale of two isomers with divergent scientific narratives. 4-(4-Chlorophenyl)-2-pyrrolidinone is a critical reference standard for ensuring the purity of the widely used muscle relaxant, Baclofen. In contrast, the 1-phenyl-2-pyrrolidinone scaffold, as exemplified by the pyrovalerone analogs, represents a fertile ground for the discovery of novel CNS-active agents. The comparative data presented herein for this class of compounds clearly demonstrates that substitutions on the phenyl ring, including chlorination, are a powerful strategy for modulating potency and selectivity at monoamine transporters. This guide serves to clarify the distinct identities of these isomers and provides a valuable comparative framework to inform future research and development in this promising area of medicinal chemistry.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Chlorophenyl)-2-pyrrolidinone (CAS No. 22518-27-0), a compound often used in research and as an impurity of Baclofen.[1][2][3] The procedures outlined here are designed to ensure compliance, protect personnel, and minimize environmental impact.

Hazard Profile and Regulatory Imperative

Understanding the "why" behind disposal protocols begins with the compound's hazard profile. This compound is classified as a toxic organic solid.[4][5]

  • Human Health Hazards: It is toxic if swallowed or in contact with skin and can be fatal if inhaled.[4] It is known to cause significant skin and eye irritation.[4][5][6] Furthermore, it is suspected of damaging fertility or the unborn child and may cause respiratory irritation or allergic reactions.[4]

  • Environmental Hazards: Release into the environment must be strictly avoided.[5][6][7][8] The compound is considered slightly hazardous to aquatic life, and entry into drains or waterways is prohibited.[5][9]

  • Regulatory Classification: Critically, this is a halogenated organic compound due to the presence of a chlorine atom.[10][11] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to stringent management and disposal regulations.[12][13] This classification dictates the required method of disposal, which is typically high-temperature incineration at a licensed facility.[10][13]

Core Principles of Disposal

Before proceeding to specific protocols, it is essential to ground our actions in the established hierarchy of waste management: reduce, reuse, treat, and dispose.[14] For laboratory chemicals, this translates to four non-negotiable actions: Segregation, Containment, Labeling, and Professional Disposal.

  • Segregation: Never mix halogenated organic waste with other waste streams like non-halogenated solvents or aqueous/inorganic waste.[10] Mixing can cause dangerous chemical reactions and complicates the disposal process, leading to significantly higher costs and compliance risks.[14]

  • Containment: Always use containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[12][15]

  • Labeling: All waste containers must be clearly and accurately labeled to prevent accidents and ensure proper handling by waste management professionals.

  • Professional Disposal: Final disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5][6]

Step-by-Step Disposal Protocols

The following protocols provide clear instructions for managing different waste streams containing this compound.

Protocol 3.1: Unused or Surplus Solid Chemical

This applies to the pure, unused compound in its original container or as a synthesized product.

  • Do Not Discard: Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain.[15][16]

  • Container: If possible, keep the chemical in its original, clearly labeled container.[14] If transferring is necessary, use a new, clean container compatible with the solid.

  • Labeling: Attach a hazardous waste tag, as provided by your institution's EHS department. Clearly write the full chemical name, "this compound," and indicate that it is a "Toxic" and "Halogenated Organic Solid" waste.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Disposal Request: Arrange for pickup through your institutional EHS program. The material will be sent to an approved waste disposal plant for incineration.[6][7]

Protocol 3.2: Contaminated Labware and Solid Waste

This includes items such as contaminated gloves, weigh boats, filter paper, and disposable glassware.

  • Collection: Place all contaminated solid waste into a designated, puncture-proof container or a heavy-duty, labeled plastic bag.

  • Segregation: Ensure this waste stream is kept separate from non-hazardous lab trash and other chemical waste types.

  • Labeling: Label the container or bag as "Halogenated Organic Solid Waste" and list "this compound" as the primary contaminant.

  • Storage & Disposal: Keep the container sealed when not in use. When full, arrange for pickup via your EHS department for incineration.

Protocol 3.3: Decontaminating Empty Containers

An "empty" container that held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous trash. Given the compound's high toxicity, a triple-rinse procedure is the professionally accepted standard.[16]

  • Select a Solvent: Choose a solvent in which this compound is soluble (e.g., methanol, chloroform).

  • First Rinse: Add a small amount of the solvent to the container. Securely cap and swirl the container to rinse all interior surfaces thoroughly.

  • Collect Rinsate: Pour the solvent rinsate into a dedicated "Halogenated Organic Liquid Waste" container. This rinsate is now hazardous waste.

  • Repeat: Repeat the rinse process two more times, collecting the rinsate in the same hazardous waste container.

  • Container Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface or remove the original chemical label.[16] The container can now be disposed of in the regular trash or recycling, depending on institutional policy.[16]

Summary of Disposal Procedures

For quick reference, the table below summarizes the appropriate handling for each waste stream.

Waste StreamRecommended ContainerWaste ClassificationFinal Disposal Method
Unused/Surplus Solid Original or compatible, sealed containerHalogenated Organic Solid WasteLicensed Professional Disposal (Incineration)
Contaminated Solid Waste Labeled, puncture-proof container or bagHalogenated Organic Solid WasteLicensed Professional Disposal (Incineration)
Rinsate from Decontamination Sealed, compatible liquid waste containerHalogenated Organic Liquid WasteLicensed Professional Disposal (Incineration)
Triple-Rinsed Empty Container N/ANon-Hazardous WasteRegular Trash / Recycling (after label defacement)

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions when working with this compound.

G cluster_start Waste Generation cluster_type 1. Identify Waste Type cluster_actions 2. Segregate & Contain cluster_protocol 3. Execute Disposal Protocol cluster_end 4. Final Disposition Start Generate Waste Containing This compound Decision What is the form of the waste? Start->Decision Solid Unused Solid or Contaminated Debris Decision->Solid Solid Empty Empty Original Container Decision->Empty Container Spill Accidental Spill Decision->Spill Spill SolidProc Containerize in 'Halogenated Organic Solid Waste'. Label and store in SAA. Solid->SolidProc RinseProc Perform Triple-Rinse. Collect rinsate as 'Halogenated Organic Liquid Waste'. Empty->RinseProc SpillProc Sweep solid spill into sealed container. Treat as 'Halogenated Organic Solid Waste'. Spill->SpillProc End Arrange Pickup by EHS / Licensed Vendor SolidProc->End TrashProc Deface label. Dispose of container as non-hazardous trash. RinseProc->TrashProc for empty container only RinseProc->End SpillProc->End

Caption: Decision workflow for proper disposal of this compound waste.

Emergency Procedures for Accidental Exposure

In the event of accidental contact, immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6][7]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][6] Call an ophthalmologist or seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison center or physician immediately.[7]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[5] By adhering to these protocols, you actively contribute to a culture of safety, ensuring that our scientific pursuits do not come at the cost of personal health or environmental integrity.

References

Navigating the Safe Handling of 1-(4-Chlorophenyl)-2-pyrrolidinone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling compounds like 1-(4-Chlorophenyl)-2-pyrrolidinone, a beige, odorless powder, a meticulous approach to personal protective equipment (PPE) is not just a recommendation—it is a fundamental requirement for ensuring personal safety and data validity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and explanatory framework for the safe handling of this compound.

Understanding the Risks: Why PPE is Critical

This compound presents several potential hazards that necessitate a comprehensive PPE strategy. According to safety data sheets, this compound is known to cause skin and eye irritation.[1] Some sources indicate more severe hazards, including toxicity if swallowed or in contact with skin, and the potential for fatal consequences if inhaled.[2][3] Furthermore, it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[2] Given these risks, direct contact must be avoided through the diligent use of appropriate personal protective equipment.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound in a laboratory setting. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedures.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.Must meet appropriate government standards such as ANSI Z87.1 (US) or EN 166 (EU).[1] Ensure a snug fit to prevent airborne particles or splashes from reaching the eyes.
Skin and Body Protection Chemical-resistant laboratory coat or gown.A fully buttoned lab coat is the minimum requirement. For tasks with a higher risk of contamination, a disposable gown made of a material like polyethylene-coated polypropylene is recommended.
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for any signs of damage before use. It is advisable to change gloves frequently, especially if contamination is suspected.[4] Always use proper glove removal techniques to prevent skin contact with a contaminated surface.[4] After use, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection Generally not required in a well-ventilated area.If working in a poorly ventilated space or if there is a potential for aerosol generation, a NIOSH-approved respirator is necessary.[5] The specific type of respirator should be chosen based on the potential exposure concentration.

Operational Plans: From Preparation to Disposal

A proactive approach to safety involves not just the selection of PPE, but also a clear plan for its use and disposal.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully fastened.

  • Eye and Face Protection: Don your safety glasses or goggles. If a face shield is required, put it on at this stage.

  • Gloves: The final step is to put on your gloves, ensuring the cuffs of the gloves extend over the cuffs of your lab coat sleeves to create a protective seal.

Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:

  • Gloves: Remove gloves first using a proper technique. For example, with one gloved hand, grasp the palm of the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Lab Coat: Unfasten your lab coat, being careful to only touch the inside surfaces. Roll it into a bundle with the contaminated side inward.

  • Eye and Face Protection: Remove your face shield or goggles by handling the strap or earpieces.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: A Critical Final Step

Proper disposal of contaminated materials is paramount to prevent secondary exposure.

  • Contaminated PPE: All disposable PPE, including gloves and gowns, should be placed in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and any materials used for cleaning up spills should be disposed of as hazardous waste.[2] Do not let the product enter drains.[1] Always follow your institution's and local/national regulations for hazardous waste disposal.[2]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific task when handling this compound.

PPE_Decision_Process cluster_assessment Task Risk Assessment cluster_ppe Required PPE Level start Start: Handling This compound weighing Weighing Small Quantities in a Ventilated Hood start->weighing solution_prep Preparing Solutions or Performing Reactions start->solution_prep spill_cleanup Spill Cleanup start->spill_cleanup ppe_standard Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves weighing->ppe_standard Low Risk of Splash or Aerosol ppe_enhanced Enhanced PPE: - Chemical Goggles - Face Shield - Disposable Gown - Double Gloves solution_prep->ppe_enhanced Potential for Splashes spill_cleanup->ppe_enhanced High Risk of Contact ppe_respiratory Respiratory Protection: - NIOSH-approved  Respirator spill_cleanup->ppe_respiratory Potential for Aerosolization

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can create a safer laboratory environment, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.